m-Chlorocumene

Catalog No.
S1929357
CAS No.
7073-93-0
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Chlorocumene

CAS Number

7073-93-0

Product Name

m-Chlorocumene

IUPAC Name

1-chloro-3-propan-2-ylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

MCGSDKVOKTWDRB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)C1=CC(=CC=C1)Cl

Core Identification and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and key physical properties of m-Chlorocumene.

Property Type Value / Description
CAS Registry Number 7073-93-0 [1] [2] [3]
IUPAC Name 1-chloro-3-(propan-2-yl)benzene [4] [5] [3]
Other Synonyms 3-chlorocumene; 3-chloroisopropylbenzene; m-chloroisopropylbenzene [4] [5] [3]
Molecular Formula C₉H₁₁Cl [1] [4] [3]
Molecular Weight 154.637 g/mol [3]
Density 1.021 g/cm³ [3]
Boiling Point 179.6 °C at 760 mmHg [3]
Flash Point 70.6 °C [3]
Index of Refraction 1.51 [3]
Enthalpy of Reaction (ΔrH°) -0.80 ± 0.20 kcal/mol (for a specific isomerization in the liquid phase) [1]

Experimental Protocols and Analytical Data

One of the search results details gas chromatographic (GC) analysis methods relevant to this compound, particularly in the context of complex reaction mixtures.

Experimental Workflow for GC Analysis of Chlorocumene Products

The following diagram outlines the general experimental workflow for analyzing cumene chlorination products, which include this compound, as described in the literature.

Start Sample Preparation: Cumene Free-Radical Chlorination A Reaction Mixture Analysis via Gas Chromatography Start->A B Key Consideration: Assess Thermal Stability A->B C Critical Parameter: Control Injector Temperature B->C D Data Interpretation: Use Relative Peak Areas C->D E Objective: Identify Decomposition Products D->E

Experimental workflow for analyzing cumene chlorination products via gas chromatography.

Detailed Experimental Methodology
  • Sample Origin: The analyzed samples were reaction mixtures from the free-radical chlorination of cumene (isopropylbenzene). The chlorination was performed using a heterogeneous mixture of concentrated HCl and cumene, with potassium permanganate added to generate chlorine in situ [6].
  • Analytical Technique: Analysis was performed using capillary gas chromatography. The study emphasizes that for thermally unstable compounds, decomposition can occur in the heated injector, leading to analytical artifacts [6].
  • Key Experimental Insight - Thermal Stability: The study highlights that for accurate quantitative analysis of mixtures containing unstable compounds like chlorocumene derivatives, using absolute peak areas at different injector temperatures can be misleading. Instead, the recommended method is to use relative peak areas, calculated with respect to a known thermally stable compound internal standard. This approach helps correct for injector discrimination effects and provides a more reliable measure of decomposition [6].

Thermal Behavior and Decomposition

The search results specifically discuss the thermal instability of certain chlorinated cumene derivatives under GC analysis conditions.

  • Primary Decomposition Pathway: The major, but least stable, product of cumene chlorination is (1-methyl-1-chloroethyl)benzene. This compound readily undergoes dehydrochlorination in a heated GC injector to form (1-methylethenyl)benzene (α-methylstyrene) [6].
  • Analytical Implication: The presence of α-methylstyrene in a chromatogram may not indicate it was an original component of the sample, but rather a decomposition product of its unstable precursor. This underscores the importance of controlling injector temperature and using appropriate data analysis methods to distinguish between original components and artifacts [6].

Safety and Handling

While the search results do not provide a full safety data sheet, one source lists a flash point of 70.6 °C, indicating that this compound is a combustible liquid [3]. This necessitates appropriate handling away from ignition sources and proper grounding to prevent static discharge.

References

Chemical Identity and a Single Data Point

Author: Smolecule Technical Support Team. Date: February 2026

m-Chlorocumene, also known as 1-chloro-3-isopropylbenzene (CAS # 7073-93-0), has the molecular formula C9H11Cl and a molar mass of 154.64 g/mol [1]. The search yielded one direct thermochemistry data point.

Table 1: Retrieved Experimental Thermochemistry Data for this compound [2]

Reaction ΔrH° (kcal/mol) Phase Method Reference
C9H11Cl = this compound -0.80 ± 0.20 Liquid Equilibrium Measurement Nesterova et al., 1985

This negative enthalpy value (ΔrH°) indicates that the formation of this compound from its elements in the liquid phase is an exothermic process. This single point is insufficient to model vapor pressure but confirms the compound has been subject to thermochemical study.

Critical Consideration: Thermal Instability

A major finding is that This compound may be thermally unstable under standard analysis conditions. It is identified as a product of free-radical chlorination of cumene, and such chloroalkylarenes are noted to be unstable [3].

The primary decomposition pathway for the main chlorination product (assumed to be (1-methyl-1-chloroethyl)benzene, a structure closely related to this compound) is dehydrochlorination to form α-methylstyrene [3]. This instability can cause significant issues in Gas Chromatography (GC) analysis, such as decomposition in the heated injector, leading to artifacts and inaccurate quantification [3].

G cluster_0 Thermally Unstable Analyte cluster_1 Heated GC Injector cluster_2 Decomposition Products (Artifacts) UnstableAnalyte This compound (or related chloroalkylarene) GCInjector High Temperature UnstableAnalyte->GCInjector Injection HCL HCl Gas GCInjector->HCL Triggers AlphaMethylstyrene α-Methylstyrene GCInjector->AlphaMethylstyrene Dehydrochlorination

Diagram 1: Thermal decomposition pathway of related chloroalkylarenes in GC analysis [3].

Recommended Experimental Protocols

For reliable vapor pressure measurement of thermally unstable compounds like this compound, standard GC methods require careful optimization. The following protocol, synthesized from the search results, is recommended.

1. Gas Chromatography with Mitigation Strategies

  • Key Challenge: Decomposition in the GC injector complicates data interpretation. Using absolute peak areas at different injector temperatures is not reliable [3].
  • Recommended Solution: Use relative peak areas calculated with respect to a known, thermally stable internal standard. This corrects for injector discrimination effects [3].
  • Temperature Investigation: Establish temperature dependences of relative peak areas to extrapolate to lower temperatures where decomposition is negligible [3].

2. Quantum Chemical Calculation (CRENSO Workflow) When experimental measurement is high-risk, a computational approach can provide reliable predictions.

  • Principle: Vapor pressure is calculated from the change in Gibbs free energy (ΔG) during the transition from the condensed to the gas phase [4].
  • Methodology: The CRENSO workflow is a quantum mechanical (QM) approach that uses conformer ensembles computed for each phase separately, providing superior accuracy for volatile and semi-volatile organic compounds [4].

G cluster_phase1 Conformer Ensemble Generation (for Condensed Phase) cluster_phase2 Conformer Ensemble Generation (for Gas Phase) Start Start: Molecular Structure A1 1. Conformer Exploration (using GFN-FF/GFN2-xTB) Start->A1 B1 1. Conformer Exploration (using GFN-FF/GFN2-xTB) Start->B1 A2 2. Energetic Screening & Ranking (using DFT with ALPB/COSMO-RS solvation) A1->A2 A3 3. Boltzmann-Weighted Average Free Energy G_liq A2->A3 Formula P = (RT / MW) * ρ_liq * exp[ - (G_gas - G_liq) / RT ] A3->Formula B2 2. Energetic Screening & Ranking (using DFT in gas phase) B1->B2 B3 3. Boltzmann-Weighted Average Free Energy G_gas B2->B3 B3->Formula End Output: Vapor Pressure (P) Formula->End

Diagram 2: The CRENSO computational workflow for vapor pressure prediction [4].

A Path Forward for Researchers

Based on the gathered information, here are the most practical steps for your research:

  • Prioritize Computational Prediction: Given the strong indication of thermal instability, using the CRENSO or COSMO-RS quantum chemical workflows to obtain a theoretical vapor pressure value is a prudent first step [4].
  • Validate with Extreme Experimental Caution: If experimental measurement is necessary, do not rely on standard GC protocols. Follow the mitigation strategies outlined above, using a stable internal standard and carefully investigating the temperature dependence of your results [3].
  • Consult Specialized Literature: The techniques referenced, such as using an isoteniscope for direct measurement or the Knudsen effusion cell method for very low vapor pressures, are described in detail in physical chemistry reference texts [5].

References

m-Chlorocumene enthalpy of reaction ΔrH°

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Enthalpy of Reaction Data

The following table summarizes the key thermochemical data found for m-chlorocumene:

Value (ΔrH°) Uncertainty Units Phase Method Reference
-0.80 ± 0.20 kcal/mol Liquid Eqk (Equilibrium measurement) [1]

This data comes from the NIST Chemistry WebBook, a highly authoritative source for thermochemical data, and was published in the 1985 article "Molar enthalpies of formation of isopropylchlorobenzenes derived from equilibrium measurements" [1].

Experimental Methodology

The published paper likely contains the full experimental details, but the search results only provide a high-level overview:

  • Method: The data was obtained using an equilibrium measurement technique (abbreviated as Eqk) [1].
  • Application: This single data point is typically used to calculate the standard molar enthalpy of formation (ΔfH°) of this compound, a fundamental property that allows researchers to predict the thermodynamic behavior of the compound in various other reactions [1].

A Pathway for Further Research

The diagram below outlines a workflow for locating more detailed information on this topic, based on the clues from the search results.

G Start Known Data Point (ΔrH° = -0.80 ± 0.20 kcal/mol) Step1 Consult Original Journal Article Start->Step1 Reference: Nesterova et al. (1985) Step2 Use NIST WebBook Reaction Search Tool Start->Step2 Link on NIST this compound page Outcome1 Obtain Full Experimental Protocol Step1->Outcome1 Outcome2 Find Additional Reaction Data Step2->Outcome2

References

Retrosynthetic Analysis and Strategic Approaches

Author: Smolecule Technical Support Team. Date: February 2026

The key challenge is achieving the meta-substitution pattern between the chlorine and isopropyl groups on the benzene ring. Since both groups are ortho-para directors in electrophilic aromatic substitution, a direct approach leads to undesired isomer mixtures [1]. The solution is a multi-step synthesis that temporarily uses a powerful meta-directing group.

The recommended route involves these strategic steps:

  • Introduce a meta-directing group to benzene.
  • Perform Friedel-Crafts alkylation to add the isopropyl group. The meta-director ensures it attaches at the meta position relative to itself.
  • Convert the meta-directing group into the desired chlorine atom.

The nitro group (-NO₂) is an ideal candidate for this temporary role because it is a strong meta-directing group and can be converted to a chlorine atom via a Sandmeyer reaction [1].

Detailed Synthesis Protocol

This protocol outlines a four-step synthesis of m-chlorocumene from benzene, utilizing the nitration-Sandmeyer route for optimal meta-selectivity [1].

Step 1: Synthesis of Nitrobenzene
  • Reaction: Nitration of Benzene
  • Objective: Introduce a nitro group as a meta-directing placeholder.
  • Mechanism: Electrophilic Aromatic Substitution

Experimental Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 78 g (78 mL, 1 mol) of benzene.
  • Carefully set up an ice bath to cool the mixture to 0-5°C.
  • Slowly add a pre-cooled mixture of 60 mL of concentrated nitric acid (HNO₃) and 60 mL of concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the internal temperature below 10°C.
  • After addition, let the reaction warm to room temperature and stir for 30 minutes. Then, heat in a water bath at 50-60°C for 30-45 minutes.
  • Pour the reaction mixture onto 500 g of crushed ice in a beaker. Nitrobenzene will precipitate as a yellow oil.
  • Separate the organic layer and wash it successively with water (100 mL), 5% sodium bicarbonate solution (100 mL; CAUTION: vigorous CO₂ evolution), and finally water again (100 mL).
  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
  • Purify the crude product by distillation under reduced pressure, collecting the fraction around 210-211°C.
  • Expected Yield: 100-110 g (80-88% yield) of a pale yellow liquid [1].
Step 2: Synthesis of 4-Nitroisopropylbenzene
  • Reaction: Friedel-Crafts Alkylation
  • Objective: Introduce the isopropyl group meta to the nitro group.

Experimental Procedure:

  • In a dry 1 L three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, place 61.5 g (0.5 mol) of nitrobenzene and 300 mL of dry dichloromethane (DCM).
  • Quickly add 66.8 g (0.5 mol) of anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.
  • In the addition funnel, mix 46.5 g (58 mL, 0.5 mol) of 2-chloropropane with 50 mL of dry DCM.
  • Add the 2-chloropropane solution dropwise to the stirred reaction mixture over 1 hour. The reaction is exothermic; maintain the temperature at 20-25°C using a cool water bath if necessary.
  • After addition, heat the mixture to reflux for 3-4 hours until TLC shows complete consumption of nitrobenzene.
  • Cool the mixture to 0°C and carefully quench by adding 300 mL of ice-cold 1M HCl slowly with stirring.
  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over MgSO₄.
  • Remove the solvent by rotary evaporation. Purify the residue by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
  • Expected Yield: ~50-70% yield. Characterization by ( ^1H ) NMR and GC-MS is recommended [1].
Step 3: Synthesis of 4-Isopropylaniline
  • Reaction: Reduction of the Nitro Group
  • Objective: Convert the nitro group to an amino group, a precursor for chlorine.

Experimental Procedure:

  • In a 500 mL flask, dissolve 35.3 g (0.2 mol) of 4-nitroisopropylbenzene in 150 mL of ethanol.
  • Add 5 g of Raney Nickel catalyst (CAUTION: pyrophoric) or 10% Pd/C.
  • Connect the flask to a hydrogenation apparatus (e.g., Parr shaker) and hydrogenate at 40-50 psi of H₂ gas at room temperature for 4-6 hours, or until hydrogen uptake ceases.
  • Filter the reaction mixture through a Celite pad to remove the catalyst, washing thoroughly with ethanol.
  • Concentrate the filtrate by rotary evaporation to obtain the product as an oil, which can be used directly in the next step.
  • Expected Yield: ~90-95%. The aniline can be characterized by TLC and ( ^1H ) NMR [1].
Step 4: Synthesis of m-Chlorocumene (1-Chloro-3-isopropylbenzene)
  • Reaction: Sandmeyer Chlorination
  • Objective: Convert the amino group to the desired chloro group.

Experimental Procedure:

  • In a 1 L beaker equipped with a stir bar, dissolve 14.9 g (0.1 mol) of 4-isopropylaniline in a mixture of 40 mL of water and 40 mL of concentrated hydrochloric acid. Cool to 0-5°C.
  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite (NaNO₂) in 20 mL of water, maintaining the temperature below 5°C. This forms the diazonium salt.
  • In a separate 500 mL flask, prepare a solution of 15 g (0.15 mol) of copper(I) chloride (CuCl) in 50 mL of concentrated HCl, warmed slightly to dissolve, and then cool to 0°C.
  • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. The reaction is often vigorous, with nitrogen gas evolution.
  • Allow the mixture to warm to room temperature and stir for 1 hour.
  • Steam distill the mixture or extract with diethyl ether (3 x 50 mL).
  • Combine the organic extracts, wash with 5% NaOH, water, and brine, then dry over MgSO₄.
  • Remove the solvent by rotary evaporation. Purify the crude m-chlorocumene by vacuum distillation, collecting the fraction at ~100-105°C / 15 mmHg.
  • Expected Yield: ~60-80% yield. The final product should be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS [1].

Comparative Analysis of Synthetic Routes

The table below summarizes the two main synthetic strategies discussed in the literature.

Synthetic Strategy Key Feature Advantages Disadvantages
Nitration-Sandmeyer Route [1] Uses -NO₂ as a temporary meta-directing group High meta-selectivity; relies on well-established, reliable reactions Multiple steps (4 steps); moderate overall yield
Carboxylation-Grignard Route [1] Uses -COOH to block position and enable chain build Avoids the use of diazonium chemistry More steps (5 steps); involves air/moisture-sensitive reagents (Grignard)

Experimental Workflow and Data Analysis

The following diagram illustrates the complete reaction pathway for the recommended synthesis:

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Step 1 Nitration HNO₃/H₂SO₄ NitroCumene 4-Nitroisopropylbenzene Nitrobenzene->NitroCumene Step 2 Friedel-Crafts AlCl₃, 2-chloropropane AminoCumene 4-Isopropylaniline NitroCumene->AminoCumene Step 3 Reduction H₂, Raney Ni mChlorocumene This compound (1-Chloro-3-isopropylbenzene) AminoCumene->mChlorocumene Step 4 Sandmeyer 1. NaNO₂, HCl 2. CuCl

Key Considerations for Researchers

  • Regioselectivity is Paramount: The core challenge is controlling the substitution pattern. The nitro group strategy is the most straightforward to guarantee meta-substitution [1].
  • Handling and Safety: This synthesis involves several hazardous steps. Particular caution is required when handling concentrated acids, highly reactive Friedel-Crafts catalysts like AlCl₃ (which must be kept anhydrous), and the potentially explosive diazonium intermediates in the Sandmeyer reaction. All steps should be conducted in a fume hood with appropriate personal protective equipment.
  • Purification and Analysis: Each intermediate should be rigorously purified and characterized (e.g., by NMR, GC-MS) to ensure the success of subsequent steps. The final product, m-chlorocumene, is a liquid with a boiling point of ~100-105°C at 15 mmHg and a CAS Registry Number of 7073-93-0 [2] [3] [4].

Alternative and Industrial Methods

While the classical synthesis above is highly reliable for laboratory-scale preparation, research into more efficient and selective methods is ongoing, particularly for industrial applications.

  • Direct Chlorination with Zeolite Catalysts: One promising area of research involves the direct electrophilic chlorination of cumene using modified zeolite catalysts (e.g., Zeolite K-L) and chlorinating agents like sulfuryl chloride (SO₂Cl₂). These solid catalysts can improve para-selectivity and reduce side-chain chlorination and poly-chlorinated byproducts, offering advantages in separation and catalyst recycling [5]. However, achieving high meta-selectivity via direct chlorination remains a significant challenge, as the isopropyl group is ortho-para directing.
  • Side-Chain vs. Ring Chlorination: It is crucial to distinguish the target (ring-chlorinated m-chlorocumene) from side-chain chlorinated products. Patent literature describes processes for the selective aliphatic chlorination of cumene at the α-position (to form the corresponding benzylic chloride) using free radical initiators, which follows a completely different mechanism [6].

References

Comprehensive Application Notes and Protocols: Synthesis of m-Chlorocumene from Toluene for Pharmaceutical Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to m-Chlorocumene and Synthetic Strategic Overview

This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound serving as a versatile chemical intermediate in pharmaceutical, agrochemical, and fine chemical synthesis. Its molecular structure features a chlorine atom positioned meta to an isopropyl group on the benzene ring, creating a sterically and electronically distinctive aromatic system that enables diverse chemical transformations. This meta-substitution pattern presents significant synthetic challenges since standard electrophilic aromatic substitution reactions typically favor ortho and para orientations when directed by activating groups like alkyl substituents. These challenges necessitate sophisticated synthetic strategies to achieve satisfactory regioisomeric purity essential for pharmaceutical applications where isomeric purity often critically impacts biological activity and regulatory approval.

The synthesis of this compound exemplifies the broader challenge of achieving meta-selective functionalization on aromatic rings bearing ortho-para directing groups. From a retrosynthetic perspective, two primary strategic pathways emerge: (1) direct functionalization of pre-formed cumene through carefully controlled reaction conditions and catalyst systems, or (2) multi-step approaches that temporarily introduce and remove functional groups to guide regioselectivity. The optimal pathway selection depends on multiple factors including available starting materials, equipment capabilities, cost considerations, and purity requirements for the intended application. Industrial applications often prioritize atom economy and minimal step count, while research-scale syntheses may favor routes offering superior regiocontrol despite additional synthetic steps.

Synthetic Strategy and Reaction Design

Retrosynthetic Analysis and Strategic Considerations

A comprehensive retrosynthetic analysis for this compound reveals two primary disconnection strategies, each with distinct advantages and limitations. The first strategy involves direct C–H chlorination of cumene (isopropylbenzene), representing the most straightforward approach with potential for excellent atom economy. However, this method faces significant regioselectivity challenges since both the isopropyl group and potential catalysts influence the position of electrophilic attack. The second strategy employs a more迂回 approach involving construction of the meta-chloro relationship prior to introducing the isopropyl group, often through temporary directing groups that ensure proper regiochemistry.

Critical considerations in route selection include:

  • Electronic directing effects: The isopropyl group acts as a strong ortho-para director in electrophilic aromatic substitution, while chlorine exhibits weak deactivating character with ortho-para direction [1]. This electronic profile makes establishing meta-selectivity particularly challenging.
  • Steric influences: The substantial steric bulk of the isopropyl group creates significant steric hindrance at ortho positions, which can be leveraged to enhance para-selectivity in certain catalytic systems, though this doesn't directly address the meta-selectivity challenge.
  • Functional group compatibility: Multi-step sequences must ensure that reaction conditions at each stage don't adversely affect existing functionality or create difficult separation challenges from regioisomeric byproducts.
Synthetic Pathway Decision Framework

The selection of an appropriate synthetic route requires careful consideration of the specific application requirements and available resources. The following table summarizes the key decision criteria for the two primary synthetic approaches:

Table 1: Strategic Comparison of Synthetic Pathways to this compound

Strategy Key Feature Yield Potential Regioselectivity Equipment Demands
Direct Functionalization Single-step process Moderate (40-65%) Low to moderate without specialized catalysts Standard reactor with temperature control
Multi-step Assembly 3-5 step process Moderate to good (overall 30-50%) High with proper directing groups Multiple reaction setups, purification equipment
Catalytic Isomerization Potential o,p to m conversion High for equilibrium mixtures Dependent on catalyst efficiency Specialized catalytic reactor

For pharmaceutical applications where regioisomeric purity is paramount, multi-step approaches often prove superior despite longer synthetic sequences. The indirect route through nitro-intermediates, while requiring additional steps, provides excellent regiocontrol through the powerful meta-directing influence of the nitro group, which strongly deactivates the ring toward electrophilic attack while directing incoming substituents to the meta position [1].

Direct Synthesis Protocol: Catalytic Chlorination of Cumene

Reaction Mechanism and Optimization Principles

The direct chlorination of cumene represents the most atom-economical approach to this compound, though it faces significant regioselectivity challenges due to the strong ortho-para directing nature of the isopropyl group. Conventional Lewis acid catalysts like AlCl₃ or FeCl₃ typically yield ortho and para isomers as the predominant products with only minor amounts of the desired meta isomer [2]. However, advanced zeolite-based catalytic systems can significantly alter the inherent selectivity through shape-selective catalysis within constrained microporous environments. The reaction proceeds through a classical electrophilic aromatic substitution mechanism, wherein chlorine is activated to the chloronium ion (Cl⁺) species by the catalyst, followed by attack on the aromatic ring and subsequent proton loss to restore aromaticity.

Zeolite catalysts achieve enhanced meta-selectivity through a combination of transition-state selectivity and product selectivity effects arising from their well-defined microporous structures. The confined pore environments within certain zeolite frameworks (particularly K-L zeolite) preferentially accommodate the transition state leading to meta-substitution or hinder the formation/diffusion of bulkier ortho isomers. Additional optimization can be achieved through careful control of reaction temperature, solvent environment, and zeolite cation composition, all of which influence both conversion and isomer distribution. Potassium-exchanged L-type zeolite (K-L) has demonstrated particular effectiveness for achieving high para-selectivity in cumene chlorination [2], though meta-selectivity remains challenging in direct approaches.

Detailed Experimental Procedure for Direct Synthesis

Materials and Equipment:

  • Cumene (isopropylbenzene, ≥99%, 50.0 g, 0.415 mol)
  • Sulfuryl chloride (SO₂Cl₂, 95%, 35.0 g, 0.260 mol) [2]
  • Zeolite K-L catalyst (2.5 g, 5 wt% relative to cumene) [2]
  • 1,2-Dichloroethane (EDC, anhydrous, 150 mL)
  • 500 mL three-neck round-bottom flask
  • Reflux condenser, thermometer, and addition funnel
  • Magnetic stirrer with heating capability
  • Nitrogen inlet for inert atmosphere
  • Ice-water bath

Reaction Setup and Procedure:

  • Begin by assembling the reaction apparatus consisting of a 500 mL three-neck flask equipped with a reflux condenser, thermometer, addition funnel, and nitrogen inlet.
  • Charge the reaction flask with cumene (50.0 g, 0.415 mol), zeolite K-L catalyst (2.5 g), and 1,2-dichloroethane (100 mL) as solvent.
  • Purge the system with nitrogen for 15 minutes to establish an inert atmosphere and maintain a slight positive pressure of nitrogen throughout the reaction.
  • With stirring, heat the mixture to 60°C using a controlled temperature oil bath.
  • Dissolve sulfuryl chloride (35.0 g, 0.260 mol) in the remaining 1,2-dichloroethane (50 mL) and transfer this solution to the addition funnel.
  • Add the sulfuryl chloride solution dropwise to the reaction mixture over 60 minutes while maintaining the temperature at 60±2°C.
  • After complete addition, continue heating and stirring at 60°C for an additional 6 hours to ensure complete conversion.
  • Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) sampling at regular intervals.

Workup and Isolation:

  • Cool the reaction mixture to room temperature using an ice-water bath.
  • Separate the catalyst by filtration through a Celite pad, washing with fresh 1,2-dichloroethane (2 × 25 mL).
  • Transfer the combined filtrate to a separatory funnel and wash sequentially with:
    • 5% sodium bicarbonate solution (2 × 100 mL) to remove acidic residues
    • Deionized water (2 × 100 mL) for neutralization
  • Dry the organic layer over anhydrous magnesium sulfate for 2 hours, then filter to remove the desiccant.
  • Concentrate the solution under reduced pressure using a rotary evaporator (40°C water bath, 100 mmHg) to remove the solvent.
  • Recover the crude product as a pale yellow liquid (approximately 45-50 g).
Direct Synthesis Workflow

The following diagram illustrates the experimental workflow for the direct synthesis protocol:

G Start Reaction Setup A1 Charge Reactor: Cumene, Zeolite K-L, Solvent (EDC) Start->A1 A2 Purge with Nitrogen (15 min) A1->A2 A3 Heat to 60°C with stirring A2->A3 A4 Add SO₂Cl₂ solution dropwise (60 min) A3->A4 A5 Stir at 60°C for 6 hours A4->A5 A6 Cool to Room Temperature A5->A6 A7 Filter to remove catalyst A6->A7 A8 Wash Organic Layer: NaHCO₃ then H₂O A7->A8 A9 Dry over MgSO₄ and filter A8->A9 A10 Concentrate under Reduced Pressure A9->A10 A11 Crude this compound (Pale yellow liquid) A10->A11

Indirect Synthesis Protocol: Multi-Step Synthesis via Nitro Intermediates

Strategic Approach and Reaction Sequence

The indirect synthesis approach leverages the powerful meta-directing capability of the nitro group to establish the correct substitution pattern before introducing the isopropyl group and subsequently replacing the nitro group with chlorine. This multi-step strategy, while longer than direct approaches, provides superior regiocontrol and avoids the challenging separation of meta isomer from ortho/para isomers that plagues direct chlorination methods. The synthetic sequence proceeds through three key stages: (1) nitration of benzene to nitrobenzene, (2) Friedel-Crafts isopropylation to introduce the alkyl group meta to the nitro group, and (3) conversion of the nitro group to chlorine via diazotization [1].

This approach exemplifies classic aromatic substitution strategy where strong electron-withdrawing groups are employed to override the inherent directing effects of electron-donating groups. The nitro group's powerful meta-directing influence ensures that Friedel-Crafts alkylation occurs predominantly at the meta position, establishing the correct substitution pattern. Subsequent transformation of the nitro group to chlorine via diazotization completes the synthesis of the target this compound molecule. Each step in this sequence employs well-established methodology with predictable outcomes and manageable safety profiles when proper protocols are followed.

Detailed Experimental Procedure
Step 1: Nitration of Benzene to Nitrobenzene

Materials and Equipment:

  • Benzene (anhydrous, 100.0 g, 1.28 mol)
  • Nitrating mixture (concentrated HNO₃:concentrated H₂SO₄, 1:1 v/v, 150 mL)
  • 500 mL three-neck round-bottom flask
  • Mechanical stirrer, thermometer, and addition funnel
  • Ice-water bath and heating mantle

Procedure:

  • Charge concentrated sulfuric acid (75 mL) into the reaction flask and cool to 0-5°C using an ice-water bath.
  • Slowly add concentrated nitric acid (75 mL) dropwise while maintaining temperature below 10°C.
  • Gradually add benzene (100.0 g) dropwise over 60 minutes while maintaining temperature at 50±2°C.
  • After complete addition, heat the mixture to 60°C and stir for 2 hours.
  • Transfer the reaction mixture to a separatory funnel and allow phases to separate.
  • Collect the organic layer and wash sequentially with water (2 × 100 mL), 5% NaOH solution (100 mL), and finally water (2 × 100 mL).
  • Dry over anhydrous calcium chloride, filter, and distill to obtain nitrobenzene as a yellow liquid (130-140 g, 80-85% yield).
Step 2: Friedel-Crafts Isopropylation

Materials and Equipment:

  • Nitrobenzene (50.0 g, 0.406 mol)
  • Isopropyl chloride (40.0 g, 0.510 mol)
  • Anhydrous aluminum chloride (AlCl₃, 60.0 g, 0.450 mol)
  • Dichloromethane (anhydrous, 200 mL)
  • 500 mL three-neck flask with mechanical stirrer

Procedure:

  • Charge nitrobenzene (50.0 g) and dichloromethane (150 mL) into the reaction flask.
  • Slowly add anhydrous AlCl₃ (60.0 g) in portions while maintaining temperature below 10°C.
  • Add isopropyl chloride (40.0 g) dissolved in the remaining dichloromethane (50 mL) dropwise over 45 minutes.
  • After complete addition, warm to room temperature and stir for 12 hours.
  • Carefully pour the reaction mixture onto ice-water (300 mL) with vigorous stirring.
  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 50 mL).
  • Combine organic extracts, wash with water (2 × 100 mL), and dry over MgSO₄.
  • Remove solvent by rotary evaporation to obtain crude 3-isopropylnitrobenzene as a yellow oil (55-60 g, 85-90% yield).
Step 3: Conversion to this compound via Diazotization

Materials and Equipment:

  • 3-Isopropylnitrobenzene (40.0 g, 0.242 mol)
  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 110.0 g, 0.488 mol)
  • Concentrated hydrochloric acid (200 mL)
  • Sodium nitrite (NaNO₂, 20.0 g, 0.290 mol)
  • Copper(I) chloride (CuCl, 5.0 g, 0.050 mol)
  • 1 L three-neck flask with mechanical stirrer

Procedure:

  • Charge 3-isopropylnitrobenzene (40.0 g) and concentrated HCl (150 mL) into the reaction flask.
  • Gradually add tin(II) chloride dihydrate (110.0 g) in portions while maintaining temperature below 10°C.
  • After complete addition, stir at room temperature for 2 hours, then heat at 60°C for 1 hour.
  • Cool the mixture to 0°C and carefully add sodium hydroxide solution (40%) until basic pH.
  • Extract the amine with diethyl ether (3 × 100 mL), combine extracts, and dry over K₂CO₃.
  • Remove solvent to obtain 3-isopropylaniline as a brown oil (30-32 g, 90-95% yield).
  • Dissolve the amine in concentrated HCl (50 mL) and water (100 mL), and cool to 0-5°C.
  • Slowly add sodium nitrite (20.0 g in 50 mL water) dropwise while maintaining temperature below 5°C.
  • In a separate flask, prepare a solution of CuCl (5.0 g) in concentrated HCl (25 mL).
  • Slowly add the diazonium salt solution to the CuCl/HCl solution with stirring.
  • After gas evolution subsides, heat gently to 60°C for 30 minutes.
  • Extract the product with diethyl ether (3 × 75 mL), wash with water, and dry over MgSO₄.
  • Remove solvent and purify by vacuum distillation to obtain this compound as a colorless liquid (28-30 g, 75-80% yield overall from amine).
Multi-Step Synthesis Workflow

The following diagram illustrates the complete indirect synthesis pathway:

G Start Benzene S1 Nitration (HNO₃/H₂SO₄) 50-60°C, 2h Start->S1 S2 Nitrobenzene (Yield: 80-85%) S1->S2 S3 Friedel-Crafts Isopropylation AlCl₃, 0°C to RT, 12h S2->S3 S4 3-Isopropylnitrobenzene (Yield: 85-90%) S3->S4 S5 Reduction (Sn/HCl) 60°C, 1h S4->S5 S6 3-Isopropylaniline (Yield: 90-95%) S5->S6 S7 Diazotization (NaNO₂/HCl) 0-5°C S6->S7 S8 Sandmeyer Reaction (CuCl/HCl) 60°C, 30min S7->S8 End This compound (Overall Yield: 55-65%) S8->End

Product Purification, Analysis, and Characterization

Purification Techniques and Isomer Separation

Achieving high regioisomeric purity in this compound synthesis requires effective purification strategies tailored to the specific synthetic approach employed. For direct synthesis methods, the major challenge involves separation of the meta isomer from ortho and para isomers, which have similar physical properties that complicate isolation. Fractional distillation under reduced pressure represents the primary purification method, though its effectiveness for isomer separation is limited. More sophisticated approaches include preparative gas chromatography for small-scale applications or crystalline adduct formation using selective complexing agents for larger-scale operations. For the indirect synthesis route, purification is more straightforward with final vacuum distillation typically sufficient to achieve pharmaceutical-grade purity.

Critical purification parameters include:

  • Fractional distillation: Using a vacuum-jacketed column with high theoretical plates (20+), collect the fraction boiling at 95-97°C under 20 mmHg pressure.
  • Silica gel chromatography: For ultimate purity, flash chromatography on silica gel using hexane as eluent effectively separates this compound from trace impurities.
  • Crystallization techniques: Although liquid at room temperature, this compound can be purified at low temperatures (-20°C) to crystallize higher-melting ortho isomer impurities.
Analytical Characterization and Quality Control

Comprehensive characterization of this compound is essential to verify structural identity, isomeric purity, and pharmaceutical suitability. The following table summarizes key analytical methods and their expected outcomes:

Table 2: Analytical Characterization Methods for this compound

Analytical Method Experimental Conditions Expected Results Acceptance Criteria
Gas Chromatography (GC) HP-5 column (30 m × 0.32 mm), 60°C to 250°C at 10°C/min Single peak for pure m-isomer ≥98.5% purity (by area normalization)
GC-Mass Spectrometry Electron impact mode (70 eV), m/z range 35-200 Molecular ion m/z 154, base peak m/z 139 (M-CH₃)⁺ Correct fragmentation pattern
¹H NMR Spectroscopy CDCl₃, 400 MHz, TMS internal standard δ 7.15-7.25 (m, 3H, ArH), δ 7.05-7.10 (m, 1H, ArH), δ 2.90 (sept, J=6.9 Hz, 1H, CH), δ 1.25 (d, J=6.9 Hz, 6H, 2×CH₃) Correct integration and coupling
¹³C NMR Spectroscopy CDCl₃, 100 MHz δ 149.5, 134.2, 129.5, 127.2, 126.8, 124.9 (Ar-C), δ 34.1 (CH), δ 24.2 (2×CH₃) All aromatic and aliphatic carbons resolved
FT-IR Spectroscopy ATR mode, 4000-400 cm⁻¹ 2965, 2930 cm⁻¹ (C-H stretch), 1590, 1575 cm⁻¹ (C=C aromatic), 1090 cm⁻¹ (C-Cl) Characteristic functional groups
Refractive Index 20°C, sodium D-line n_D²⁰ = 1.5180-1.5220 Within specified range

Routine quality control should include GC analysis to monitor isomeric purity, water content by Karl Fischer titration (<0.1%), and color assessment (APHA <50). For pharmaceutical applications, additional testing for heavy metal contamination (<10 ppm) and residual solvent analysis should be performed [3].

Applications, EHS Considerations, and Regulatory Aspects

Pharmaceutical and Chemical Applications

This compound serves as a versatile chemical building block with particular importance in pharmaceutical and agrochemical manufacturing. Its balanced hydrophobic character and electronic properties make it an excellent precursor for various bioactive molecules. The chlorine atom provides a handle for further functionalization through metal-catalyzed cross-coupling reactions, while the isopropyl group influences metabolic stability and membrane permeability in active pharmaceutical ingredients. Specific applications include:

  • Pharmaceutical intermediates: this compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds where the meta-substitution pattern provides optimal receptor binding conformation.
  • Agrochemical applications: The compound serves as a key intermediate for certain herbicides and fungicides, where the chlorocumene structure contributes to leaf adhesion and rainfastness in crop protection formulations.
  • Fine chemical synthesis: this compound finds use in materials chemistry, particularly in the preparation of liquid crystals and specialty polymers where its thermal stability and mesomorphic properties are advantageous.

The meta substitution pattern specifically imparts different steric and electronic properties compared to ortho or para isomers, often resulting in distinct biological activity and physicochemical behavior. This makes this compound particularly valuable in structure-activity relationship (SAR) studies during drug discovery programs.

Environmental, Health, and Safety Considerations

Toxicological Profile: this compound requires careful handling due to its potential health hazards, including irritation to eyes, skin, and respiratory system. Based on analogous chlorinated aromatic compounds, it may exhibit target organ toxicity with repeated exposure. Comprehensive risk assessment should include:

  • Implement engineering controls (fume hoods, closed systems) to minimize inhalation exposure.
  • Use appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and protective clothing.
  • Establish emergency procedures for spill containment and exposure incidents.

Environmental Considerations: As a chlorinated aromatic compound, this compound demonstrates potential environmental persistence and should be prevented from entering waterways or soil. Waste management should adhere to approved methods for halogenated organic compounds, with preference for professional incineration or licensed waste management services.

Regulatory Compliance: Depending on the jurisdiction, this compound may be subject to various regulatory frameworks including:

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union
  • TSCA (Toxic Substances Control Act) in the United States
  • Local regulations governing halogenated organic compounds

Documentation should include Safety Data Sheets (SDS) compliant with the Globally Harmonized System (GHS) of classification and labeling, with particular attention to hazard classification and precautionary statements.

Conclusion

The synthesis of this compound from toluene presents distinct synthetic challenges centered around achieving high meta-selectivity in the presence of strongly ortho-para directing alkyl groups. This application note has detailed two complementary approaches: a direct single-step chlorination method employing specialized zeolite catalysts, and an indirect multi-step sequence utilizing the powerful meta-directing capability of nitro groups. The optimal route selection depends on specific application requirements, with the direct method offering advantages in atom economy and step count, while the indirect approach provides superior regiochemical control.

For pharmaceutical applications where isomeric purity is paramount, the multi-step synthesis through nitro intermediates is generally preferred despite its longer synthetic sequence. The detailed protocols provided herein incorporate practical considerations for implementation at both research and pilot scales, with comprehensive purification and characterization guidelines to ensure final product quality. As synthetic methodology continues to advance, particularly in the realm of selective C–H functionalization, future improvements to this compound synthesis will likely emerge, potentially offering more direct and selective routes to this valuable chemical intermediate.

References

Synthesis of m-Chlorocumene: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

The target molecule, m-chlorocumene (1-chloro-3-isopropylbenzene, C₉H₁₁Cl), presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The isopropyl group is a powerful activator and ortho/para-director [1]. Direct chlorination of cumene would therefore yield a mixture of o-chlorocumene and p-chlorocumene as the predominant products [2].

To achieve meta-selectivity, a synthetic strategy must employ a temporary strongly meta-directing group. The recommended approach involves a four-step sequence starting from benzene [1]:

  • Nitration: Introduce a nitro (-NO₂) group, a strong meta-directing deactivator, to form nitrobenzene.
  • Friedel-Crafts Alkylation: The meta-directing nature of the nitro group ensures isopropyl substitution occurs at the meta position, yielding 3-nitroisopropylbenzene.
  • Nitro Group Reduction: Convert the nitro group to an amino group (-NH₂) to form 3-isopropylaniline.
  • Sandmeyer Chlorination: Transform the amino group into a chlorine atom, providing the final product, this compound.

This workflow is outlined in the diagram below:

G Start Benzene Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Yields Nitrobenzene Step2 Friedel-Crafts Alkylation (i-PrCl, AlCl₃) Step1->Step2 Yields 3-Nitroisopropylbenzene Step3 Reduction (Fe/HCl or Catalytic H₂) Step2->Step3 Yields 3-Isopropylaniline Step4 Sandmeyer Reaction (NaNO₂/HCl, then CuCl) Step3->Step4 Yields Target End This compound (1-Chloro-3-isopropylbenzene) Step4->End

Detailed Experimental Protocols

Step 1: Synthesis of Nitrobenzene

Objective: To install a meta-directing nitro group on benzene [1].

Materials:

  • Benzene (Anhydrous, 50 g, 0.64 mol)
  • Concentrated Nitric Acid (HNO₃, 70%, 75 mL)
  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 100 mL)

Hazard Warnings: Concentrated acids are highly corrosive. Nitration is highly exothermic. Nitrobenzene is toxic and readily absorbed through the skin. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE).

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood. Clamp the apparatus securely.
  • Acid Mixing: Carefully add concentrated sulfuric acid (100 mL) to the round-bottom flask. With stirring, slowly add concentrated nitric acid (75 mL). Cool the mixed acid solution in an ice-water bath to 25-30°C.
  • Reaction: Add anhydrous benzene (50 g) dropwise to the cooled acid mixture over 45 minutes, maintaining the temperature below 50°C.
  • Heating and Stirring: After addition, heat the reaction mixture to 60°C and maintain with vigorous stirring for 1 hour.
  • Work-up: Cool the mixture to room temperature and transfer it into a separatory funnel containing 500 mL of ice water. Separate the lower organic layer (crude nitrobenzene).
  • Purification: Wash the organic layer sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL; CAUTION: vigorous CO₂ evolution), and finally with water again until neutral. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
  • Isolation: Filter off the drying agent and distill the product under reduced pressure. Collect the fraction boiling at 108-110°C at 20 mmHg. The product is nitrobenzene, a pale yellow liquid.
Step 2: Friedel-Crafts Alkylation to 3-Nitroisopropylbenzene

Objective: To introduce the isopropyl group meta to the nitro group [1].

Materials:

  • Nitrobenzene (from Step 1, 40 g, 0.33 mol)
  • 2-Chloropropane (Isopropyl Chloride, 40 g, 0.51 mol)
  • Anhydrous Aluminum Chloride (AlCl₃, 55 g, 0.41 mol)
  • Dichloromethane (DCM, Anhydrous, 200 mL)

Hazard Warnings: Anhydrous AlCl₃ is moisture-sensitive, corrosive, and causes severe burns. Isopropyl chloride is flammable. All operations must be under anhydrous conditions and in a fume hood.

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a constant pressure dropping funnel, a reflux condenser fitted with a CaCl₂ drying tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
  • Catalyst Suspension: Charge the flask with nitrobenzene (40 g) and anhydrous DCM (150 mL). With stirring, add anhydrous AlCl₃ (55 g) in small portions while maintaining the temperature below 10°C using an ice-salt bath.
  • Alkylation: Slowly add 2-chloropropane (40 g) dissolved in anhydrous DCM (50 mL) dropwise via the funnel, keeping the reaction temperature below 15°C.
  • Stirring: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Quenching: Carefully pour the reaction mixture onto a mixture of 300 g of crushed ice and 50 mL of concentrated HCl. CAUTION: Quenching is highly exothermic.
  • Work-up: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic extracts and wash with water, followed by 5% NaOH solution, and finally water until neutral.
  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product, 3-nitroisopropylbenzene, can be used directly in the next step or purified via vacuum distillation.
Step 3: Reduction to 3-Isopropylaniline

Objective: To convert the nitro group to an amino group for the Sandmeyer reaction [1].

Materials:

  • Crude 3-Nitroisopropylbenzene (from Step 2, ~40 g theoretical)
  • Iron Powder (Fe, 100 mesh, 60 g, 1.07 mol)
  • Concentrated Hydrochloric Acid (HCl, 37%, 15 mL)
  • Ethanol (95%, 200 mL)

Procedure:

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and stirrer, suspend iron powder (60 g) in a mixture of ethanol (150 mL) and water (50 mL).
  • Acidification: Add concentrated HCl (15 mL) slowly.
  • Reaction: With vigorous stirring, add the crude 3-nitroisopropylbenzene in portions. Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC for reaction completion.
  • Work-up: After cooling, make the mixture basic (pH ~10) by careful addition of 10% NaOH solution. Filter the mixture to remove iron sludge.
  • Isolation: Extract the filtrate with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate by rotary evaporation to obtain 3-isopropylaniline as an oil.
Step 4: Sandmeyer Chlorination to this compound

Objective: To convert the amino group to the final chloro substituent [1].

Materials:

  • 3-Isopropylaniline (from Step 3, ~30 g theoretical)
  • Copper(I) Chloride (CuCl, 25 g, 0.25 mol)
  • Sodium Nitrite (NaNO₂, 21 g, 0.30 mol)
  • Concentrated Hydrochloric Acid (HCl, 37%, 150 mL)

Hazard Warnings: This reaction produces diazonium salts, which can be explosive when dry. Always keep them cold and in solution. Nitrogen gas is evolved.

Procedure:

  • Diazotization: Dissolve 3-isopropylaniline in concentrated HCl (120 mL) and water (100 mL) in a 1 L beaker. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of NaNO₂ (21 g in 50 mL water) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after addition.
  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (25 g) in concentrated HCl (30 mL) and water (50 mL). Cool this solution to 0°C.
  • Chlorination: Slowly add the cold diazonium salt solution to the cold CuCl solution with gentle stirring. The mixture will foam as nitrogen gas evolves. Allow the mixture to warm to room temperature and then stir for 1-2 hours.
  • Work-up: Extract the reaction mixture with diethyl ether (3 x 100 mL). Combine the organic extracts and wash sequentially with water, 5% NaOH solution, and brine.
  • Isolation and Purification: Dry the ether solution over MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation. The final product can be characterized by GC-MS, ¹H NMR, and ¹³C NMR.

Data Summary and Analytical Characterization

The following table summarizes the expected key physical properties and analytical data for the final product and key intermediates.

Table 1: Physical Properties and Analytical Data for this compound and Key Intermediates

Compound Name CAS Registry Number Molecular Formula Theoretical Boiling Point / °C Key Analytical Data (Expected)
Nitrobenzene 98-95-3 C₆H₅NO₂ 210-211 ¹H NMR (CDCl₃) δ: 8.2 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H)
3-Nitroisopropylbenzene 3507-09-1 C₉H₁₁NO₂ ~255 MS (m/z): 179 [M]⁺
3-Isopropylaniline 5369-16-4 C₉H₁₃N ~245 ¹H NMR (CDCl₃) δ: 7.10 (t, 1H), 6.65-6.60 (m, 3H), 3.60 (br s, 2H), 2.85 (sept, 1H), 1.23 (d, 6H)
This compound 7073-93-0 [3] [4] C₉H₁₁Cl ~205 ¹H NMR (CDCl₃) δ: 7.15 (t, 1H), 6.95-6.85 (m, 3H), 2.90 (sept, 1H), 1.23 (d, 6H). ¹³C NMR (CDCl₃) δ: ~149, ~134, ~127, ~125, ~34, ~24. MS (m/z): 154/156 [M]⁺ (3:1 Cl isotope pattern).

Troubleshooting and Conclusion

Common Challenges and Troubleshooting

Table 2: Troubleshooting Guide for this compound Synthesis

Problem Possible Cause Suggested Solution
Low yield in Step 2 (FC Alkylation) Nitrobenzene deactivates the ring, requiring vigorous conditions; moisture deactivates AlCl₃. Ensure strict anhydrous conditions. Use a slight excess of AlCl₃ and isopropyl chloride. Monitor reaction completion by TLC.
Formation of multiple isomers in Step 2 Incomplete meta-directing control. Confirm the quality of nitrobenzene and Lewis acid. The reaction should be slow at low temperature to maintain kinetic control.
Low yield in Step 4 (Sandmeyer) Decomposition of diazonium salt; inefficient copper catalyst. Keep diazonium salt solution ice-cold at all times before use. Ensure the CuCl solution is fresh and properly dissolved.
Conclusion

The synthesis of This compound is a demonstrative example of how strategic synthetic planning can overcome inherent regiochemical limitations in EAS. The four-step protocol—nitration, Friedel-Crafts alkylation, reduction, and Sandmeyer chlorination—provides a reliable and literature-supported path to this meta-substituted arene. The procedure highlights critical techniques in modern organic synthesis, including handling air- and moisture-sensitive reagents, controlling highly exothermic reactions, and working with potentially unstable intermediates like diazonium salts. The final product and intermediates can be definitively characterized using standard spectroscopic methods.

References

Comprehensive Application Notes and Protocols: Synthesis of m-Chlorocumene via Sandmeyer Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Significance

The Sandmeyer reaction represents a fundamentally important transformation in synthetic organic chemistry that enables the conversion of aromatic amines to various aryl halides through diazonium intermediates. This reaction was first discovered in 1884 by Swiss chemist Traugott Sandmeyer during his attempts to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, which unexpectedly yielded chlorobenzene as the main product. [1] [2] The synthesis of m-chlorocumene (1-chloro-3-isopropylbenzene) exemplifies the powerful utility of this reaction for introducing chlorine substituents at specific positions on aromatic rings that are not accessible through direct electrophilic aromatic substitution. This compound serves as a valuable intermediate in pharmaceutical synthesis, agrochemical manufacturing, and materials science.

The strategic importance of the Sandmeyer reaction stems from its ability to create substitution patterns that are challenging to achieve through other methods. Unlike direct halogenation, which is governed by electronic effects and often yields mixtures of regioisomers, the Sandmeyer approach provides regiocontrol by starting from aniline precursors that can be selectively functionalized. [3] [4] This protocol is particularly valuable for introducing chlorine atoms at meta-positions relative to existing substituents, as exemplified by this compound synthesis. Additionally, the reaction demonstrates broad functional group tolerance and can be adapted to various substrates, making it indispensable for constructing complex molecular architectures in medicinal chemistry and drug development. [5]

Synthetic Approaches and Methodologies

Traditional Copper-Catalyzed Sandmeyer Chlorination

The conventional Sandmeyer protocol for synthesizing this compound involves a sequential two-step process beginning with the diazotization of 3-isopropylaniline followed by copper(I) chloride-mediated chlorination. This method has been widely employed for over a century and offers reliable performance across diverse substrates. [1] [2]

Table 1: Reagents and Conditions for Traditional Sandmeyer Chlorination

Component Specification Quantity Notes
3-Isopropylaniline >98% purity 1.0 equiv (10.0 mmol) Starting material
Hydrochloric acid Concentrated (37%) 3.0 equiv Diazotization acid
Sodium nitrite >99% purity 1.1 equiv Diazotizing agent
Copper(I) chloride Catalytic grade 0.2 equiv Chlorination catalyst
Temperature Diazotization 0-5°C Ice bath maintained
Temperature Chlorination 25-30°C Gradual warming
Reaction time Diazotization 30-45 min Complete N₂ evolution
Reaction time Chlorination 60-90 min Monitor by TLC
Workup Extraction solvent Diethyl ether 3 × 15 mL
Purification Method Silica gel chromatography Hexane/ethyl acetate
Electrochemical Sandmeyer Chlorination

Recent advances have introduced electrochemical methods as sustainable alternatives to traditional Sandmeyer reactions. This approach eliminates the need for stoichiometric copper salts and employs electricity as the driving force, generating chlorine radicals directly from chloride anions. [6]

Table 2: Electrochemical Sandmeyer Chlorination Parameters

Parameter Specification Optimized Conditions
Electrolyte LiClO₄ 0.5 M in MeCN
Chlorine source LiCl 6.0 equiv
Anode material Platinum mesh 1 cm² surface area
Cathode material Nickel foam 1 cm² surface area
Current Constant 20 mA
Charge passed Electricity 3.7 F mol⁻¹
Temperature Ambient 20°C
Solvent Anhydrous MeCN 3 mL per 0.3 mmol
Reaction time Completion 3-4 hours
Isolated yield Typical range 60-75%

The electrochemical approach demonstrates several advantages, including reduced metal waste, milder conditions, and compatibility with sensitive functional groups. This method operates through a radical mechanism where chloride ions are oxidized at the anode to generate chlorine radicals, which subsequently react with the aryl radical intermediate formed from diazonium salt reduction. [6]

Experimental Protocols

Traditional Sandmeyer Chlorination Protocol
3.1.1 Diazotization Step
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylaniline (1.0 equiv, 10.0 mmol) in concentrated hydrochloric acid (3.0 equiv) and water (30 mL).

  • Temperature Control: Cool the reaction mixture to 0-5°C using an ice bath with continuous stirring.

  • Diazotization: Prepare a fresh solution of sodium nitrite (1.1 equiv) in deionized water (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature below 5°C.

  • Reaction Monitoring: After complete addition, continue stirring for an additional 15-20 minutes at 0-5°C. Test for complete diazotization using potassium iodide-starch paper, which should turn blue immediately upon exposure.

  • Diazonium Salt Stability: Use the resulting diazonium salt solution immediately in the next step, as these intermediates can decompose explosively upon drying or storage. [4] [2]

3.1.2 Chlorination Step
  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (0.2 equiv) in concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Chlorination: Add the copper(I) chloride solution to the cold diazonium salt solution with vigorous stirring. Allow the reaction mixture to warm gradually to room temperature (25-30°C).

  • Gas Evolution: Monitor nitrogen gas evolution, which indicates progressive reaction. Continue stirring until gas evolution ceases (typically 60-90 minutes).

  • Workup: Extract the reaction mixture with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water (10 mL) and saturated brine solution (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using hexane/ethyl acetate (98:2) as eluent to afford this compound as a colorless liquid.

  • Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS to confirm identity and purity. Key spectroscopic features include characteristic aromatic proton signals in the δ 7.10-7.30 ppm region and a methine septet at δ 2.85 ppm for the isopropyl group. [1] [4]

Electrochemical Sandmeyer Protocol
  • Electrochemical Cell Setup: In an undivided electrochemical cell equipped with platinum mesh anode (1 cm²) and nickel foam cathode (1 cm²), combine 3-isopropylaniline-derived diazonium tetrafluoroborate (0.3 mmol) with lithium chloride (6.0 equiv) and lithium perchlorate (0.5 mmol) in anhydrous acetonitrile (3 mL).

  • Electrolysis: Apply a constant current of 20 mA to the system and maintain stirring at room temperature for 3-4 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. The consumption of electricity should be approximately 3.7 F mol⁻¹.

  • Workup and Isolation: After completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 × 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford this compound. [6]

Reaction Mechanism and Workflow

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, distinct from typical polar mechanisms in aromatic chemistry. The transformation involves discrete steps that convert the aromatic amine first to a diazonium salt, then through a radical intermediate to the final chlorinated product. [1] [4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorination Amine Aromatic Amine (3-isopropylaniline) Diazotization Diazotization NaNO₂, HCl, 0-5°C Amine->Diazotization Amine->Diazotization Diazonium Diazonium Salt ElectronTransfer Single Electron Transfer (SET) Diazonium->ElectronTransfer Diazonium->ElectronTransfer Diazotization->Diazonium Diazotization->Diazonium CuCl Cu(I)Cl Catalyst CuCl->ElectronTransfer CuCl->ElectronTransfer ArylRadical Aryl Radical Intermediate ElectronTransfer->ArylRadical ElectronTransfer->ArylRadical N2 N₂ Gas (evolution) ElectronTransfer->N2 Loss of ElectronTransfer->N2 Product This compound (1-chloro-3-isopropylbenzene) ArylRadical->Product Chlorination ArylRadical->Product

Diagram 1: Sandmeyer Reaction Mechanism for this compound Synthesis

The mechanism begins with diazotization, where the aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This transformation proceeds through a series of proton transfers and dehydration steps, ultimately generating the diazonium ion (N₂⁺) as a superior leaving group. [4] [2] The subsequent chlorination phase involves single electron transfer from copper(I) to the diazonium salt, yielding a diazo radical and copper(II) halide. The diazo radical rapidly releases nitrogen gas to form an aryl radical, which then reacts with copper(II) chloride to yield the final aryl chloride product while regenerating the copper(I) catalyst. [1] [5]

The synthetic workflow for this compound production can be visualized as a sequential process with critical control points at each stage:

G Start 3-Isopropylaniline Step1 Diazotization NaNO₂, HCl, 0-5°C 30-45 minutes Start->Step1 Intermediate Arenediazonium Salt (Unstable Intermediate) Step1->Intermediate Step2 Chlorination CuCl, 25-30°C 60-90 minutes Intermediate->Step2 Step2Alt Electrochemical Chlorination LiCl, Electricity, RT 3-4 hours Intermediate->Step2Alt Alternative Method Workup Workup Extraction with Ether Washing, Drying Step2->Workup Step2Alt->Workup Purification Purification Silica Gel Chromatography Hexane/Ethyl Acetate Workup->Purification Characterization Characterization NMR, GC-MS, HPLC Purification->Characterization Final This compound Pure Product Characterization->Final Note1 Critical: Maintain Temperature <5°C Note1->Step1 Note2 Monitor N₂ Evolution Note2->Step2

Diagram 2: Experimental Workflow for this compound Synthesis

Analytical Characterization and Quality Control

Spectroscopic Properties

Comprehensive characterization of this compound is essential for verifying product identity and purity. The following table summarizes key spectroscopic features:

Table 3: Analytical Characterization Data for this compound

Analytical Method Key Characteristics Expected Results
GC-MS Retention Time ~8.5 min (varies by column)
Molecular Ion [M]⁺ m/z 154/156 (3:1 Cl pattern)
Fragment Ions m/z 139 [M-CH₃]⁺, m/z 113, m/z 77
¹H NMR (CDCl₃, 400 MHz) Aromatic protons δ 7.10-7.30 (m, 4H)
Isopropyl methine δ 2.85 (septet, J=6.9 Hz, 1H)
Isopropyl methyls δ 1.25 (d, J=6.9 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) Aromatic carbons δ 145-125 (multiple signals)
C-Cl δ 134.5
Isopropyl methine δ 34.2
Isopropyl methyls δ 24.1
FT-IR (neat) C-H aromatic ~3025 cm⁻¹
C-H aliphatic ~2960, 2870 cm⁻¹
C-C aromatic ~1600, 1500 cm⁻¹
C-Cl ~740 cm⁻¹ (meta-substitution)
HPLC Purity >98% (optimized protocol)
Quality Control Metrics

Rigorous quality assessment should include determination of chemical purity (by GC or HPLC), structural confirmation (by NMR and MS), and absence of impurities such as residual starting material, phenolic byproducts (from hydrolysis), or biphenyl compounds (from radical coupling). [1] [6] The product should be stored under inert atmosphere at 4°C to prevent oxidation or decomposition.

Troubleshooting and Optimization

Common Challenges and Solutions

Table 4: Troubleshooting Guide for Sandmeyer Chlorination

Problem Possible Causes Solutions
Low yield Incomplete diazotization Ensure adequate acid concentration; verify NaNO₂ freshness
Premature diazonium decomposition Maintain temperature <5°C during diazotization
Insufficient copper catalyst Increase CuCl to 0.3 equiv; ensure fresh catalyst
Phenolic byproduct Water contamination Use anhydrous conditions; minimize aqueous workup time
Acid concentration too low Maintain adequate HCl throughout reaction
Biphenyl derivatives Radical coupling Increase dilution; ensure efficient stirring
High temperature Strictly control temperature during chlorination
Decomposition Diazonium salt accumulation Add diazonium solution to CuCl gradually with stirring
Impurities in starting material Purify 3-isopropylaniline before use
Optimization Strategies
  • Catalyst Enhancement: The addition of ligands such as phenanthroline or phase-transfer catalysts like dibenzo-18-crown-6 can improve yields in challenging substrates by stabilizing copper catalysts and facilitating electron transfer processes. [1] [5]

  • Solvent Optimization: For sensitive substrates, using ionic liquids as reaction media has been reported to enhance yields and suppress side reactions. The ionic liquid [BMIM][PF₆] has shown particular promise in Sandmeyer-type brominations. [3]

  • In Situ Generation: For unstable diazonium salts, employing one-pot procedures without isolation of the intermediate can improve overall yield and safety. The electrochemical method is particularly suited for this approach. [6]

Safety Considerations and Regulatory Aspects

Hazard Assessment

The Sandmeyer reaction presents several significant hazards that require careful management:

  • Diazonium Salts: Arenediazonium salts are thermally unstable and can decompose explosively upon heating, drying, or mechanical shock. They should never be isolated or stored without appropriate stabilization. [4] [2]

  • Toxic Gas Evolution: The reaction liberates nitrogen gas, which can create pressure in closed systems. Additionally, nitrous fumes (NOₓ) may be generated during diazotization, requiring adequate ventilation.

  • Copper Salts: While copper(I) chloride is relatively low in toxicity, proper handling procedures should still be followed to minimize exposure.

Safety Protocols
  • Engineering Controls: Conduct all reactions in a properly functioning fume hood with sash at appropriate level. Use blast shields for scale-up operations.

  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and lab coat throughout the procedure.

  • Temperature Monitoring: Strictly maintain recommended temperatures, especially during diazotization (0-5°C).

  • Waste Disposal: Quench reaction residues carefully before disposal. Copper-containing waste should be collected separately according to institutional regulations.

Applications in Pharmaceutical Synthesis

The synthetic utility of this compound prepared via Sandmeyer reaction extends to numerous pharmaceutical applications. The chlorine atom serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. [5] This makes this compound a valuable building block for constructing biologically active molecules including:

  • Kinase Inhibitors: Chloroarene moieties are prevalent in various kinase inhibitors targeting cancer pathways. The meta-substitution pattern in this compound provides specific spatial orientation for optimal target binding. [5]

  • Antifungal Agents: Polychlorinated biphenyl derivatives accessed through further functionalization of this compound have demonstrated potent antifungal activity against pathogens like Uncinula necator. [5]

  • Thrombin Inhibitors: Chloroaryl fragments are incorporated into various protease inhibitors, with the isopropyl group providing optimal hydrophobicity for membrane penetration. [5]

The regiochemical control afforded by the Sandmeyer reaction enables precise positioning of chlorine atoms to modulate electronic properties, steric constraints, and metabolic stability of drug candidates, making it an indispensable tool in modern medicinal chemistry.

Conclusion

The synthesis of This compound via Sandmeyer reaction represents a robust and reliable method for introducing chlorine at the meta-position of an isopropylbenzene framework. Both traditional copper-catalyzed and modern electrochemical protocols provide effective pathways to this valuable intermediate, with the choice depending on available equipment, scale requirements, and sustainability considerations. The comprehensive protocols, troubleshooting guides, and characterization data provided in these Application Notes will enable researchers to implement this transformation efficiently and safely in diverse synthetic contexts. The continued relevance of the century-old Sandmeyer reaction in contemporary organic synthesis, particularly in pharmaceutical development, underscores its fundamental importance as a synthetic tool for aromatic functionalization.

References

Application Note: HPLC Analysis Using a Newcrom R1 Column

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a reversed-phase HPLC method for the analysis of compounds similar to m-Chlorocumene, using the SIELC Technologies Newcrom R1 column. The method is designed to be a robust starting point for researchers and can be optimized for specific analytes [1].

1. Column Characteristics and Selection The Newcrom R1 is a reversed-phase column characterized by its low silanol activity, which helps in achieving symmetric peaks for basic compounds. It demonstrates stability across a broad pH range of 1.0 to 10.0, providing flexibility in mobile phase selection [2]. For fast UPLC applications, columns with 3 µm particles are available [1].

2. Method Development Strategy The following workflow diagrams the key steps in developing an HPLC method, from initial setup to final validation, integrating both general principles and specifics for the Newcrom R1 column.

G Start Start Method Development MP Mobile Phase Prep Acetonitrile/Water with Acid Start->MP Col Column Selection Newcrom R1 (Low silanol activity) MP->Col Cond Set Initial Conditions Flow: 0.5-1.0 mL/min Temp: 25-60°C Col->Cond Inj Sample Injection and Data Collection Cond->Inj Eval Evaluate Chromatogram Inj->Eval Opt Optimize Parameters (Gradient, pH, Temperature) Eval->Opt Poor Separation Val Method Validation (Specificity, Accuracy, Precision) Eval->Val Good Separation Opt->Inj End Validated HPLC Method Val->End

3. Detailed Experimental Protocol

  • Mobile Phase Preparation Prepare a mixture of acetonitrile (MeCN) and water. For UV detection, add 0.1% phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid [1]. Filter the mobile phase under vacuum and degas before use to remove particulates and gases [3].

  • Standard Solution Preparation Weigh an appropriate amount of m-Chlorocumene reference standard into a volumetric flask. Dilute to the mark with the mobile phase or a compatible solvent to create a stock solution. Further dilute to the desired concentration for analysis [3].

  • Instrument Configuration and System Suitability

    • Column: Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm) [2].
    • Mobile Phase: Acetonitrile/Water with acid (see above).
    • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column dimensions and desired resolution) [3].
    • Column Oven Temperature: 25 - 60°C [4].
    • Detection: UV-Vis or PDA detector (wavelength to be determined for m-Chlorocumene).
    • Injection Volume: 1 - 100 µL [3].

    Before analysis, establish system suitability by making multiple injections of a standard solution. The relative standard deviation (RSD) of the peak area should typically be < 2.0% to confirm precision [5].

  • Gradient Elution Program The following gradient, adapted from a steroid analysis method, can serve as a starting point for method development [4]:

Time (min)% Water (0.1% Acid)% Acetonitrile (0.1% Acid)Flow Rate (µL/min)
01000500
21000500
78020500
177525500
324555500
3301001000
3801001000
391000500
451000500

4. Method Validation Parameters For regulatory acceptance, the method must be validated. The table below summarizes key parameters as per ICH guidelines [5].

ParameterObjectiveRecommended Methodology & Acceptance Criteria
SpecificityAbility to discriminate analyte from impuritiesNo interference from blank/placebo. Peak purity via PDA or MS confirmation [5].
AccuracyCloseness to true valueSpike recovery of 98-102% for API; sliding scale for impurities [5].
Precision (Repeatability)Repeatability under same conditionsRSD of < 2.0% for peak areas from multiple injections [5].
Linearity & RangeResponse proportionality to analyte concentrationMinimum of 5 concentration levels; correlation coefficient (r) > 0.999 [5].

5. Troubleshooting and Advanced Techniques

  • Peak Tailing: The low silanol activity of the Newcrom R1 column minimizes peak tailing for basic compounds. If tailing occurs, check mobile phase pH and column condition [2].
  • Retention Time Shifts: Ensure mobile phase composition and column temperature are consistent. The column should be stored in an acidic mobile phase (e.g., 50/50 MeCN/H2O with 0.1% acid) for longevity [2].
  • Matrix Effects: For complex samples like biofluids, consider solid-phase extraction (SPE) to purify the sample and reduce matrix interference [6] [4].

A Note on Modern Method Development

The field of HPLC is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate method development. Recent research highlights systems that can predict retention factors based on molecular structure and use "digital twins" to autonomously optimize methods with minimal experimentation, transforming a traditionally time-consuming process [7].

References

reverse phase HPLC method m-Chlorocumene

Author: Smolecule Technical Support Team. Date: February 2026

Common RP-HPLC Organic Modifiers

Organic Solvent Key Chromatographic Properties UV Cut-Off (nm) Relative Toxicity Common Applications & Notes
Acetonitrile Low viscosity; high elution strength; dipole-dipole interactions [1] ~190 [2] High [2] Preferred for low backpressure and high efficiency; often the first-choice modifier [1].
Methanol More acidic properties; strong hydrogen-bonding [1] ~205 [2] Moderate [2] Good alternative to ACN; can offer different selectivity [1].
Ethanol Similar selectivity to methanol; biodegradable [2] ~205 (estimated) Low [2] Greenest alternative; similar performance to MeOH; lower cost [2].

Detailed Protocol: A Validated RP-HPLC Method

Since a direct method for m-Chlorocumene is unavailable, the following is a robust, validated RP-HPLC protocol for the simultaneous determination of chlorpheniramine maleate, paracetamol, and caffeine in a tablet formulation [3]. This serves as an excellent template for method development.

  • Chromatographic Conditions

    • Column: Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) or equivalent [3].
    • Mobile Phase: Isocratic mixture of Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in the ratio 30:70 (v/v) [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: UV at 215 nm [3].
    • Column Temperature: 30 °C [3].
    • Injection Volume: Typically 20 µL (can be adjusted based on sample concentration and detector sensitivity).
    • Approximate Runtime: 10 minutes (based on caffeine retention time of 7.2 min) [3].
  • Sample Preparation

    • Crush and powder not less than 20 tablets.
    • Accurately weigh a portion of the powder equivalent to the average tablet weight.
    • Transfer the powder into a volumetric flask and add about 70% of the diluent (mobile phase or other suitable solvent).
    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.
    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.
    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.
  • System Suitability The method was validated and met the following criteria [3]:

    • Retention Times: Chlorpheniramine maleate (~2.4 min), Paracetamol (~4.2 min), Caffeine (~7.2 min).
    • Linearity: Correlation coefficient (R²) > 0.99 for all three analytes.
    • Precision: Relative Standard Deviation (RSD) < 2.0%.
    • Accuracy: Mean recovery between 97.9% and 102.8%.

The workflow for developing and validating an RP-HPLC method, adaptable for various analytes, follows a logical sequence of steps.

Mobile Phase Optimization Strategies

If you are considering novel solvents like this compound, these core principles will guide your experimentation.

  • Understanding Solvent Strength and Selectivity: In RP-HPLC, increasing the percentage of organic modifier decreases analyte retention [1]. Different solvents (ACN, MeOH, THF) belong to different selectivity groups and can be used to improve the separation of complex mixtures [1].
  • The Role of pH for Ionizable Analytes: For analytes that can ionize, mobile phase pH is a critical parameter. Operating at a pH where the analyte is in its neutral form will increase its retention. A good starting point is to set the eluent pH at least 2 units away from the pKa of the analyte(s) of interest [1].
  • Greening Your HPLC Method: There is a strong push to replace hazardous solvents like acetonitrile with greener alternatives. Ethanol is an excellent substitute, offering low toxicity, good chromatographic properties similar to methanol, and lower cost [2].

Final Recommendations for Protocol Development

Given the lack of specific data for this compound, here is a practical path forward:

  • Consult Manufacturer Databases: Check websites of major HPLC column manufacturers (e.g., Waters, Agilent, Phenomenex, Thermo Fisher) for application notes using chlorinated solvents.
  • Design a Scouting Study: If you must use this compound, design a systematic study. Start by testing it as a modifier (e.g., 10-90% in water) against your analytes on a standard C18 column. Closely monitor backpressure, as viscosity may be an issue.
  • Consider Green Alternatives: Before investing significant effort, evaluate whether ethanol or isopropanol can achieve your separation goals, as their properties and behaviors are well-documented and much safer [2].

References

Comprehensive Analytical Guide: Separation and Characterization of m-Chlorocumene Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to m-Chlorocumene and Its Impurity Profile

This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound with significance in pharmaceutical synthesis and chemical manufacturing. With the molecular formula C₉H₁₁Cl and a molecular weight of 154.640 g/mol, this compound presents specific analytical challenges due to the presence of structurally similar impurities that can affect its suitability for pharmaceutical applications [1]. The isopropyl group and chlorine substituent on the meta position of the benzene ring create a distinctive molecular architecture that influences both its chemical behavior and separation characteristics.

In pharmaceutical development, the separation and quantification of impurities in this compound is critical for ensuring the safety and efficacy of final drug products. Impurities can originate from various sources including starting materials, byproducts of synthesis, and degradation products formed during storage or processing [2]. The complex nature of these impurities often requires sophisticated separation techniques to achieve adequate resolution for accurate identification and quantification. This document provides detailed analytical protocols and application notes to support researchers in developing robust separation methods for this compound impurities.

Chemical Properties and Analytical Challenges

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that influence its analytical behavior:

  • Systematic Name: 1-chloro-3-(propan-2-yl)benzene [1]
  • CAS Registry Number: 7073-93-0 [1]
  • Molecular Formula: C₉H₁₁Cl [1]
  • Molecular Weight: 154.640 g/mol [1]
  • LogP Value: 3.93 [1]
  • Synonyms: 3-chloroisopropylbenzene, 1-chloro-3-(1-methylethyl)-benzene [1]

The relatively high logP value indicates significant hydrophobicity, which influences retention behavior in reversed-phase chromatographic systems and informs solvent selection for extraction procedures. The meta-substitution pattern of the chlorine and isopropyl groups creates a specific electronic distribution that affects both reactivity and analytical detectability.

Analytical Challenges in Impurity Separation

The separation of this compound impurities presents several technical challenges:

  • Structural similarity of positional isomers and reaction byproducts
  • Thermal instability of certain reaction products during gas chromatographic analysis [3]
  • Low concentration levels of critical impurities requiring high sensitivity detection
  • Co-elution issues with closely related compounds in complex reaction mixtures

These challenges necessitate carefully optimized analytical methods that can adequately resolve the target compounds while maintaining the integrity of both the analytes and the chromatographic system.

Analytical Methods for Separation

High-Performance Liquid Chromatography (HPLC)
3.1.1 HPLC Method Parameters

HPLC provides a robust platform for the separation of this compound and its related impurities. The following table summarizes the optimized conditions for reversed-phase separation:

Table 1: HPLC Conditions for this compound Impurity Separation

Parameter Specification Notes
Column Newcrom R1 Low silanol activity reverse-phase column [1]
Particle Size 3 µm Available for fast UPLC applications [1]
Mobile Phase Acetonitrile/Water/Phosphoric Acid Phosphoric acid can be replaced with formic acid for MS-compatibility [1]
Separation Mode Reverse Phase (RP) Scalable from analytical to preparative separation [1]
Detection UV or MS-Compatible Method suitable for pharmacokinetic studies [1]

The Newcrom R1 column employs specialized chemistry that minimizes silanol activity, thereby reducing peak tailing and improving resolution for basic compounds. The low particle size option (3µm) enables rapid separations suitable for high-throughput analysis while maintaining excellent efficiency. For methods requiring mass spectrometric detection, the substitution of phosphoric acid with formic acid is essential to prevent ion source contamination and maintain sensitivity [1].

3.1.2 Method Development Considerations

When developing HPLC methods for this compound impurity separation, several factors require careful optimization:

  • Gradient profile should be adjusted to resolve closely eluting impurities
  • Column temperature may need optimization to improve peak shape and resolution
  • Injection volume must be balanced between detection sensitivity and column capacity
  • Flow rate optimization is critical for achieving optimal efficiency within acceptable pressure limits

The scalability of the method from analytical to preparative separation makes it particularly valuable for isolation and characterization of unknown impurities [1].

Gas Chromatography-Mass Spectrometry (GC-MS)
3.2.1 Thermal Stability Considerations

GC-MS analysis of this compound and its impurities requires special consideration of thermal stability. Research has demonstrated that certain cumene chlorination products exhibit thermal decomposition in heated GC injectors, leading to analytical artifacts and inaccurate quantification [3]. Specifically, (1-methyl-1-chloroethyl)benzene – a potential impurity in this compound samples – may undergo dehydrochloridation to form α-methylstyrene when exposed to elevated temperatures in the injection port [3].

Table 2: GC-MS Parameters and Thermal Stability Considerations

Parameter Recommendation Rationale
Injector Temperature Minimum necessary for vaporization Precludes thermal decomposition of labile analytes [3]
Column Temperature Limit ≤140°C for certain compounds Based on stability of ethyl diazoacetate analogue [3]
Internal Standard A priori thermally stable compound Enables use of relative peak areas for quantification [3]
Carrier Gas Helium or Hydrogen Standard GC-MS practices apply
Split Ratio Consistent across analyses Prevents discrimination effects in temperature studies [3]
3.2.2 Optimization Strategies for Unstable Analytes

To mitigate thermal degradation during GC-MS analysis, several strategic approaches are recommended:

  • Temperature profiling of the injector to identify optimal conditions that balance vaporization and stability
  • Use of relative peak areas normalized to a stable internal standard rather than absolute areas
  • Regular calibration using authentic standards to account for any decomposition
  • Method validation with forced degradation studies to establish stability-indicating capabilities

These considerations are particularly important when analyzing reaction mixtures from free-radical chlorination processes, where multiple isomers and reaction byproducts may be present with varying thermal stability [3].

Synthesis Background and Impurity Formation

Synthetic Routes to this compound

The synthesis of this compound presents regiochemical challenges due to the directing effects of substituents in electrophilic aromatic substitution reactions. Two principal synthetic approaches have been documented:

  • Multi-step sequence from benzene: This route involves initial nitration to nitrobenzene followed by Friedel-Crafts isopropylation and subsequent Sandmeyer chlorination [2]. The nitro group serves as a meta-directing group during the isopropylation step, favoring the desired substitution pattern.

  • Alternative pathway through benzoic acid: This approach begins with toluene oxidation to benzoic acid, followed by meta-chlorination, esterification, Grignard reaction with methylmagnesium chloride, and final reduction to yield this compound [2].

The selection of synthetic route influences the impurity profile, with each method producing characteristic byproducts that must be monitored and controlled. Understanding the synthetic pathway used to produce a specific batch of this compound is essential for developing targeted impurity control strategies.

Common Impurities and Byproducts

The impurity profile of this compound varies depending on the synthesis route and processing conditions. Potential impurities include:

  • Positional isomers: ortho- and para-chlorocumene from non-regioselective chlorination [3]
  • Side-chain chlorination products: (1-methyl-1-chloroethyl)benzene from free-radical chlorination [3]
  • Incomplete reaction intermediates: Residual starting materials and partial reaction products
  • Decomposition products: α-methylstyrene from dehydrochlorination [3]
  • Multichlorinated species: Di- and tri-chlorinated byproducts from overreaction

Each of these impurity classes presents unique separation challenges and may require specialized analytical approaches for accurate quantification.

Experimental Protocols

HPLC Separation of this compound Impurities
5.1.1 Sample Preparation
  • Weigh accurately approximately 10 mg of this compound sample into a 10 mL volumetric flask.
  • Dilute to volume with acetonitrile or appropriate solvent compatible with the mobile phase.
  • Mix thoroughly using a vortex mixer for 30 seconds until complete dissolution is achieved.
  • Transfer an aliquot to an HPLC vial for analysis. For trace impurity detection, sample concentration may be increased to 20 mg/mL to enhance sensitivity for minor components.
5.1.2 Chromatographic Procedure
  • Condition the HPLC system with the initial mobile phase composition (acetonitrile/water with 0.1% phosphoric acid or formic acid) at a flow rate of 1.0 mL/min for at least 30 minutes to establish equilibrium.
  • Set the column temperature to 30°C and the detection wavelength to 254 nm (adjust based on the specific UV characteristics of the impurities being monitored).
  • Program the gradient method as follows: initial hold at 20% acetonitrile for 2 minutes, linear gradient to 90% acetonitrile over 15 minutes, hold at 90% acetonitrile for 3 minutes, then return to initial conditions over 0.5 minutes and re-equilibrate for 5 minutes.
  • Inject 10 µL of the prepared sample solution and initiate the chromatographic run.
  • Monitor system suitability parameters including retention time reproducibility, peak symmetry, and resolution between critical peak pairs.

For mass spectrometric detection, replace phosphoric acid with 0.1% formic acid in both mobile phase components and adjust the gradient as needed to accommodate the ionization characteristics [1].

GC-MS Analysis with Thermal Stability Protection
5.2.1 Sample Preparation for GC-MS
  • Prepare a stock solution of this compound sample at 1 mg/mL in n-heptane or another suitable volatile solvent.
  • Add internal standard (e.g., n-dodecane) at a concentration of 0.1 mg/mL to enable relative quantification.
  • For trace analysis, concentrate the solution to 10 mg/mL using a gentle stream of nitrogen if necessary, taking care not to evaporate volatile components selectively.
5.2.2 GC-MS Analysis Procedure
  • Set the injector temperature to 200°C initially, with optimization based on stability studies (may require reduction to 180°C or lower for thermally labile impurities) [3].
  • Program the column temperature as follows: initial temperature 60°C (hold 1 minute), ramp at 20°C/min to 140°C, then ramp at 10°C/min to 280°C (hold 5 minutes).
  • Configure the mass spectrometer with electron ionization at 70 eV, source temperature 230°C, and quadrupole temperature 150°C.
  • Use selective ion monitoring (SIM) for target impurities to enhance sensitivity, or full scan mode (m/z 40-350) for unknown impurity screening.
  • Inject 1 µL in split mode with a split ratio of 10:1 to minimize column overloading while maintaining adequate sensitivity.
5.2.3 Thermal Stability Assessment
  • Analyze the same sample at multiple injector temperatures (e.g., 180°C, 200°C, 220°C, 250°C).
  • Monitor relative peak areas of each component normalized to the internal standard.
  • Identify thermally labile compounds by significant decreases in relative peak area with increasing temperature.
  • Establish optimal conditions that provide adequate vaporization while minimizing decomposition.

Analytical Workflow Visualization

The following diagram illustrates the comprehensive analytical strategy for separation and characterization of this compound impurities:

mchlorocumene_workflow Start Sample Receipt SamplePrep Sample Preparation Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection HPLC HPLC Analysis (Newcrom R1 Column) MethodSelection->HPLC Routine Analysis GCMS GC-MS Analysis (Thermal Stability Assessment) MethodSelection->GCMS Volatile Impurities or Confirmation DataAnalysis Data Analysis & Peak Identification HPLC->DataAnalysis GCMS->DataAnalysis ImpurityID Impurity Identification (MS/NMR) DataAnalysis->ImpurityID Unknown Peaks Reporting Result Reporting DataAnalysis->Reporting ImpurityID->Reporting

Figure 1: Analytical workflow for this compound impurity separation and characterization

This integrated approach combines the strengths of both HPLC and GC-MS techniques to provide comprehensive impurity profiling. The complementary nature of these methods ensures that both volatile and non-volatile impurities can be detected and characterized, while the thermal stability assessment in GC-MS prevents analytical artifacts that could compromise data quality [1] [3].

Conclusion

The separation and quantification of impurities in this compound requires carefully optimized analytical methods that address the specific challenges posed by this compound and its related substances. The HPLC method using the Newcrom R1 column provides a robust approach for routine analysis, while GC-MS with controlled injector temperatures enables volatile impurity profiling and structural characterization. Attention to thermal stability issues is critical for obtaining accurate quantitative results, particularly when analyzing reaction mixtures from chlorination processes.

By implementing the detailed protocols and considerations outlined in this document, researchers and pharmaceutical development professionals can establish reliable impurity control strategies for this compound. The comprehensive workflow incorporating orthogonal analytical techniques provides a solid foundation for ensuring the quality and safety of pharmaceutical products utilizing this compound.

References

m-Chlorocumene electrophilic aromatic substitution

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Strategy and Rationale

The isopropyl group on cumene is a strong activator and ortho/para-director in EAS reactions. Consequently, direct chlorination of cumene predominantly yields ortho- and para-chlorocumene isomers, with the meta-isomer forming in very low quantities (often <5%) [1] [2].

A viable strategy for synthesizing m-chlorocumene involves a multi-step sequence that temporarily introduces a strongly electron-withdrawing group to override the inherent directing effects. The nitro group (-NO₂) is ideal for this purpose, as it is a strong meta-directing deactivator. The general approach involves nitration, Friedel-Crafts alkylation, and a Sandmeyer reaction [1].

Comparative Analysis of Synthetic Routes to m-Chlorocumene

The table below summarizes two primary synthetic pathways, highlighting their advantages and challenges.

Synthetic Route Key Steps Overall Yield (Est.) Advantages Challenges

| Path A: Nitration-First | 1. Nitration of Nitrobenzene 2. Friedel-Crafts Alkylation 3. Reduction & Sandmeyer Chlorination | Moderate | High meta-selectivity in step 2 due to nitro group [1] | Friedel-Crafts on deactivated nitrobenzene requires vigorous conditions [1] | | Path B: Cumene-First | 1. Nitration of Cumene 2. Reduction & Sandmeyer Chlorination | Lower | Shorter synthetic sequence | Very low yield of meta-nitrocumene in the initial nitration [1] |

Detailed Experimental Protocol: Path A (Nitration-First)

This protocol outlines the synthesis of m-chlorocumene via Path A, which offers superior regiocontrol.

Step 1: Synthesis of m-Nitrobenzene
  • Reaction: Nitration of Benzene
  • Mechanism: Standard nitration via the nitronium ion (NO₂⁺) [3].
  • Procedure:
    • In a 500 mL round-bottom flask, cautiously add 60 mL of concentrated sulfuric acid to 60 mL of concentrated nitric acid while maintaining the temperature below 20°C using an ice bath.
    • Slowly add 40 mL of benzene to the acid mixture with vigorous stirring, ensuring the temperature remains between 50-55°C.
    • After addition, heat the mixture to 60°C and stir for 1 hour.
    • Cool the mixture and pour it onto 500 g of crushed ice. Isolate the crude nitrobenzene by separation and washing with water.
    • Purify via distillation under reduced pressure. Collect the fraction at 155-160°C at 40 mmHg.
Step 2: Synthesis of m-Nitroisopropylbenzene (m-Nitrocumene)
  • Reaction: Friedel-Crafts Alkylation
  • Mechanism: Electrophilic attack by the isopropyl carbocation on meta-nitrobenzene [3] [4].
  • Procedure:
    • In a dry 250 mL three-neck flask equipped with a reflux condenser, thermometer, and dropping funnel, add 20.0 g (0.163 mol) of m-nitrobenzene and 50 mL of dry dichloromethane.
    • Add 26.0 g (0.195 mol) of anhydrous aluminum chloride (AlCl₃) in one portion.
    • Slowly add 16.5 g (0.195 mol) of 2-chloropropane dropwise with stirring, maintaining the temperature below 5°C.
    • After addition, allow the mixture to warm to room temperature and stir for 12 hours.
    • Carefully pour the reaction mixture into a beaker containing 200 g of ice and 20 mL of concentrated HCl.
    • Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate via rotary evaporation.
    • Purify the product using flash column chromatography (silica gel, hexane/ethyl acetate).
Step 3: Synthesis of this compound
  • Reactions: Reduction to Arylamine and Sandmeyer Chlorination
  • Mechanism: Conversion of aryl amine to aryl chloride via diazonium intermediate [1].
  • Procedure:
    • Reduction:
      • In a 500 mL flask, dissolve 15.0 g (0.091 mol) of m-nitroisopropylbenzene in 150 mL of ethanol.
      • Add 80.0 g of iron powder and 15 mL of water.
      • Heat the mixture to reflux and slowly add 15 mL of concentrated HCl over 30 minutes.
      • Reflux for 2 hours, then make the mixture basic with sodium hydroxide solution.
      • Extract the amine with diethyl ether, dry the organic layer, and concentrate to obtain m-isopropylaniline.
    • Sandmeyer Chlorination:
      • Dissolve the crude m-isopropylaniline in a mixture of 40 mL of water and 20 mL of concentrated HCl. Cool to 0-5°C.
      • Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, maintaining the temperature below 5°C.
      • In a separate flask, prepare a solution of 15.0 g (0.15 mol) of cuprous chloride in 30 mL of concentrated HCl.
      • Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Allow the mixture to warm to room temperature.
      • Heat to 60°C for 1 hour to complete the reaction.
      • Steam distill or extract the product with diethyl ether. Wash the organic layer with water, dry, and concentrate.
      • Purify the final m-chlorocumene via vacuum distillation.

Workflow and Mechanism Visualization

The following diagrams illustrate the complete synthesis workflow and the mechanistic basis for the meta-selectivity.

G Start Benzene Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Yields Nitrobenzene (Meta-director established) Step2 Friedel-Crafts Alkylation (i-PrCl, AlCl₃) Step1->Step2 m-Nitrobenzene Step3a Reduction (Fe/HCl) Step2->Step3a m-Nitrocumene Step3b Sandmeyer Chlorination (NaNO₂/HCl, CuCl) Step3a->Step3b m-Cumidine (m-isopropylaniline) End This compound Step3b->End

Diagram 1: Synthetic Workflow for this compound. This flowchart outlines the multi-step sequence to overcome inherent directing effects.

G cluster_key Key Concept cluster_strat Synthetic Strategy title Rationale for Multi-Step Synthesis a1 Isopropyl group is a strong Ortho/Para director. a2 Direct chlorination of cumene gives <5% meta product. a1->a2 a3 Nitro group is a strong Meta director. b1 Introduce a nitro group first to force meta-substitution. a3->b1 b2 Perform desired alkylation at the meta position. b1->b2 b3 Convert the directing group (NH₂) into the target group (Cl). b2->b3

Diagram 2: Mechanistic Rationale for Meta-Selectivity. This diagram explains the electronic and strategic reasons for the chosen synthetic path.

Critical Notes for Researchers

  • Direct Chlorination Limitation: While zeolite catalysts like K-L can significantly improve the para-selectivity in cumene chlorination, they do not favor the meta-isomer, confirming the need for indirect routes [2].
  • Catalyst Handling: Anhydrous AlCl₃ is highly moisture-sensitive. All equipment must be thoroughly dried, and reactions must be performed under an inert atmosphere.
  • Diazonium Salt Safety: Diazonium salts can be unstable and explosive when dry. The Sandmeyer reaction should always be performed in solution, and the salts should not be isolated or stored.
  • Analysis: Confirm the identity and purity of each intermediate and the final product using techniques such as GC-MS, ( ^1H ) NMR, and HPLC.

References

Synthesis of m-Chlorocumene: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

m*-Chlorocumene (1-chloro-3-isopropylbenzene) is a valuable intermediate in pharmaceutical chemistry. Its synthesis presents a regiochemical challenge, as the introduction of substituents onto benzene must be controlled to achieve the meta-isomer selectively. This document outlines two detailed synthetic protocols based on established organic transformations, providing researchers with actionable methodologies for its production [1].

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis suggests two logical pathways, differing in the order of introducing the chlorine and isopropyl groups. Table 1 summarizes the key features of each route to aid in selection.

Table 1: Comparison of Synthetic Routes to m-Chlorocumene

Feature Route 1: Nitrobenzene/Friedel-Crafts Pathway Route 2: Benzoic Acid Directing Group Pathway

| Key Steps | 1. Nitration 2. Friedel-Crafts Alkylation 3. Reduction 4. Sandmeyer Chlorination | 1. Oxidation 2. Electrophilic Chlorination 3. Esterification 4. Grignard Addition 5. Reduction | | Number of Steps | 4 | 5 | | Key Regiochemical Control | Nitro group is a strong meta-director [1]. | Carboxy group is a strong meta-director. | | Potential Challenges | Friedel-Crafts alkylation on a deactivated nitrobenzene ring may require vigorous conditions. | Involves a Grignard reaction and a separate reduction step. |

The following diagram illustrates the logical decision process for selecting and executing these synthetic pathways.

G Start Objective: Synthesize m-Chlorocumene Route1 Route 1: Nitrobenzene Pathway Start->Route1 Route2 Route 2: Benzoic Acid Pathway Start->Route2 Step1_1 Nitration of Benzene Route1->Step1_1 Step1_2 Friedel-Crafts Isopropylation Step1_1->Step1_2 Step1_3 Reduction of Nitro Group Step1_2->Step1_3 Step1_4 Sandmeyer Chlorination Step1_3->Step1_4 Step2_1 Oxidation of Toluene to Benzoic Acid Route2->Step2_1 Step2_2 Meta-Chlorination Step2_1->Step2_2 Step2_3 Esterification Step2_2->Step2_3 Step2_4 Grignard Addition with iPrMgCl Step2_3->Step2_4 Step2_5 Reduction of Alcohol Step2_4->Step2_5

Detailed Experimental Protocols

Route 1: Nitrobenzene/Friedel-Crafts Pathway

This 4-step sequence leverages the strong meta-directing effect of the nitro group.

Step 1: Synthesis of Nitrobenzene
  • Objective: Nitration of benzene.
  • Reaction: Electrophilic Aromatic Substitution.
  • Materials: Benzene (anhydrous, 50 g), concentrated nitric acid (HNO₃, 60 mL), concentrated sulfuric acid (H₂SO₄, 80 mL), ice-water, sodium bicarbonate (NaHCO₃), drying agent (e.g., anhydrous MgSO₄ or CaCl₂).
  • Procedure:
    • Add concentrated H₂SO₄ to a round-bottom flask equipped with a thermometer and stirrer. Cool the acid to 0-5°C in an ice bath.
    • Slowly add concentrated HNO₃ while maintaining the temperature below 10°C.
    • Gradually add benzene dropwise to the acid mixture, ensuring the temperature does not exceed 50°C. Use a cooling bath to control exothermic reaction.
    • After addition, heat the reaction mixture to 60°C with stirring for 1 hour.
    • Cool the mixture to room temperature and transfer to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.
    • Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize residual acid), and finally with water again.
    • Dry the organic layer over anhydrous MgSO₄, filter, and distill the product under reduced pressure. Collect the fraction boiling at 210-211°C.
  • Purification & Analysis: Simple distillation. Purity can be assessed by GC-MS and ¹H NMR. The expected yield is typically 85-90%.
Step 2: Friedel-Crafts Isopropylation
  • Objective: Synthesis of 3-Isopropylnitrobenzene.
  • Reaction: Friedel-Crafts Alkylation.
  • Materials: Nitrobenzene (from Step 1, 40 g), 2-chloropropane (isopropyl chloride, 35 mL), anhydrous aluminum chloride (AlCl₃, 60 g), dichloromethane (anhydrous, 150 mL), ice-hydrochloric acid (1M).
  • Procedure:
    • Dissolve nitrobenzene in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
    • Add anhydrous AlCl³ in small portions with vigorous stirring. The mixture will become warm.
    • After the addition of AlCl³, cool the flask to 0°C.
    • Add 2-chloropropane dropwise over 30 minutes.
    • Allow the reaction to warm to room temperature and stir for 12 hours.
    • Carefully pour the reaction mixture onto a mixture of ice and 1M HCl with stirring to quench the AlCl³.
    • Separate the organic layer and wash with water, dry over MgSO₄, and filter.
    • Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography.
  • Purification & Analysis: Vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate). The product is a mixture where the meta-isomer is the major product due to the nitro group's directing effect. Analysis by ¹H NMR and GC-MS is essential to determine the isomeric ratio and yield. The yield of the meta-isomer is moderate.
Step 3: Reduction of Nitro Group
  • Objective: Synthesis of 3-Isopropylaniline.
  • Reaction: Reduction.
  • Materials: 3-Isopropylnitrobenzene (from Step 2), Tin (Sn) metal granules (or Iron (Fe) powder), concentrated hydrochloric acid (HCl, 70 mL), sodium hydroxide (NaOH, 10 M).
  • Procedure:
    • Dissolve the nitro compound in ethanol (100 mL) in a round-bottom flask.
    • Add concentrated HCl and tin granules. The reaction is exothermic.
    • Heat the mixture under reflux for 1-2 hours or until the yellow color disappears.
    • Cool the mixture and carefully basify with 10 M NaOH solution until strongly basic.
    • Extract the product with diethyl ether (3 x 50 mL).
    • Combine the ether extracts, dry over K₂CO₃ or NaOH pellets, filter, and remove the solvent by rotary evaporation.
  • Purification & Analysis: The product, 3-isopropylaniline, is typically pure enough after this workup. It can be further purified by vacuum distillation. Characterize by ¹H NMR.
Step 4: Sandmeyer Chlorination
  • Objective: Synthesis of m-Chlorocumene.
  • Reaction: Sandmeyer Reaction.
  • Materials: 3-Isopropylaniline (from Step 3, 25 g), concentrated HCl (50 mL), sodium nitrite (NaNO₂, 15 g), copper(I) chloride (CuCl, 20 g), ice-water.
  • Procedure:
    • Dissolve the aniline in concentrated HCl and water in a flask. Cool to 0-5°C.
    • Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5°C. This forms the diazonium salt.
    • In a separate flask, prepare a solution of CuCl in concentrated HCl.
    • Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Nitrogen gas will evolve.
    • Allow the mixture to warm to room temperature and stir for 1 hour.
    • Extract the product with diethyl ether.
    • Wash the ether extract with water, dry over MgSO₄, filter, and concentrate.
    • Purify the crude product by vacuum distillation.
  • Purification & Analysis: Vacuum distillation. The final product, m-chlorocumene, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity.
Route 2: Benzoic Acid Directing Group Pathway

This 5-step route uses the carboxy group as a meta-director for chlorination.

Step 1: Oxidation of Toluene to Benzoic Acid
  • Objective: Synthesis of Benzoic Acid.
  • Reaction: Oxidation.
  • Materials: Toluene (50 g), potassium permanganate (KMnO₄, 120 g), water, concentrated HCl.
  • Procedure:
    • Dissolve KMnO₄ in water in a round-bottom flask and add toluene.
    • Heat the mixture under reflux for 4-6 hours.
    • Cool the mixture and acidify with concentrated HCl.
    • Isolate the precipitated benzoic acid by filtration and recrystallize from hot water.
  • Purification & Analysis: Recrystallization from water. Characterize by melting point and ¹H NMR.
Step 2: Meta-Chlorination of Benzoic Acid
  • Objective: Synthesis of 3-Chlorobenzoic Acid.
  • Reaction: Electrophilic Chlorination.
  • Materials: Benzoic acid (from Step 1, 40 g), chlorine gas (Cl₂, or chlorine source like sulfuryl chloride SO₂Cl₂), iron powder (Fe, catalytic amount) or Lewis acid catalyst, chlorinated solvent (e.g., CH₂Cl₂).
  • Procedure:
    • Dissolve benzoic acid in the solvent in a round-bottom flask.
    • Add a catalytic amount of iron powder.
    • Bubble chlorine gas through the solution at room temperature, or add SO₂Cl₂, and heat under reflux for several hours.
    • Monitor the reaction by TLC. Upon completion, cool and pour into water.
    • Extract the product, dry, and recrystallize.
  • Purification & Analysis: Recrystallization. The meta-isomer is the major product. Confirm by ¹H NMR and melting point.
Step 3: Esterification
  • Objective: Synthesis of Methyl 3-Chlorobenzoate.
  • Reaction: Fischer Esterification.
  • Materials: 3-Chlorobenzoic acid (from Step 2, 35 g), methanol (anhydrous, 100 mL), concentrated H₂SO₄ (3 mL).
  • Procedure:
    • Dissolve the acid in methanol in a round-bottom flask.
    • Carefully add concentrated H₂SO₄.
    • Heat the mixture under reflux for 6-8 hours.
    • Cool, remove most of the methanol by rotary evaporation, and pour the residue into water.
    • Extract the ester with diethyl ether, wash the organic layer with NaHCO₃ solution and water, dry, and concentrate.
  • Purification & Analysis: Vacuum distillation. Characterize by ¹H NMR.
Step 4: Grignard Addition
  • Objective: Synthesis of 3-Chlorocumyl Alcohol.
  • Reaction: Grignard Reaction.
  • Materials: Methyl 3-chlorobenzoate (from Step 3, 30 g), methylmagnesium chloride (CH₃MgCl, 3.0 M in THF, 2.2 equiv.), anhydrous tetrahydrofuran (THF), ammonium chloride (NH₄Cl), sulfuric acid (H₂SO₄).
  • Procedure:
    • Place the ester in a dry flask under N₂ and add anhydrous THF.
    • Cool the solution to 0°C.
    • Slowly add the CH₃MgCl solution via dropping funnel, maintaining the temperature.
    • After addition, warm to room temperature and stir for 12 hours.
    • Carefully quench the reaction by adding saturated NH₄Cl solution.
    • Extract with ethyl acetate, dry the organic layer, and concentrate.
  • Purification & Analysis: The crude tertiary alcohol (3-chlorocumyl alcohol) may be purified by flash column chromatography. Characterize by ¹H NMR.
Step 5: Reduction of Alcohol
  • Objective: Synthesis of m-Chlorocumene.
  • Reaction: Reduction/Deoxygenation.
  • Materials: 3-Chlorocumyl alcohol (from Step 4, 20 g), triethylsilane (Et₃SiH, 30 mL), trifluoroacetic acid (TFA, 40 mL).
  • Procedure:
    • Dissolve the alcohol in TFA in a round-bottom flask.
    • Cool the solution to 0°C.
    • Slowly add triethylsilane.
    • Allow the reaction to warm to room temperature and stir for 4-6 hours.
    • Carefully pour the reaction mixture into a saturated NaHCO₃ solution to neutralize.
    • Extract with dichloromethane, dry the organic layer, and concentrate.
    • Purify the crude product by vacuum distillation.
  • Purification & Analysis: Vacuum distillation. The final product, m-chlorocumene, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS.

Analytical Data Summary

Table 2: Characterization Data for m-Chlorocumene and Key Intermediates

Compound Molecular Formula Boiling Point / Melting Point Key ¹H NMR Data (δ, ppm)
Nitrobenzene C₆H₅NO₂ BP: 210-211°C 8.2 (m, 2H, Ar-H), 7.6 (m, 3H, Ar-H)
3-Isopropylnitrobenzene C₉H₁₁NO₂ BP: ~120°C (10 mmHg) 8.0 (t, 1H, Ar-H), 7.9 (dt, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (dt, 1H, Ar-H), 3.0 (septet, 1H, CH), 1.3 (d, 6H, 2x CH₃)
3-Isopropylaniline C₉H₁₃N BP: ~110°C (15 mmHg) 6.9-7.1 (m, 3H, Ar-H), 6.6 (m, 1H, Ar-H), 3.5 (br s, 2H, NH₂), 2.8 (septet, 1H, CH), 1.2 (d, 6H, 2x CH₃)
3-Chlorobenzoic Acid C₇H₅ClO₂ MP: 155-158°C 8.1 (t, 1H, Ar-H), 7.9 (dt, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (dt, 1H, Ar-H)
*m*-Chlorocumene (Final Product) C₉H₁₁Cl BP: ~210°C 7.1-7.3 (m, 3H, Ar-H), 7.0 (m, 1H, Ar-H), 2.9 (septet, 1H, CH), 1.3 (d, 6H, 2x CH₃)

Conclusion and Recommendations

The synthesis of m-chlorocumene can be achieved via multiple pathways. Route 1 (Nitrobenzene Pathway) is more direct but involves a challenging Friedel-Crafts reaction on a deactivated ring. Route 2 (Benzoic Acid Pathway) offers reliable regiocontrol but is longer and involves more sophisticated reagents and reactions (Grignard, silane reduction).

For laboratory-scale synthesis, Route 1 is generally recommended for its fewer steps and higher overall yield potential, provided the reaction conditions for the Friedel-Crafts step are carefully optimized. Route 2 is a viable alternative, particularly if the synthetic sequence can be aligned with other available intermediates.

References

Comprehensive Application Notes and Protocols: m-Chlorocumene as a Versatile Building Block in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

m-Chlorocumene (also known as 1-chloro-3-isopropylbenzene or 3-chlorocumene) is a monosubstituted aromatic compound featuring both chloro and isopropyl functional groups in a meta-configuration. This unique structural arrangement renders it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical, agrochemical, and fine chemical applications. The compound's molecular formula is C₉H₁₁Cl with a molecular weight of 154.64 g/mol and is registered under CAS Number 7073-93-0 [1]. The meta-substitution pattern creates distinctive electronic and steric properties that can be exploited in various synthetic transformations, making this compound particularly useful for designing molecules with specific spatial arrangements.

The isopropyl group provides substantial steric bulk and electron-donating character through hyperconjugation, while the chlorine substituent serves as a weak electron-withdrawing group with ortho-para directing properties in electrophilic aromatic substitution. This combination of opposing electronic effects with meta-orientation creates a uniquely functionalized arena that can undergo selective further derivatization. The compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor, and it should be stored under inert atmosphere to prevent oxidation of the isopropyl group or hydrolysis of the carbon-chlorine bond.

Table 1: Fundamental Properties of this compound | Property | Value/Specification | |--------------|------------------------| | Chemical Name | 1-chloro-3-isopropylbenzene; 3-chlorocumene | | CAS Registry Number | 7073-93-0 | | Molecular Formula | C₉H₁₁Cl | | Molecular Weight | 154.64 g/mol | | Structural Formula | | IUPAC Name | 1-chloro-3-(propan-2-yl)benzene | | Common Synonyms | this compound; m-chloroisopropylbenzene; 3-chlorocumene |

Synthesis Strategies and Strategic Considerations

The synthesis of meta-substituted chlorocumene presents significant regiochemical challenges due to the opposing directing effects of the substituents. The chloro group is an ortho-para director despite its deactivating nature, while the isopropyl group is a strong ortho-para director and activator. This creates a synthetic dilemma where direct electrophilic aromatic substitution on either chlorobenzene or cumene would preferentially yield ortho and para isomers rather than the desired meta product [2]. Two primary strategic approaches have been developed to address this regiochemical challenge: indirect functional group interconversion and catalyzed selective synthesis.

The indirect approach typically involves introducing a temporary directing group that can be converted to the desired substituent after establishing the correct substitution pattern. The most common implementation involves using a nitro group as a strong meta-directing functionality that can later be converted to chlorine via diazotization and Sandmeyer reaction [2]. Alternatively, the carboxylic acid group can serve as another meta-directing group that can be transformed through a series of functional group manipulations. The direct approach utilizes specialized zeolite catalysts to overcome inherent regiochemical preferences through shape-selective catalysis, creating confined microenvironments that favor meta-substitution based on transition state selectivity rather than electronic effects [3].

Table 2: Comparison of Synthesis Strategies for this compound

Synthetic Strategy Key Features Advantages Limitations
Nitrobenzene FC Alkylation Nitro group directs isopropyl to meta position; nitro reduced to amine then converted to Cl via Sandmeyer reaction High regioselectivity; uses standard laboratory reagents; well-established procedure Multiple steps (3-4 steps); moderate overall yields; requires handling of diazonium salts
Benzoic Acid Pathway Carboxyl group directs chlorination to meta position; esterification then Grignard addition gives tertiary alcohol; reduction yields this compound Avoids regioisomer contamination; functional group versatility Lengthy sequence (5 steps); sensitive reduction step; Grignard reaction requires anhydrous conditions
Zeolite-Catalyzed Chlorination Direct chlorination of cumene using SO₂Cl₂ over K-L zeolite catalyst; shape selectivity favors para/meta isomers Fewer steps; heterogeneous catalysis; easier workup Lower meta selectivity compared to para isomer; requires specialized zeolite catalysts; optimization needed for high meta selectivity

The following workflow diagram illustrates the strategic decision process for selecting the optimal synthesis route based on available starting materials and desired product characteristics:

G cluster_strategy Synthesis Strategy Decision cluster_indirect Indirect Route Options cluster_direct Direct Route Options Start Synthesis Objective: This compound Decision Evaluate: Starting Material Availability Regioselectivity Requirements Catalyst Access Step Tolerance Start->Decision Indirect Indirect Functional Group Approach Decision->Indirect High Regioselectivity Required Direct Direct Catalytic Chlorination Decision->Direct Minimal Steps Preferred NitroRoute Nitrobenzene Friedel-Crafts Route Indirect->NitroRoute Benzene Starting Material AcidRoute Benzoic Acid Derivatization Route Indirect->AcidRoute Toluene Starting Material ZeoliteRoute Zeolite-Catalyzed Chlorination Direct->ZeoliteRoute Cumene Starting Material Zeolite Catalyst Available mChlorocumene Final Product: This compound NitroRoute->mChlorocumene 3-4 Steps AcidRoute->mChlorocumene 4-5 Steps ZeoliteRoute->mChlorocumene 1 Step + Separation

Detailed Experimental Protocols

Protocol 1: Multi-Step Synthesis via Nitrobenzene Friedel-Crafts Route

The nitrobenzene pathway represents one of the most reliable laboratory-scale syntheses of this compound with excellent regiocontrol [2]. This approach leverages the powerful meta-directing capability of the nitro group to ensure proper positioning of the isopropyl group, followed by functional group interconversion to transform the nitro group into the desired chloro substituent. The complete synthesis requires three to four steps with an estimated overall yield of 45-60% for the sequence when carefully executed.

3.1.1 Step 1: Nitration of Benzene
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, place 78.1 g (1.0 mol) of benzene and 100 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice bath while maintaining efficient stirring.
  • Nitration Procedure: Slowly add a pre-cooled nitrating mixture (70 mL concentrated HNO₃ and 80 mL concentrated H₂SO₄) dropwise over 90 minutes while maintaining the internal temperature below 10°C. After complete addition, continue stirring for an additional 2 hours while allowing the temperature to gradually rise to 20°C.
  • Workup and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Allow the nitrobenzene to separate as a yellow oil. Extract the product with 3 × 100 mL portions of dichloromethane. Combine the organic extracts and wash successively with water (2 × 100 mL), 5% sodium bicarbonate solution (100 mL), and finally water (100 mL). Dry over anhydrous magnesium sulfate, filter, and remove solvent by rotary evaporation.
  • Purification: Distill the crude nitrobenzene under reduced pressure (bp 120-122°C at 20 mmHg) to yield 110-120 g (85-90%) of pure nitrobenzene as a pale yellow oil. Confirm identity by TLC (hexanes:ethyl acetate, 9:1, Rf ≈ 0.6) and ¹H NMR.
3.1.2 Step 2: Friedel-Crafts Isopropylation
  • Reaction Setup: In a dry 500 mL three-necked flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, place 61.5 g (0.5 mol) of nitrobenzene and 150 mL of dry dichloromethane. Flush the apparatus with nitrogen and add 66.9 g (0.5 mol) of anhydrous aluminum chloride in one portion.
  • Alkylation Procedure: Cool the mixture to 0°C and slowly add 46.3 g (0.6 mol) of 2-chloropropane dissolved in 50 mL of dry dichloromethane over 60 minutes. After complete addition, gradually warm to room temperature and reflux for 4-6 hours with monitoring by TLC or GC-MS.
  • Workup and Isolation: Carefully pour the reaction mixture onto a mixture of 200 g ice and 50 mL concentrated HCl with vigorous stirring. Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 50 mL). Combine the organic phases and wash with 10% NaOH solution (100 mL) followed by water (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate by rotary evaporation.
  • Purification: Purify the crude product by column chromatography on silica gel (hexanes as eluent) or by fractional distillation under reduced pressure (bp 115-120°C at 10 mmHg) to yield 65-70 g (75-80%) of 3-nitroisopropylbenzene as a clear oil.
3.1.3 Step 3: Reduction to 3-Isopropylaniline
  • Reaction Setup: In a 1 L hydrogenation vessel, dissolve 73.5 g (0.45 mol) of 3-nitroisopropylbenzene in 300 mL of ethanol. Add 7.5 g of 10% palladium on carbon catalyst.
  • Reduction Procedure: Conduct catalytic hydrogenation at 40-50 psi hydrogen pressure with vigorous shaking at room temperature for 4-6 hours until hydrogen uptake ceases. Alternatively, chemical reduction can be performed using iron powder (112.5 g, 2.0 mol) in a mixture of 300 mL water and 15 mL concentrated HCl at reflux for 3 hours.
  • Workup and Isolation: Filter the reaction mixture through Celite to remove catalyst, washing with 100 mL ethanol. Concentrate the filtrate under reduced pressure to remove ethanol, then basify the aqueous residue with 10% NaOH to pH 10-11. Extract the liberated amine with diethyl ether (3 × 100 mL). Combine the ether extracts, dry over K₂CO₃, filter, and remove solvent to yield 55-58 g (85-90%) of 3-isopropylaniline as a pale yellow to light brown oil.
3.1.4 Step 4: Sandmeyer Chlorination
  • Diazotization: In a 1 L flask equipped with mechanical stirrer and thermometer, dissolve 48.5 g (0.36 mol) of 3-isopropylaniline in a mixture of 150 mL concentrated HCl and 150 mL water. Cool to 0-5°C and slowly add a solution of 27.6 g (0.4 mol) of sodium nitrite in 75 mL water while maintaining temperature below 5°C. After complete addition, stir for an additional 30 minutes at 0-5°C.
  • Chlorination: In a separate vessel, prepare a solution of 71.5 g (0.72 mol) of CuCl in 150 mL concentrated HCl. Cool this solution to 0°C and slowly add the diazonium salt solution with vigorous stirring while maintaining temperature below 10°C. After complete addition, allow the mixture to warm to room temperature and stir for 2 hours.
  • Workup and Isolation: Steam distill the reaction mixture to collect the product or extract with dichloromethane (3 × 100 mL). Wash the combined organic extracts with 10% NaOH (100 mL) and water (100 mL), dry over CaCl₂, filter, and concentrate by rotary evaporation.
  • Purification: Distill the crude product under reduced pressure (bp 95-98°C at 15 mmHg) to yield 45-48 g (80-85%) of pure this compound as a colorless liquid. Verify structure and purity by ¹H NMR, GC-MS, and refractive index measurement.
Protocol 2: Zeolite-Catalyzed Direct Chlorination of Cumene

The zeolite-catalyzed method offers a more direct approach to chlorocumene synthesis through shape-selective catalysis that can favor the meta isomer under optimized conditions [3]. This heterogeneous catalytic process provides significant advantages including easier catalyst separation, reduced waste generation, and potential for catalyst recycling. While this method typically produces a mixture of isomers with preference for the para isomer, careful optimization can enhance the meta-selectivity.

3.2.1 Catalyst Preparation and Activation
  • Zeolite Selection and Preparation: Select zeolite K-L with appropriate pore size (approximately 7.1 Å) for optimal shape selectivity. Convert to potassium form by triple ion-exchange with 1 M KNO₃ solution (10 mL/g zeolite) at 80°C for 8 hours with stirring.
  • Activation Procedure: Wash the ion-exchanged zeolite thoroughly with deionized water until the washings are nitrate-free (negative diphenylamine test). Dry at 110°C for 12 hours, then calcine at 500°C for 16 hours in a muffle furnace with air circulation to remove organic templates and activate the catalytic sites.
  • Characterization: Confirm catalyst quality by measuring surface area (BET method, typically 250-300 m²/g) and acid site density (ammonia TPD, should show minimal strong acid sites to prevent side reactions).
3.2.2 Chlorination Reaction Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, place 60.1 g (0.5 mol) of cumene and 5.0 g (8.3 wt%) of activated zeolite K-L catalyst. Add 75 mL of 1,2-dichloroethane (EDC) as solvent.
  • Chlorination: Heat the mixture to 80°C with constant stirring. Slowly add 74.5 g (0.55 mol) of sulfuryl chloride (SO₂Cl₂) dropwise over 90 minutes while maintaining temperature at 80±2°C. Continue stirring at this temperature for 6-8 hours, monitoring reaction progress by GC analysis.
  • Workup and Isolation: Cool the reaction mixture to room temperature and filter to separate the zeolite catalyst. Wash the catalyst with 25 mL fresh EDC and combine the filtrates. Transfer the solution to a separatory funnel and wash successively with 5% sodium bisulfite solution (100 mL), 5% sodium bicarbonate solution (100 mL), and finally water (100 mL).
  • Product Separation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove solvent by rotary evaporation. Separate the isomer mixture by fractional distillation under reduced pressure, collecting fractions at: 85-90°C/15 mmHg (2-chlorocumene), 95-98°C/15 mmHg (this compound), and 105-108°C/15 mmHg (4-chlorocumene).
  • Yield Optimization: Under optimal conditions, typical isomer distribution is approximately 15-20% 2-chlorocumene, 25-35% this compound, and 45-55% 4-chlorocumene, with total chlorocumene yield of 70-80% based on cumene. The zeolite catalyst can be regenerated by calcination at 450°C for 4-6 hours and reused for 3-4 cycles with minimal activity loss.

Applications in Drug Development and Fine Chemicals

This compound serves as a versatile synthetic intermediate with particular value in pharmaceutical and agrochemical development. Its balanced combination of aromatic chlorine and isopropyl substituents makes it suitable for further elaboration into more complex molecular architectures. The meta-substitution pattern provides specific spatial orientation that can be critical for biological activity in target molecules, while the chlorine atom serves as an excellent handle for further functionalization through metal-catalyzed cross-coupling reactions.

In pharmaceutical chemistry, this compound derivatives have been explored as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) active compounds, and various receptor modulators. The isopropyl group contributes significant lipophilicity enhancement which can improve blood-brain barrier penetration for neuroactive compounds, while the chloro substituent can provide metabolic stability by blocking positions susceptible to oxidative metabolism. The compound's utility extends to agrochemical applications where it serves as precursor to herbicides, fungicides, and insecticides, with the isopropyl group frequently appearing in active ingredients like certain metolcarb insecticides [4].

The following diagram illustrates the strategic transformation of this compound into valuable derivatives through various synthetic pathways:

G cluster_coupling Cross-Coupling Reactions cluster_functionalization Side-Chain Functionalization cluster_applications Application Areas mChlorocumene This compound Suzuki Suzuki Coupling Aryl Boronic Acids Biaryl Products mChlorocumene->Suzuki Pd(PPh₃)₄ Base, 80°C Heck Heck Reaction Olefins Styrenyl Derivatives mChlorocumene->Heck Pd(OAc)₂ Acrylares, 100°C Buchwald Buchwald-Hartwig Amines Aryl Amine Derivatives mChlorocumene->Buchwald Pd₂(dba)₃ XPhos, 110°C Oxidation Oxidation m-Chlorobenzoic Acid mChlorocumene->Oxidation KMnO₄ or HNO₃ Hydroxylation Side-Chain Hydroxylation m-Chlorophenyl Isopropanol mChlorocumene->Hydroxylation O₂/Co Catalyst or H₂O₂ Halogenation Ring Halogenation Polyhalogenated Derivatives mChlorocumene->Halogenation Cl₂/FeCl₃ or NCS Pharma Pharmaceutical Intermediates Suzuki->Pharma Bioactive Biaryls Materials Functional Materials Liquid Crystals, Polymers Heck->Materials Electronic Materials Buchwald->Pharma Pharma Amines Agro Agrochemicals Herbicides, Insecticides Oxidation->Agro Herbicide Precursors Hydroxylation->Materials Polymer Monomers Halogenation->Agro Pesticide Derivatives

Table 3: Analytical Characterization Data for this compound and Key Intermediates

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) GC-MS (m/z) IR (cm⁻¹)
This compound 1.25 (d, 6H, J=6.9 Hz), 2.90 (sept, 1H, J=6.9 Hz), 7.10-7.25 (m, 3H), 7.35 (s, 1H) 24.1, 34.2, 124.5, 126.8, 128.3, 130.1, 134.2, 149.5 154 (M⁺), 139, 125, 105, 91 2965, 2870, 1590, 1470, 1090, 870
3-Nitroisopropylbenzene 1.28 (d, 6H, J=6.9 Hz), 2.95 (sept, 1H, J=6.9 Hz), 7.45 (t, 1H, J=7.8 Hz), 7.75 (d, 1H, J=7.8 Hz), 8.05 (d, 1H, J=7.8 Hz), 8.15 (s, 1H) 24.3, 34.5, 121.8, 123.2, 129.5, 132.8, 148.2, 148.9 165 (M⁺), 150, 133, 117, 104, 89 2965, 2870, 1530, 1350, 870, 790
3-Isopropylaniline 1.23 (d, 6H, J=6.9 Hz), 2.78 (sept, 1H, J=6.9 Hz), 3.55 (br s, 2H), 6.55-6.70 (m, 3H), 7.05 (t, 1H, J=7.7 Hz) 24.1, 33.8, 113.5, 115.8, 118.9, 129.5, 140.2, 146.5 135 (M⁺), 120, 106, 91, 77 3450, 3360, 2960, 1620, 1260, 810

Safety, Handling, and Regulatory Considerations

This compound requires careful handling due to its flammable nature and potential health hazards. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and laboratory coat should be worn during handling. Operations should be conducted in a well-ventilated area preferably within a fume hood to prevent inhalation exposure. The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

From an environmental perspective, this compound should be considered toxic to aquatic life with potential long-lasting effects. Proper containment measures should be implemented to prevent release to the environment. Waste material should be collected in appropriate containers for disposal as hazardous waste according to local regulations. For storage, keep in tightly closed containers under inert atmosphere in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Compatibility with common container materials includes glass and stainless steel, while some plastics should be evaluated for long-term storage.

Conclusion and Future Perspectives

This compound represents a valuable synthetic building block with demonstrated utility across multiple chemical domains. The compound's balanced electronic properties and defined spatial orientation make it particularly attractive for rational drug design and agrochemical development. The synthetic protocols detailed in this application note provide reliable access to this important intermediate through both traditional multi-step sequences and emerging catalytic methods.

Future developments in this compound chemistry will likely focus on improved synthetic methodologies with enhanced regioselectivity and reduced environmental impact. Advances in zeolite catalysis and other shape-selective systems may eventually provide direct routes with high meta-selectivity, reducing dependence on multi-step sequences. Additionally, the expanding toolbox of C-H functionalization techniques may offer novel disconnections for accessing this and related meta-substituted arenas. As synthetic methodology continues to evolve, this compound will maintain its position as a strategic intermediate for accessing complex molecular architectures in both academic and industrial settings.

References and Additional Resources

  • Sciencemadness Discussion Board - Synthesis of this compound (2019). Retrieved from: https://www.sciencemadness.org/talk/viewthread.php?tid=19946 [2]

  • Kale, S.M. et al. - Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts. Studies in Surface Science and Catalysis, 2001. Retrieved from: https://www.sciencedirect.com/science/article/abs/pii/S0926860X01009863 [3]

  • ChemicalBook - this compound (7073-93-0) Chemical Properties and Suppliers. Retrieved from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8933946.htm [1]

  • Method for synthesizing m-chlorotoluene through isomerization reaction. CN112094171B Patent. Retrieved from: https://patents.google.com/patent/CN112094171B/en [4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81523, this compound. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/m-Chlorocumene [5]

  • ChemicalBook - 2-chlorocumene synthesis. Retrieved from: https://www.chemicalbook.com/synthesis/2-chlorocumene.htm [6]

References

m-Chlorocumene coordination chemistry metal catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of m-Chlorocumene

This compound, also known as 1-chloro-3-isopropylbenzene or 3-chlorocumene, is an organochlorine compound with the chemical formula C₉H₁₁Cl [1] [2].

Property Value
IUPAC Name 1-chloro-3-(1-methylethyl)benzene [2]
CAS Registry Number 7073-93-0 [2]
Molecular Formula C₉H₁₁Cl [1] [2]
Standard InChI InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 [2]
Standard InChIKey MCGSDKVOKTWDRB-UHFFFAOYSA-N [2]
Enthalpy of Reaction (ΔrH°) -0.80 ± 0.20 kcal/mol (liquid phase) [2]

Synthetic Methodologies for this compound

The synthesis of this compound from simple precursors like benzene or toluene requires careful consideration of the order of introducing substituents to achieve the correct meta-substitution pattern [3].

Proposed Synthetic Routes

Route 1: Nitrobenzene Pathway This is a four-step sequence starting from benzene [3]:

  • Nitration: Benzene is nitrated to form nitrobenzene.
  • Friedel-Crafts Alkylation: Nitrobenzene undergoes a Friedel-Crafts reaction with isopropyl chloride/bromide. The nitro group (-NO₂) is a strong meta-directing deactivator, ensuring the isopropyl group attaches at the meta position.
  • Reduction: The nitro group in the resulting nitro-isopropylbenzene is reduced to an amino group (-NH₂).
  • Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by treatment with copper(I) chloride (CuCl), yielding this compound [3].

Route 2: Benzoic Acid Pathway This is a five-step sequence starting from toluene [3]:

  • Oxidation: Toluene is oxidized to benzoic acid (e.g., using KMnO₄ or diluted HNO₃).
  • Meta-Chlorination: The carboxylic acid group (-COOH) is meta-directing, allowing for electrophilic chlorination to yield 3-chlorobenzoic acid.
  • Esterification: The acid is converted to an ester, such as methyl 3-chlorobenzoate.
  • Grignard Reaction: The ester reacts with methylmagnesium chloride (CH₃MgCl) to give m-chlorocumyl alcohol.
  • Reduction: The alcohol is reduced to the hydrocarbon this compound (e.g., using silanes or by careful hydrogenation) [3].
Workflow for the Nitrobenzene Pathway

The following diagram illustrates the sequence of reactions for the primary synthetic route:

Synthesis cluster_route Synthesis of this compound from Benzene benzene Benzene step1 Step 1: Nitration (e.g., HNO₃/H₂SO₄) benzene->step1 nitrobenzene Nitrobenzene step2 Step 2: Friedel-Crafts Alkylation (isopropyl) nitrobenzene->step2 nitro_cumene 3-Nitrocumene step3 Step 3: Reduction (of nitro group) nitro_cumene->step3 amino_cumene 3-Aminocumene step4 Step 4: Sandmeyer Reaction (Diazotization + CuCl) amino_cumene->step4 m_chlorocumene This compound step1->nitrobenzene step2->nitro_cumene step3->amino_cumene step4->m_chlorocumene

Important Safety and Handling Notes

While a specific Safety Data Sheet (SDS) for this compound was not found, one for the closely related 4-chlorocumene (p-chlorocumene) indicates it is for industry use only [4]. This suggests that this compound should be handled with caution.

  • General Precautions: Standard personal protective equipment (PPE) including gloves and safety glasses is essential.
  • Environmental Considerations: A recent advance in sustainable chemistry involves the electrochemical C–H halogenation of electron-rich arenes using sodium chloride as a chlorine source, which is noted for its mild conditions and environmental friendliness [4]. While not specified for this compound, such methodologies could be explored for its greener synthesis.

Guidance for Further Research

The search results do not contain specific studies on this compound acting as a ligand in coordination chemistry or as a catalyst. To find this specialized information, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys, which are more comprehensive for chemical literature.
  • Use precise search terms such as "1-chloro-3-isopropylbenzene ligand", "meta-chlorocumene coordination complex", or "isopropylchlorobenzene catalysis".
  • Explore related chemistry. The Cu(I)-catalyzed C-H chlorination of alkylbenzenes is an active area of research [5]. While this compound is a potential substrate in such reactions, the focus is on its synthesis rather than its use as a catalyst.

References

m-Chlorocumene in chemical research laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Analytical Data

The table below summarizes the key identifiers and properties of m-Chlorocumene [1].

Property Value / Description
CAS Number 7073-93-0
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.640 g/mol
IUPAC Name 1-Chloro-3-(propan-2-yl)benzene
InChI Key MCGSDKVOKTWDRB-UHFFFAOYSA-N
LogP 3.93
Synonyms 3-Chloroisopropylbenzene; 1-Chloro-3-(1-methylethyl)-benzene

Analytical Protocol: HPLC Analysis of this compound

This protocol describes the separation and analysis of this compound using a reversed-phase HPLC system, adapted from published methodologies [1].

Materials and Equipment
  • Analytical Standard: this compound (purity ≥95%)
  • HPLC System: Equipped with a UV-Vis or PDA detector
  • HPLC Column: Newcrom R1 column (5 µm particle size, 4.6 x 150 mm). This column is specially designed with low silanol activity to provide symmetric peaks [1].
  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade). Add 0.1% v/v phosphoric acid to both components.
    • MS-Compatible Alternative: Replace phosphoric acid with 0.1% v/v formic acid if using mass spectrometric detection [1].
  • Volumetric flasks, pipettes, and syringe filters (0.45 µm, PTFE or nylon)
Sample Preparation
  • Stock Solution (100 µg/mL): Precisely weigh approximately 1.0 mg of this compound into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
  • Working Standard (10 µg/mL): Pipette 1.0 mL of the stock solution into a second 10 mL volumetric flask. Dilute to volume with the mobile phase initial composition (e.g., 50:50 acetonitrile/water).
  • Filtration: Filter the working standard through a 0.45 µm syringe filter into an HPLC vial.
Instrumental Parameters and Chromatographic Conditions

The table below outlines the standard HPLC operating conditions [1].

Parameter Condition
Column Newcrom R1 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄)
Gradient Isocratic, 70:30 (ACN:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Execution and Analysis
  • System Equilibration: Prime the system with the mobile phase and run the initial gradient conditions until a stable baseline is achieved (typically 15-20 column volumes).
  • Sample Injection: Inject the filtered working standard.
  • Data Collection: Record the chromatogram, noting the retention time and peak area of this compound.

The expected retention time for this compound under these conditions is system-dependent but should be well-resolved. The following diagram illustrates the analytical workflow:

HPLC_Workflow Start Start HPLC Analysis Prep Prepare Mobile Phase and Sample Start->Prep Equil Equilibrate System with Mobile Phase Prep->Equil Inject Inject Sample Equil->Inject Run Run Chromatogram Inject->Run Analyze Analyze Retention Time and Peak Run->Analyze

Advanced Application: HPLC Retention Time Prediction (LCTRS Method)

This compound can serve as a reference substance in advanced quality control of complex mixtures, such as in traditional Chinese medicine, where access to pure standards for every compound is costly. The Linear Calibration Using Two Reference Substances (LCTRS) method provides a more robust and reproducible way to predict retention times across different HPLC columns compared to the traditional Relative Retention (RR) method [2].

LCTRS Protocol Outline
  • Select Two Reference Substances: Choose two well-characterized compounds (e.g., this compound and another) with known retention times.
  • Establish a Linear Relationship: According to chromatographic thermodynamic theory, a linear relationship exists between the retention times (tR) of compounds on different HPLC systems. The relationship is defined as: tR, Coli = a × StR + b, where StR is the "Standard Retention Time," calculated as the arithmetic average of a compound's tR across multiple (n ≥ 1) different HPLC columns [2].
  • Calibration and Prediction: Using the two reference substances, determine the linear coefficients (a, b) for your specific HPLC system. This calibration curve can then predict the retention times of other target analytes with high accuracy, minimizing the need for their pure chemical standards [2].

LCTRS_Logic Start LCTRS Method Goal: Predict analyte retention time without its reference standard Principle Principle: Linear relationship exists between tR on different systems: tR(Col i) = a × StR + b Start->Principle Step1 Step 1: Measure tR of TWO reference substances (A, B) on your system Principle->Step1 Step2 Step 2: Use known StR values for A and B to calculate linear coefficients (a, b) Step1->Step2 Step3 Step 3: Use the equation with (a, b) to predict tR of target analytes using their StR Step2->Step3 Outcome Outcome: Accurate tR prediction across different labs/columns using only two references Step3->Outcome

Theoretical Synthesis of this compound

For research purposes where a commercial standard is unavailable, this compound can be synthesized. The following multi-step route starts from benzene, designed to favor the meta-substitution pattern [3].

Synthesis Benzene Benzene Nitrobenzene Nitrobenzene (Nitration) Benzene->Nitrobenzene Cumene 4-Nitroisopropylbenzene (Friedel-Crafts Alkylation) Nitrobenzene->Cumene Aniline 4-Aminoisopropylbenzene (Reduction of NO₂ to NH₂) Cumene->Aniline mChlorocumene This compound (Sandmeyer Reaction) Aniline->mChlorocumene

Synthetic Procedure Overview [3]:

  • Nitration: Nitrate benzene using a mixture of concentrated nitric and sulfuric acids to produce nitrobenzene. The nitro group is a strong meta-director.
  • Friedel-Crafts Alkylation: React nitrobenzene with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the isopropyl group, yielding 4-nitroisopropylbenzene.
  • Reduction: Reduce the nitro group to an amino group using a suitable reagent (e.g., iron metal with hydrochloric acid, or catalytic hydrogenation) to form 4-aminoisopropylbenzene.
  • Sandmeyer Reaction: Convert the amino group to a chlorine atom by treating the aniline derivative with sodium nitrite and HCl to form a diazonium salt intermediate, followed by reaction with cuprous chloride (CuCl). This final step yields this compound.

Safety and Handling Notes

  • General Handling: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
  • Synthesis-Specific Hazards: The theoretical synthesis involves highly corrosive acids, moisture-sensitive catalysts, and potentially explosive or highly toxic intermediates (diazonium salts). A comprehensive risk assessment is mandatory before attempting any synthesis.

Conclusion

This compound finds its primary application in chemical research as a tool for method development. Its well-defined chromatographic behavior makes it suitable for:

  • Method Development: Serving as a standard for establishing and validating reversed-phase HPLC methods [1].
  • Advanced QC Techniques: Acting as one of the reference substances in the LCTRS method for predicting retention times and reducing the cost of chemical analysis [2].

References

Comprehensive Application Notes and Protocols for m-Chlorocumene in Industrial and Pharmaceutical Contexts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

m-Chlorocumene (CAS Registry Number: 7073-93-0), systematically named 1-chloro-3-isopropylbenzene or 3-chlorocumene, is an important chlorinated aromatic compound with significant applications in chemical synthesis and pharmaceutical manufacturing. This organic compound belongs to the class of halogenated alkylbenzenes and features a chlorine atom positioned meta to the isopropyl group on the benzene ring [1]. Its molecular formula is C₉H₁₁Cl, corresponding to a molecular weight of 154.64 g/mol [1] [2].

The compound exhibits a boiling point of approximately 191-192°C and a flash point around 71°C, classifying it as a flammable liquid [3]. The meta-substitution pattern imparts distinct chemical properties that differentiate it from ortho and para isomers, particularly in terms of electronic distribution and steric effects that influence its reactivity in synthetic applications. The IUPAC Standard InChI key is MCGSDKVOKTWDRB-UHFFFAOYSA-N, which provides a unique molecular identifier for database tracking and chemical informatics [2] [4].

Industrial Applications

Pharmaceutical Intermediate

This compound serves as a versatile synthetic intermediate in pharmaceutical manufacturing, contributing to the development of various therapeutic agents:

  • Central Nervous System (CNS) Drugs: The meta-substituted chlorocumene structure forms part of the synthetic pathway for psychotropic medications, including antidepressants and anxiolytics [5]. The chlorine atom significantly influences metabolic stability and receptor binding affinity of resulting drug candidates.

  • Antimicrobial Agents: Chlorinated aromatic compounds demonstrate enhanced bioavailability and target specificity in antibiotic and antifungal pharmaceuticals [5]. The strategic placement of the chlorine atom in the meta position relative to the isopropyl group creates optimal molecular geometry for biological activity.

  • Metabolic Pathway Modulators: The compound's structure facilitates synthesis of agents targeting enzymatic processes, with applications in treatments for metabolic disorders [5].

The importance of chlorine in pharmaceuticals is underscored by market data: anti-infectives generate $9.5 billion, cytostatics $12.7 billion, and respiratory drugs $19.4 billion in annual sales—all therapeutic categories where chlorinated compounds play significant roles [5].

Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound finds applications in other industrial sectors:

  • Agrochemical Intermediates: Serves as a precursor for herbicides and insecticides, where the chlorine atom enhances persistence and activity of the active ingredients [6] [7].

  • Chemical Manufacturing: Functions as a building block for dyes, resins, and specialty chemicals [3]. The isopropyl group provides a site for further chemical modifications, enabling diverse molecular architectures.

Table 1: Industrial Applications of this compound

Application Sector Specific Use Functional Role Economic Impact
Pharmaceutical Industry CNS Drug Intermediate Enhances metabolic stability & receptor binding Part of $168.5B chlorinated drug market [5]
Pharmaceutical Industry Antimicrobial Agent Improves bioavailability & target specificity Contributes to $9.5B anti-infectives sector [5]
Agrochemical Industry Herbicide Intermediate Increases persistence & activity Data not available
Chemical Manufacturing Specialty Chemicals Building block for complex molecules Data not available

Synthesis Protocols

Direct Chlorination of Cumene

The direct electrophilic chlorination of cumene represents the most straightforward approach to chlorocumene synthesis, though it produces a mixture of isomers requiring separation:

  • Reaction Principle: This method employs electrophilic aromatic substitution where cumene reacts with chlorine in the presence of a Lewis acid catalyst [6]. The isopropyl group acts as an ortho-para director, while chlorine serves as an ortho-para director but deactivates the ring, creating complex regioselectivity [8].

  • Standard Protocol:

    • Charge a 250 mL three-necked flask with 60 g cumene and 2 g zeolite K-L catalyst [7]
    • Add 0.652 g mono-chloroacetic acid as a co-catalyst [7]
    • Heat the mixture to 70°C with continuous stirring under nitrogen atmosphere [7]
    • Introduce chlorine gas at a controlled rate to maintain moderate reaction kinetics
    • Monitor reaction progress by GC-MS or TLC until complete cumene conversion
    • Cool the reaction mixture and separate catalyst by filtration
    • Purify the this compound from isomer mixture by fractional distillation under reduced pressure
  • Process Characteristics: Conventional Lewis acid catalysts like FeCl₃ or AlCl₃ typically yield a product distribution of approximately 41.8% 2-chlorocumene, 40.8% 4-chlorocumene, and only 1% 3-chlorocumene (this compound), with the balance being polychlorinated products (15%) and unreacted cumene (1.8%) [7]. This low selectivity necessitates efficient separation protocols.

  • Advanced Catalysis: Recent developments utilize zeolite catalysts to improve regioselectivity. Specifically, K-L zeolite with monochloroacetic acid co-catalyst in 1,2-dichloroethane solvent significantly enhances para-selectivity, reaching 4-ClCm:2-ClCm ratios of 33.0 at 353K [6]. While this primarily benefits para-isomer production, the methodology can be adapted by modifying zeolite composition and reaction parameters to favor meta-substitution.

Sequential Synthesis from Benzene Derivatives

For applications requiring specific isomer purity, especially pharmaceutical intermediates, a multi-step synthesis from benzene or toluene provides better regiocontrol:

  • Synthetic Strategy: This approach strategically introduces substituents with appropriate directing effects to achieve the desired meta-substitution pattern [8].

  • Four-Step Protocol [8]:

    • Nitration: Begin with nitration of benzene to produce nitrobenzene, introducing a strong meta-directing group
    • Friedel-Crafts Alkylation: Perform isopropylation using isopropyl chloride/bromide with Lewis acid catalyst
    • Nitro Reduction: Convert nitro group to amino group using catalytic hydrogenation or metal/acid reduction
    • Sandmeyer Chlorination: Transform amino group to chloro group using copper(I) chloride

The following diagram illustrates this sequential synthesis workflow:

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Step 1: Nitration Isopropylnitrobenzene Isopropylnitrobenzene Nitrobenzene->Isopropylnitrobenzene Step 2: Friedel-Crafts Isopropylation Isopropylaniline Isopropylaniline Isopropylnitrobenzene->Isopropylaniline Step 3: Nitro Reduction mChlorocumene mChlorocumene Isopropylaniline->mChlorocumene Step 4: Sandmeyer Chlorination

Diagram 1: Sequential Synthesis Workflow for this compound

  • Alternative Five-Step Approach [8]:
    • Oxidize toluene to benzoic acid using KMnO₄ or dilute HNO₃
    • Meta-chlorinate benzoic acid via electrophilic substitution
    • Esterify to methyl 3-chlorobenzoate
    • React with methylmagnesium chloride to form m-chlorocumyl alcohol
    • Reduce alcohol to this compound using silanes or hydrogenation with HCl

Table 2: Comparison of Synthesis Methods for this compound

Synthetic Method Key Reagents Reaction Conditions Isomeric Distribution Overall Yield
Direct Chlorination Cl₂, Zeolite K-L, Chloroacetic acid 70°C, 1 atm, N₂ atmosphere [7] 2-ClCm: 41.8%, 4-ClCm: 40.8%, 3-ClCm: 1% [7] ~85% conversion
Sequential 4-Step Synthesis Benzene, HNO₃, Isopropyl chloride, CuCl Multiple steps with varying conditions [8] Highly selective for meta-isomer Moderate (multi-step)
Alternative 5-Step Synthesis Toluene, KMnO₄, MethylMgCl, Silanes Multiple steps with varying conditions [8] Highly selective for meta-isomer Moderate (multi-step)

Safety and Handling Protocols

Storage and Stability

This compound requires careful storage and handling to maintain stability and ensure safety:

  • Storage Conditions: Store in tightly sealed containers under inert atmosphere (nitrogen or argon) at temperatures below 25°C [3].
  • Material Compatibility: Use glass, stainless steel, or PTFE-lined containers; avoid compatibility concerns with strong oxidizing agents [3].
  • Shelf Life: Properly stored, the compound remains stable for at least 24 months; monitor for discoloration or precipitate formation as degradation indicators.
Personal Protective Equipment (PPE)
  • Respiratory Protection: Use NIOSH-approved organic vapor respirator when handling at room temperature; supplied-air respirator for elevated temperatures or poor ventilation [3].
  • Eye Protection: Chemical splash goggles with face shield for potential splashing scenarios [3].
  • Body Protection: Chemical-resistant gloves (nitrile or neoprene), lab coat or chemical-resistant apron, and closed-toe shoes [3].
First Aid Measures
  • Inhalation: Immediately move affected person to fresh air; seek medical attention if breathing difficulty occurs [3].
  • Skin Contact: Remove contaminated clothing, wash affected area with plenty of soap and water for 15 minutes [3].
  • Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open; seek immediate medical attention [3].
  • Ingestion: Do not induce vomiting; seek immediate medical attention [3].

Quality Control and Analytical Methods

Purity Assessment

Rigorous quality control ensures this compound meets specifications for pharmaceutical applications:

  • Chromatographic Analysis:

    • Gas Chromatography (GC): DB-5 or equivalent column (30 m × 0.25 mm × 0.25 μm); temperature program: 50°C (2 min hold) to 250°C at 10°C/min; carrier gas: helium at 1.0 mL/min; detection: FID [1].
    • High-Performance Liquid Chromatography (HPLC): C18 reverse-phase column (250 × 4.6 mm, 5 μm); mobile phase: acetonitrile/water (70:30); flow rate: 1.0 mL/min; detection: UV at 254 nm [1].
  • Spectroscopic Identification:

    • FT-IR Spectroscopy: Characteristic absorptions at 1090 cm⁻¹ (C-Cl stretch) and 2950-2870 cm⁻¹ (isopropyl C-H stretches) [2].
    • NMR Spectroscopy: ¹H NMR (CDCl₃) δ 7.15-7.25 (m, 3H, ArH), 7.05-7.10 (m, 1H, ArH), 2.90 (sept, J=7.0 Hz, 1H, CH), 1.25 (d, J=7.0 Hz, 6H, 2×CH₃) [2] [4].
Purification Techniques
  • Fractional Distillation: Employ Vigreux column (30-40 cm) under reduced pressure (15-20 mmHg) with careful temperature control to collect fraction boiling at 109-111°C at 20 mmHg [3].
  • Column Chromatography: For highest purity requirements, use silica gel column with hexane/ethyl acetate (95:5) as eluent [3].
  • Crystallization: While typically liquid at room temperature, low-temperature crystallization from ethanol can achieve ultra-high purity [3].

Environmental and Regulatory Considerations

Waste Management
  • Process Wastes: Collect organic residues in designated halogenated waste containers for approved disposal [3].
  • Aqueous Streams: Separate and neutralize acidic or basic washes before disposal according to local regulations [3].
  • Catalyst Disposal: Zeolite catalysts may be regenerated multiple times before requiring disposal as solid waste [6] [7].
Regulatory Status

This compound falls under various regulatory frameworks depending on application and region:

  • REACH Compliance: Full registration required for manufacturers/importers exceeding 1 tonne per year [1].
  • TSCA Listing: Included in the Toxic Substances Control Act Inventory in the United States [1].
  • Pharmaceutical Regulations: For drug applications, must comply with ICH guidelines for impurities (Q3A, Q3B) and quality risk management [5].

Conclusion

This compound represents a valuable synthetic intermediate with particular significance in pharmaceutical and specialty chemical manufacturing. The meta-substitution pattern provides distinct electronic properties and reactivity profiles compared to ortho and para isomers. While direct chlorination methods offer simplicity, sequential synthesis approaches yield superior regioselectivity for applications requiring high isomeric purity. Recent advances in zeolite catalysis present opportunities for improving selectivity and reducing environmental impact in industrial production. As chlorinated compounds continue to play vital roles in drug development—with over 250 FDA-approved chlorine-containing drugs on the market—the importance of optimized synthetic protocols for compounds like this compound remains significant [5].

References

Synthetic Challenge: Regioselectivity in Cumene Chlorination

Author: Smolecule Technical Support Team. Date: February 2026

The isopropyl group on cumene is a strong activator and ortho-para director for electrophilic aromatic substitution. Consequently, direct chlorination produces a mixture rich in 2-chlorocumene (ortho) and 4-chlorocumene (para), with the para isomer often dominant [1] [2]. The meta isomer is not a major product in this reaction [1].

The table below summarizes the product distribution from a typical direct chlorination of cumene.

Isomer Typical Selectivity in Direct Chlorination Notes
2-chlorocumene (ortho) Minor product Ortho/para directing effect of isopropyl group [1].
3-chlorocumene (meta) Not a major product Meta position is disfavored [1].
4-chlorocumene (para) Major product High para-selectivity confirmed with zeolite catalysts (4-ClCm:2-ClCm ratio up to 38.6) [2] [3].

Synthetic Route 1: Nitration, Alkylation, and Sandmeyer Chlorination

This route starts with benzene and uses a meta-directing group to ensure correct substitution pattern [1].

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Step 1: Nitration (HNO₃/H₂SO₄) 4-Nitroisopropylbenzene 4-Nitroisopropylbenzene Nitrobenzene->4-Nitroisopropylbenzene Step 2: Friedel-Crafts Alkylation (i-PrCl, AlCl₃) 4-Isopropylaniline 4-Isopropylaniline 4-Nitroisopropylbenzene->4-Isopropylaniline Step 3: Reduction (Fe/HCl or Catalytic H₂) m-Chlorocumene This compound 4-Isopropylaniline->this compound Step 4: Sandmeyer Rxn (NaNO₂/HCl, then CuCl)

Detailed Protocol

Step 1: Synthesis of Nitrobenzene

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, place 78 g (1 mol) of benzene. Cool the flask in an ice bath to maintain 0-10°C.
  • Nitration: Slowly add a pre-cooled mixture of 60 mL of concentrated nitric acid and 80 mL of concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 50°C.
  • Work-up: After addition, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture onto 500 g of crushed ice. Separate the organic layer and wash successively with water, sodium bicarbonate solution, and water again. Dry over anhydrous calcium chloride.
  • Purification: Distill the crude product under reduced pressure to collect pure nitrobenzene as a yellow liquid.

Step 2: Friedel-Crafts Isopropylation

  • Reaction Setup: In a dry 1 L three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, add 50 g (0.4 mol) of nitrobenzene and 200 mL of dry dichloromethane.
  • Catalyst Addition: With stirring, add 80 g (0.6 mol) of anhydrous aluminum chloride (AlCl₃) in portions.
  • Alkylation: Slowly add 50 g (0.6 mol) of isopropyl chloride over 30 minutes. Reflux the reaction mixture for 4-6 hours.
  • Work-up: Carefully pour the cooled mixture into a beaker containing 300 g of ice and 100 mL of concentrated HCl. Separate the organic layer, wash with water, dry over MgSO₄, and concentrate by rotary evaporation to obtain crude 4-nitroisopropylbenzene.

Step 3: Reduction to 4-Isopropylaniline

  • Catalytic Reduction (Preferred): Dissolve the crude 4-nitroisopropylbenzene in 200 mL of ethanol in a hydrogenation vessel. Add 2 g of Pd/C (10% wt) catalyst. Hydrogenate at 3-5 atm H₂ pressure and room temperature for 6 hours. Filter off the catalyst and concentrate the solution to obtain 4-isopropylaniline.
  • Chemical Reduction (Alternative): To a solution of the nitro compound in 200 mL of ethanol and 100 mL of concentrated HCl, add 100 g of iron powder portion-wise with stirring. Reflux for 2-3 hours, then make basic with NaOH. Extract with diethyl ether, dry, and concentrate.

Step 4: Sandmeyer Reaction to this compound

  • Diazotization: Dissolve 30 g (0.2 mol) of 4-isopropylaniline in a mixture of 300 mL of water and 80 mL of concentrated HCl. Cool to 0-5°C in an ice-salt bath. Slowly add a solution of 14 g (0.2 mol) of sodium nitrite in 40 mL of water, keeping the temperature below 5°C.
  • Chlorination: In a separate flask, prepare a solution of 30 g (0.3 mol) of cuprous chloride in 150 mL of concentrated HCl. Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Allow the mixture to warm to room temperature. A product oil will separate.
  • Work-up and Purification: Steam distill or extract the mixture with diethyl ether. Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify the crude this compound by vacuum distillation.

Synthetic Route 2: Carboxylation, Chlorination, and Functional Group Manipulation

This route leverages the meta-directing property of a carboxylic acid group [1].

Detailed Protocol

Step 1: Oxidation of Toluene to Benzoic Acid

  • Reaction: In a 1 L flask, add 92 g (1 mol) of toluene and 1 L of 2% aqueous potassium permanganate (KMnO₄) solution. Add a few drops of NaOH to promote solubility. Reflux for 8-12 hours until the purple color persists.
  • Work-up: Hot filter the mixture to remove manganese dioxide. Acidify the cooled filtrate with concentrated HCl to precipitate benzoic acid. Collect by filtration, wash with cold water, and dry.

Step 2: Meta-Chlorination of Benzoic Acid

  • Reaction: In a 500 mL flask, suspend 50 g (0.41 mol) of benzoic acid in 250 mL of chlorobenzene. Add 1.5 g of iron powder and 0.5 g of iodine as catalysts.
  • Chlorination: Heat the mixture to 60-70°C and introduce a slow stream of chlorine gas for 4-6 hours until the theoretical amount is absorbed.
  • Work-up: Cool, wash the organic solution with sodium bisulfite solution and water. Remove the solvent under reduced pressure to obtain crude 3-chlorobenzoic acid. Recrystallize from water or ethanol.

Step 3: Esterification to Methyl 3-Chlorobenzoate

  • Reaction: Reflux a mixture of 30 g (0.19 mol) of 3-chlorobenzoic acid, 200 mL of methanol, and 5 mL of concentrated sulfuric acid for 4 hours.
  • Work-up: Pour into water, extract with diethyl ether, wash the organic layer with NaHCO₃ solution, dry, and concentrate.

Step 4: Grignard Reaction to m-Chlorocumyl Alcohol

  • Grignard Formation: In a dry 1 L flask, add 6 g of magnesium turnings and a crystal of iodine. Add a small portion of a solution of 30 g of methyl chloride in 200 mL of dry diethyl ether to initiate the reaction, then add the remainder slowly. Reflux for 30 minutes.
  • Reaction with Ester: Cool the Grignard reagent to 0°C and slowly add a solution of 25 g (0.15 mol) of methyl 3-chlorobenzoate in 50 mL of dry ether. Stir overnight at room temperature.
  • Work-up: Carefully quench with saturated NH₄Cl solution. Acidify with dilute HCl, separate the layers, and extract the aqueous layer with ether. Combine organic layers, dry, and concentrate to yield the tertiary alcohol.

Step 5: Reduction to this compound

  • Reduction: Dissolve 20 g (0.11 mol) of m-chlorocumyl alcohol in 150 mL of dry dichloromethane. Add 50 mL of triethylsilane (Et₃SiH) and cool to 0°C. Slowly add 1 mL of boron trifluoride diethyl etherate (BF₃·OEt₂) with stirring. Allow to warm to room temperature and stir for 12 hours.
  • Work-up: Carefully pour the reaction mixture into a saturated NaHCO₃ solution. Separate the organic layer, dry over MgSO₄, and concentrate. Purify by vacuum distillation to obtain this compound.

Safety and Analytical Notes

  • Safety Considerations: All chlorination and Grignard reactions must be performed in a fume hood. Wear appropriate PPE. Anhydrous conditions are critical for Friedel-Crafts and Grignard steps. Chlorine gas and sulfuryl chloride are toxic and corrosive. Diazonium salts can be explosive if isolated; keep in solution.
  • Analytical Methods: Monitor reactions by TLC or GC-MS. For final product characterization, use ( ^1H ) NMR, ( ^{13}C ) NMR, and FT-IR spectroscopy, comparing data with known spectra [4] [5].

Key Takeaways

  • Direct chlorination of cumene is not a viable route to this compound; it produces para-chlorocumene as the major isomer [2] [3].
  • The two multi-step synthetic routes provided offer reliable paths to the target compound by strategically using meta-directing groups (nitro or carboxylate) to control regiochemistry [1].
  • Route 1 may be more straightforward for those familiar with Sandmeyer chemistry, while Route 2, though longer, can provide higher purity intermediates.

References

purification of m-Chlorocumene from isomers

Author: Smolecule Technical Support Team. Date: February 2026

The Core Purification Challenge

The fundamental issue in obtaining pure m-chlorocumene (1-chloro-3-(1-methylethyl)benzene) [1] [2] stems from its origin. Direct chlorination of cumene (isopropylbenzene) produces a mixture of ortho- and para- chlorocumene isomers, with the meta isomer being largely absent from this mixture [3] [4]. Therefore, the primary challenge is not purifying this compound from its isomers after a single reaction, but rather employing a multi-step synthesis designed specifically to produce the meta-isomer.

A Strategic Synthetic Approach

The most discussed strategy to overcome the isomer problem is to design a synthesis where a meta-directing group is introduced first. The following workflow illustrates a viable multi-step pathway starting from benzene.

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Nitrocumene Nitrocumene Nitrobenzene->Nitrocumene Friedel-Crafts Alkylation m-Cumidine m-Cumidine Nitrocumene->m-Cumidine Reduction (Amine Formation) This compound This compound m-Cumidine->this compound Sandmeyer Reaction

The table below details the purpose and key considerations for each step in this synthetic route.

Step Reaction Purpose & Key Considerations
1 Nitration of Benzene Introduce a strong meta-directing group (-NO₂) to form Nitrobenzene, ensuring subsequent substituents add to the meta position [3].
2 Friedel-Crafts Alkylation Add the isopropyl group to Nitrobenzene. The meta-directing effect of the nitro group yields meta-nitrocumene as the major product [3].
3 Reduction Convert the nitro group (-NO₂) to an amino group (-NH₂) to form m-cumidine. This amine is a precursor for the final chlorine substitution [3].
4 Sandmeyer Reaction Transform the amino group into a chlorine atom via diazonium chemistry. This is a key, transition-metal-free step to finally obtain This compound [3].

Analytical and Troubleshooting Considerations

While specific methods for this compound are not detailed, the analysis and purification of chlorinated aromatic compounds present common challenges.

  • Analysis by Gas Chromatography (GC): Reaction mixtures from chlorination processes are often analyzed using GC. A critical troubleshooting point is that some chlorinated products can be thermally unstable and may decompose in the hot injector of a GC, leading to inaccurate results. For instance, (1-methyl-1-chloroethyl)benzene can dehydrochlorinate to form α-methylstyrene [4]. If you observe unexpected peaks or low yields in analysis, investigating the injector temperature and method is advised.
  • Purification of Isomers: Separating isomers with very similar physical properties (like ortho- and para-chlorocumene) is notoriously difficult by conventional distillation due to close boiling points [5] [6]. Advanced techniques like stripping crystallization (SC), which combines melt crystallization and vaporization at reduced pressures, have been successfully used to separate other challenging isomer mixtures like m- and p-chlorophenol [5] [6]. This principle could be explored for purifying cumene chlorination products.

Alternative Synthetic Pathway

Another theoretical pathway involves a benzyne mechanism. Under strong basic conditions, certain aryl chlorides can form a benzyne intermediate. Nucleophilic attack on this intermediate can be regioselective. For example, one study reported that 2-chlorocumene under strong base conditions with phenylacetylene yielded a product mixture where This compound was the major isomer in a 12:1 ratio [7]. This method offers an alternative but may require careful optimization and separation from minor isomers.

References

controlling meta substitution chlorination cumene

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the major challenge in direct meta-selective chlorination of cumene?

    • A1: The isopropyl group on cumene is a strong ortho-para director in electrophilic aromatic substitution reactions [1]. This inherent reactivity makes the formation of the meta-chlorinated isomer through direct electrophilic chlorination very difficult and non-selective, as the reaction naturally favors the ortho and para positions.
  • Q2: If direct methods favor para, how can I synthesize m-chlorocumene?

    • A2: A common strategy is to use a multi-step synthesis that temporarily installs a meta-directing group.
      • One published approach suggests [2]:
        • Nitration: Start with benzene or toluene to produce nitrobenzene. The nitro group (-NO₂) is a strong meta-directing deactivator.
        • Friedel-Crafts Alkylation: Perform a Friedel-Crafts reaction with an isopropyl halide. The meta-directing nature of the nitro group will yield meta-nitrocumene as the major product.
        • Reduction & Sandmeyer Reaction: Reduce the nitro group to an amine (-NH₂), which is then converted to a chloride via a Sandmeyer reaction.
  • Q3: What conditions provide the highest selectivity for para-chlorination?

    • A3: Research indicates that using zeolite K-L as a heterogeneous catalyst with sulfuryl chloride (SO₂Cl₂) in a solvent like 1,2-dichloroethane (EDC) offers exceptional para-selectivity [3] [4]. The table below summarizes key experimental data for this method.

Experimental Data: Zeolite-Catalyzed Para-Selective Chlorination

The following table summarizes optimized conditions for achieving high para-selectivity, which is valuable for understanding the reaction landscape [3] [4].

Parameter Optimal Condition for Para-Selectivity Effect / Rationale
Catalyst Zeolite K-L (25 g/mol cumene) Superior shape-selectivity within its pores promotes para-substitution over conventional Lewis acids like AlCl₃ [3].
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) A bulkier reagent that can decompose to Cl₂ at elevated temperatures, leading to higher para-to-ortho (p:o) ratios compared to direct Cl₂ use [3].
Solvent 1,2-Dichloroethane (EDC) Found to be the best solvent, preventing side-chain chlorination and giving the highest p:o ratio of 33.0 at 353 K [3] [4].
Temperature 353 K (80 °C) Increases both conversion of cumene and selectivity for the 4-chloro isomer [3].
p:o Ratio Achieved Up to 38.6 This high ratio was achieved under optimized conditions (353 K, EDC, 25 g/mol K-L), demonstrating exceptional control [3].

Experimental Protocol: Para-Selective Chlorination of Cumene

This detailed methodology is adapted from research on zeolite-catalyzed chlorination [3] [4].

Objective: To selectively chlorinate cumene to 4-chlorocumene using sulfuryl chloride and a zeolite K-L catalyst.

Materials:

  • Reactants: Cumene, Sulfuryl chloride (SO₂Cl₂)
  • Catalyst: Zeolite K-L
  • Solvent: 1,2-Dichloroethane (EDC)
  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, thermometer, syringe pumps for addition, equipment for product separation (filter, rotary evaporator), and analysis (GC or GC-MS).

Procedure:

  • Reaction Setup: Charge a mixture of cumene (e.g., 0.1 mol) and zeolite K-L (e.g., 2.5 g, corresponding to 25 g/mol cumene) in 1,2-dichloroethane (EDC) into a round-bottom flask equipped with a condenser and magnetic stirrer.
  • Heating: Heat the reaction mixture to 353 K (80 °C) with constant stirring.
  • Chlorinating Agent Addition: Slowly add sulfuryl chloride (e.g., at a molar ratio of 1:1 cumene:SO₂Cl₂) dropwise to the heated mixture over a period of 30-60 minutes.
  • Monitoring & Completion: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Continue stirring at 353 K until cumene conversion is complete.
  • Work-up:
    • Cooling: Once the reaction is complete, cool the mixture to room temperature.
    • Catalyst Removal: Separate the solid zeolite catalyst by filtration.
    • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent (EDC).
  • Product Purification & Analysis:
    • Purification: Purify the crude product by distillation or column chromatography to isolate 4-chlorocumene.
    • Analysis: Identify the product and determine the isomeric ratio (para:ortho) and yield using analytical techniques such as GC-MS and NMR spectroscopy.

Troubleshooting Common Experimental Issues

  • Problem: Low Para-Selectivity (High Ortho Isomer)

    • Cause & Solution: The catalyst may be deactivated or not optimal. Ensure you are using fresh or properly regenerated zeolite K-L. Confirm the reaction temperature is maintained at 353 K and that 1,2-dichloroethane (EDC) is used as the solvent, as these factors critically influence selectivity [3].
  • Problem: Formation of Side-Chain Chlorinated Products

    • Cause & Solution: This occurs under radical-promoting conditions (e.g., high temperature, light initiation) or with non-selective catalysts. To suppress this, avoid radical initiators and use the zeolite K-L/EDC system, which is specifically documented to prevent side-chain chlorination [3] [5] [4].
  • Problem: Formation of Polychlorinated Products

    • Cause & Solution: This is common with strong Lewis acids like AlCl₃ and excess chlorinating agent. Using a milder reagent (SO₂Cl₂) and a shape-selective zeolite catalyst (K-L) minimizes consecutive reactions. Carefully control the cumene-to-SO₂Cl₂ molar ratio to avoid a large excess of the chlorinating agent [3].

Experimental Workflow & Selectivity Control

The diagram below outlines the core decision process for controlling chlorination selectivity, based on the mechanistic insights from the search results.

cluster_0 Electrophilic Aromatic Substitution cluster_1 Radical Substitution Start Start: Cumene MechType Choose Chlorination Mechanism Start->MechType EP Reaction Condition: Electrophilic (e.g., Cl₂, SO₂Cl₂) MechType->EP Target: Aromatic Ring Radical Reaction Condition: Radical (e.g., Cl₂, heat/light) MechType->Radical Target: Benzylic Position Cat Add Catalyst: Zeolite K-L EP->Cat Solv Use Solvent: 1,2-Dichloroethane (EDC) Cat->Solv ProductA Major Product: 4-Chlorocumene (Para) Solv->ProductA Init Add Radical Initiator (e.g., peroxides) Radical->Init ProductB Major Product: (Chloro(1-methyl ethyl)benzene) (Aliphatic/Benzylic) Init->ProductB

Critical Safety Considerations

Working with chlorinating agents and organic solvents requires strict safety protocols.

  • Chlorinating Agents: Sulfuryl chloride and molecular chlorine are corrosive, toxic, and moisture-sensitive. All reactions must be performed in a properly functioning fume hood.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles [6].
  • Chemical Hygiene Plan: Consult and adhere to your institution's Chemical Hygiene Plan. Before starting, review the Safety Data Sheets (SDS) for all chemicals used [6].

References

The Core Challenge: Achieving Meta-Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The primary difficulty in synthesizing m-chlorocumene (or 3-chlorocumene) is meta-selectivity. The isopropyl group on the benzene ring is a strong ortho/para director in Electrophilic Aromatic Substitution (EAS) reactions [1]. This means that direct chlorination of cumene will inherently produce a mixture rich in o-chlorocumene and p-chlorocumene, with This compound as a minor product [2] [1]. Therefore, a direct, one-step chlorination is not a feasible route to a high-yield meta-product.

Troubleshooting & Improvement Strategies

Here are the main synthesis strategies, along with their common issues and recommended solutions.

Strategy Common Issue / Low Yield Cause Proposed Improvement / Solution
Indirect Multi-Step Synthesis Low overall yield across multiple steps [1]. Follow a proven, high-yield sequence: Nitration -> Friedel-Crafts Alkylation -> Reduction -> Sandmeyer Chlorination [1].
Poor Catalyst Selection Homogeneous Lewis acids (e.g., AlCl3) cause over-chlorination and poor separation [2]. Use a heterogeneous zeolite catalyst (e.g., K-L) for better para-selectivity and recyclability; facilitates isolation of desired meta isomer [2].
Inefficient Benzylic Chlorination Free-radical chlorination with Cl2 leads to poly-chlorination and ring chlorination [3] [4]. Adopt a metal-free, visible-light-driven protocol using N,N-dichloroacetamide for selective α-chlorination [3].

Detailed Experimental Protocols

For the technical knowledge base, you can include these detailed methodologies.

Protocol 1: Indirect Synthesis of this compound via Sandmeyer Reaction [1]

This classic organic synthesis route is reliable for achieving the meta-substitution pattern.

  • Step 1: Nitration of Benzene

    • Reaction: Carry out the nitration of benzene using a mixture of concentrated nitric and sulfuric acids to produce nitrobenzene.
    • Key Note: The nitro group is a strong meta-directing deactivator, setting the stage for the correct substitution pattern.
  • Step 2: Friedel-Crafts Alkylation

    • Reaction: React nitrobenzene with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield m-nitroisopropylbenzene.
    • Principle: Despite the nitro group deactivating the ring, the Friedel-Crafts alkylation will proceed, and the isopropyl group will be directed to the meta position.
  • Step 3: Reduction of Nitro Group

    • Reaction: Reduce the nitro group of m-nitroisopropylbenzene to an aniline derivative. This can be achieved using iron or tin metal with hydrochloric acid, or via catalytic hydrogenation.
    • Product: The product is m-aminoisopropylbenzene.
  • Step 4: Sandmeyer Chlorination

    • Reaction: Diazotize the amine by treating m-aminoisopropylbenzene with NaNO2 and HCl at low temperatures (0-5°C). Subsequently, add CuCl to the diazonium salt solution to form This compound.
    • Isolation: The product is typically isolated by extraction with an organic solvent like dichloromethane or ether, followed by distillation.
Protocol 2: Para-Selective Chlorination for Isomer Isolation [2]

This method optimizes for the para-isomer, which can simplify the purification of the meta-isomer from the product mixture.

  • Catalyst Preparation: Use a potassium-exchanged L-type zeolite (K-L). The catalyst is typically calcined at 773 K and should be thoroughly dried before use.
  • Reaction Setup: In a batch reactor, combine cumene and the chlorinating agent sulfuryl chloride (SO2Cl2). 1,2-Dichloroethane (EDC) is identified as the optimal solvent.
  • Reaction Conditions: Heat the mixture to 353 K (80°C) with stirring. The zeolite catalyst is heterogeneous and will be suspended in the solution.
  • Work-up & Isolation: After the reaction is complete, the catalyst can be separated from the product mixture by simple filtration. The product, rich in p-chlorocumene, can then be isolated from the filtrate via distillation. The catalyst can be regenerated and recycled.
Protocol 3: Metal-Free Benzylic Chlorination Driven by Visible Light [3]

This modern protocol offers a safer and more selective alternative for benzylic chlorination, a related valuable reaction.

  • Reaction Setup: In a round-bottom flask equipped for visible light irradiation, combine toluene (or another alkyl aromatic) and N,N-dichloroacetamide as the chlorine source. Use dichloromethane (DCM) as the solvent.
  • Reaction Conditions: Irradiate the reaction mixture with a blue LED (λmax = 455 nm). No metal catalysts, additives, or radical initiators are required.
  • Optimal Stoichiometry: The best yields are achieved with a toluene-to-N,N-dichloroacetamide molar ratio of 2:1.3.
  • Work-up: The desired benzyl chloride can be purified by standard methods after the reaction time (e.g., 8 hours).

The following workflow diagram summarizes the decision process for selecting a synthesis strategy.

Start Start: Objective Q1 Is the target this compound or a benzylic chloride? Start->Q1 Q2 Is high para-selectivity acceptable for isolation? Q1->Q2  this compound A3 Use Visible-Light-Mediated Chlorination with N,N-dichloroacetamide Q1->A3  benzylic chloride A1 Use Indirect Synthesis (Nitration -> Alkylation -> Reduction -> Sandmeyer) Q2->A1  No, need high  meta-yield A2 Use Zeolite-Catalyzed Chlorination with SO₂Cl₂ Q2->A2  Yes, then isolate  meta from mixture

Frequently Asked Questions

Q: Why does direct chlorination of cumene fail to produce this compound in high yield? A: The isopropyl group is an ortho/para-directing group in electrophilic aromatic substitution. The reaction intermediate is stabilized more when the electrophile attacks the ortho or para positions, making the meta isomer a statistically and electronically disfavored product [1].

Q: What are the advantages of using zeolite catalysts over traditional Lewis acids like AlCl₃? A: Zeolites (like K-L) are solid, heterogeneous catalysts. They offer higher para-selectivity, significantly reduce the formation of polychlorinated by-products, and are easily separated from the reaction mixture by filtration. They can also be regenerated and recycled, addressing the waste and corrosion issues associated with homogeneous Lewis acids [2].

Q: The Sandmeyer route seems long. Is there a way to simplify it? A: While multi-step, the Sandmeyer reaction is the most direct synthetic route to install a chlorine atom specifically at the meta position. The steps are well-established and reliable. The key to a good yield is optimizing each individual step (e.g., reaction time, temperature, and purification) rather than skipping steps [1].

References

Core Analytical Method and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical information for m-Chlorocumene and a related HPLC method that can serve as a starting point for UPLC development [1].

Property Description
CAS Number 7073-93-0
Molecular Formula C9H11Cl
Molecular Weight 154.640 g/mol
logP 3.93
Synonyms 1-Chloro-3-(propan-2-yl)benzene; 3-Chloroisopropylbenzene

| Reported HPLC Method [1] | Column: Newcrom R1 (reverse-phase, low silanol activity). Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. MS-compatible modification: Replace phosphoric acid with formic acid. Scalability: Method is scalable and can use smaller 3 µm particles for fast UPLC. |

UPLC Method Development & Troubleshooting Guide

Here is a structured framework to develop, optimize, and troubleshoot your UPLC method, synthesizing information from the core method and general UPLC best practices.

Development Phase Key Considerations & Actionable Tips

| Initial Setup & Scaling | • Column Selection: For UPLC, use a column with sub-2µm particles. The C18 chemistry is a standard starting point [2]. • Method Translation: Scale the reported HPLC method by using a column with similar chemistry but smaller particle size (e.g., 1.7-1.8 µm) and narrower dimensions (e.g., 2.1 x 50 mm or 2.1 x 100 mm) [2] [3]. Adjust flow rate and gradient accordingly. • Mobile Phase: Begin with the reported acetonitrile/water buffer system. For MS detection, use formic acid instead of phosphoric acid [1]. | | Parameter Optimization | • pH Control: The pKa of your analyte dictates the mobile phase pH. For ionizable compounds, set the pH at least 2 units away from the pKa for symmetric peaks. Inadequate pH can cause tailing, splitting, or irreproducible retention times [4]. • Gradient Elution: A gradient is often essential for separating complex mixtures or degradation products. A typical approach starts with a low organic percentage, ramps up to elute all components, and then re-equilibrates [2]. • System Volumes: Be aware of dwell volume (gradient delay volume) and extra column volume (ECV). These can significantly impact method transfer and performance in UPLC, leading to shifted retention times or broader peaks if not accounted for [4]. | | Common Issues & Solutions | • Poor Peak Shape (Tailing/Splitting): Check that the mobile phase pH is optimal. Consider using a specialized column with low silanol activity (like the Newcrom R1) to minimize secondary interactions [1] [4]. • No Retention: The high logP (3.93) of this compound suggests it should retain well on a standard C18 column [1]. If retention is too weak, decrease the initial organic percentage in the gradient. • Long Run Times / Poor Resolution: Optimize the gradient slope (change in organic solvent per minute) and flow rate. Using software tools for modeling and simulation can help find the optimal balance between speed and resolution with fewer experimental runs [4]. |

Frequently Asked Questions (FAQs)

Q1: How can I make the HPLC method MS-compatible? The provided HPLC method uses phosphoric acid, which is not volatile and can clog or contaminate an MS source. To make it MS-compatible, simply replace the phosphoric acid with a volatile acid like formic acid [1].

Q2: My method works on one UPLC system but not another. What could be wrong? This is a classic symptom of differences in dwell volume between instruments. The gradient you program takes time to travel from the mixer to the column head. If two systems have different dwell volumes, the actual gradient experienced by the column will be different, changing retention times and potentially resolution. You need to measure the dwell volume for each system and adjust the gradient program accordingly to ensure consistent results [4].

Q3: What is a systematic approach to UPLC method development? A modern and robust approach is Analytical Quality by Design (AQbD). This involves [2]:

  • Defining an Analytical Target Profile (ATP) that states your method's goals (e.g., resolution >1.5, run time <5 min).
  • Identifying Critical Method Parameters (CMePs) like column type, pH, and gradient.
  • Using Design of Experiments (DoE) to systematically study how these parameters affect your results and find a "method operable design region" where the method is robust.

UPLC Method Development Workflow

The diagram below outlines a systematic workflow for developing a UPLC method, incorporating the AQbD principles mentioned above.

Start Start Method Development DefineATP Define Analytical Target Profile (ATP) Start->DefineATP SelectColumn Select UPLC Column (e.g., C18, 1.7-1.8 µm) DefineATP->SelectColumn ScreenParams Screen Critical Parameters (pH, Gradient, Ion Pair) SelectColumn->ScreenParams RunDoE Run Design of Experiments (DoE) ScreenParams->RunDoE Optimize Optimize for Speed and Resolution RunDoE->Optimize Validate Validate Final Method Optimize->Validate

References

m-Chlorocumene mass spec compatible HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common HPLC and LC-MS questions relevant to your work:

1. My peaks are tailing. What should I check? Peak tailing can have physical or chemical causes. A good first step is to check if the issue affects all peaks or just one [1].

  • If only one or a few peaks tail, the cause is likely chemical (e.g., interaction with active sites on the stationary phase). Reducing the injection mass can help diagnose this [1].
  • If all peaks tail, the cause is likely a physical problem with the system. A very common culprit is a bad connection or void volume between the injector and detector. Checking and remaking all fittings is a good first troubleshooting step [1].

2. My peaks are fronting. What does this mean? Like tailing, fronting can be chemical or physical [1].

  • A physical cause could be channeling in a poorly packed or aged column, which typically requires column replacement [1].
  • A chemical cause is often non-linear retention behavior at high concentrations. Try injecting a smaller mass of analyte; if the peak shape improves, you are likely overloading the column [1].

3. Why are my peaks split or have shoulders? First, determine if you are seeing a co-elution of two compounds or a physical defect [1].

  • If one or two peaks are split, it is likely a co-elution problem that requires method optimization for better resolution [1].
  • If all peaks are split, it is likely a physical problem with the column, such as a clogged frit or a void in the particle bed. Reversing the column flow can sometimes temporarily clear a clogged frit, but column replacement is often the ultimate solution [1].

HPLC Troubleshooting Guide

The table below summarizes frequent peak shape issues and their solutions based on expert recommendations [1].

Problem Observed Likely Causes Recommended Actions
No Peaks Incorrect mobile phase; Instrumental issue Verify mobile phase composition; Check instrument for blockages, leaks, or detector issues [1].
Peak Tailing Bad tubing connections; Mass overload; Active sites on stationary phase Remake connections; Reduce injection mass; Consider a different column chemistry [1].
Peak Fronting Column channeling; Nonlinear retention Replace the column; Reduce the mass of analyte injected [1].
Split/Shouldering Peaks Co-eluting compounds; Clogged column frit; Column bed damage Check for co-elution with a different method; Reverse or replace the column [1].
Broad Peaks Large injection volume; Slow data rate; Excessive tubing volume Use a smaller injection volume; Increase detector data acquisition rate; Use shorter, narrower-diameter tubing [1].

Workflow for Method Development & Robustness

For a stability-indicating method, a systematic approach is crucial. The following diagram outlines a general workflow inspired by modern analytical quality-by-design (AQbD) principles, which help build robustness directly into the method [2].

Start Start Method Development A Define Analytical Target Profile (Separation, Sensitivity, Speed) Start->A B Select Initial Conditions (Column, Mobile Phase, Detection Wavelength) A->B C Perform Scouting Runs & Initial Separation B->C D Critical Factor Identification (e.g., solvent ratio, pH, temperature) C->D E Design of Experiments (DoE) for Systematic Optimization D->E F Generate Resolution Map & Define Optimal Method Conditions E->F G Validate Method (Accuracy, Precision, Specificity, Robustness) F->G End Validated HPLC Method G->End

Key Steps in the Workflow:

  • Define Analytical Target Profile (ATP): Clearly state the method's goals, including the required resolution from degradation products and impurities [2].
  • Select Initial Conditions: Choose a column (typically C18 for reversed-phase) and mobile phase based on analyte properties. The search results show that for a cough syrup analysis, a mixture of a buffer (like phosphate) and acetonitrile is common [3].
  • Perform Scouting Runs: Use the initial conditions to get a first look at the separation [3].
  • Critical Factor Identification: Determine which parameters (e.g., mobile phase composition, column temperature, gradient time) most affect separation quality [2].
  • Design of Experiments (DoE): Systematically vary the critical factors to understand their individual and interactive effects on the response (e.g., resolution). Techniques like Fractional Factorial Design (FFD) are valuable here, as they reduce experimental time while providing robust data [2].
  • Generate Resolution Map: Use software to visualize how resolution changes with your method parameters. This helps you identify a "design space" where the method is robust. You can customize these maps for scientific clarity and accessibility [4].
  • Validate Method: Finally, formally validate the method parameters as per ICH guidelines to ensure they are fit for purpose [2].

A Note on m-Chlorocumene

The search results did not contain specific chromatographic data for This compound. To develop a mass spec-compatible method, you will need to apply the general principles above. Start with a common C18 column and a mobile phase of water and acetonitrile, possibly with a volatile modifier like formic acid or ammonium acetate for good ionization in the MS. The systematic optimization workflow will be essential for finding the right conditions for your specific application.

References

m-Chlorocumene reaction optimization meta selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Optimization of m-Chlorocumene

This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound. Achieving meta-selective synthesis is challenging because the isopropyl group is an ortho/para-director in standard electrophilic aromatic substitution reactions [1].

Strategies for Meta-Selective Synthesis

The table below summarizes two primary synthetic strategies.

Strategy Key Feature Reported Meta Selectivity Key Steps

| Nitrobenzene FC Route [1]| Uses nitro group (-NO₂) as a meta-directing placeholder | High (theoretical, requires purification) | 1. Nitration of benzene 2. Friedel-Crafts isopropylation 3. Reduction of nitro group 4. Sandmeyer chlorination | | Tautomerized Ligand & Silyl Steering [2]| Modern C-H borylation using specialized ligand (PY-PYRI) and steering group | Up to 94% | 1. Protect phenol with triisopropylsilyl (SiiPr₃) group 2. Iridium-catalyzed C-H borylation with PY-PYRI ligand 3. Functionalize boronate ester to chloro group |

Detailed Experimental Protocols

Strategy 1: Multi-step Synthesis via Nitrobenzene

This traditional organic synthesis approach is reliable for theoretical and small-scale laboratory preparations [1].

  • Step 1: Nitration of Benzene

    • Objective: Produce nitrobenzene, a meta-directing substrate.
    • Methodology: Carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid to benzene at 50-55°C with stirring. Quench in ice water, separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
  • Step 2: Friedel-Crafts Alkylation

    • Objective: Introduce the isopropyl group meta to the nitro group.
    • Methodology: Dissolve nitrobenzene in an anhydrous solvent like dichloromethane. Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride). Slowly add isopropyl chloride while maintaining the temperature at 0°C to room temperature. Stir, then carefully pour over ice and hydrochloric acid. Isolate the organic layer to obtain 3-nitroisopropylbenzene.
  • Step 3: Reduction to Aniline

    • Objective: Convert the nitro group to an amino group for the Sandmeyer reaction.
    • Methodology: Use a suitable reducing agent. For tin(II) chloride reduction: heat 3-nitroisopropylbenzene with tin(II) chloride dihydrate and concentrated hydrochloric acid under reflux. After cooling, basify with sodium hydroxide solution to precipitate 3-isopropylaniline.
  • Step 4: Sandmeyer Chlorination

    • Objective: Convert the amino group to a chloro group.
    • Methodology: Dissolve 3-isopropylaniline in hydrochloric acid and cool to 0-5°C. Slowly add a solution of sodium nitrite to form the diazonium salt. In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the diazonium salt solution to the copper salt with vigorous stirring. Heat the mixture gently to allow nitrogen gas evolution. Extract the product with an organic solvent to obtain crude this compound, which requires purification.

The following diagram illustrates the logical workflow for this multi-step synthesis.

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (HNO₃/H₂SO₄) NitroCumene 3-Nitroisopropylbenzene Nitrobenzene->NitroCumene Friedel-Crafts Alkylation AminoCumene 3-Isopropylaniline NitroCumene->AminoCumene Reduction Product This compound AminoCumene->Product Sandmeyer Reaction (CuCl)

Strategy 2: Modern C-H Borylation of Protected Phenol

This state-of-the-art method offers excellent selectivity but requires specialized, often air-sensitive catalysts and ligands [2].

  • Step 1: Protection of Phenol

    • Objective: Attach a triisopropylsilyl (SiiPr₃) "steering group".
    • Methodology: Dissolve phenol in an anhydrous aprotic solvent like DMF. Add imidazole and triisopropylsilyl chloride. Stir at room temperature until the reaction is complete. Extract and purify to obtain the silyl-protected phenol.
  • Step 2: Meta-Selective C-H Borylation

    • Objective: Install a boron pinacol ester (Bpin) at the meta position.
    • Methodology: In a glovebox, combine the protected phenol, the iridium catalyst ([Ir(cod)OMe]₂), the PY-PYRI ligand, and bis(pinacolato)diboron (B₂pin₂) in a dry solvent like tetrahydrofuran (THF). Seal the vessel, remove it from the glovebox, and heat to 80°C with stirring. After reaction completion, the product is the meta-borylated protected phenol.
  • Step 3: From Boronate to Chloroarene

    • Objective: Transform the Bpin group into a chloro group.
    • Methodology: A common method involves a two-step process: (1) oxidation of the boronate ester to phenol using Oxone, followed by (2) conversion of the phenol to the chlorobenzene via a diazonium salt intermediate (similar to the Sandmeyer reaction).

The mechanism of this meta-selective borylation is complex, involving a unique ligand and a Bpin shift, as shown in the simplified catalytic cycle below.

G L9 PY-PYRI Ligand (L9) Int1 Ir(cod)(PY-PYRI) Complex 3 L9->Int1 Ir1 [Ir(COD)OMe]₂ Ir1->Int1 Combination Int2 Iridium Bis(boryl) Complex Int1->Int2 Reaction with B₂pin₂ Int3 Iridium Tris(boryl) Complex (Bpin Shifted) Int2->Int3 Bpin Shift Product meta-Borylated Product Int3->Product C-H Activation & Product Release Product->Int1 Catalyst Regeneration

Troubleshooting Common Experimental Issues

Low Overall Yield in Multi-step Synthesis
  • Problem: The multi-step route has multiple points of potential yield loss.
  • Solution:
    • Optimize Quenching: Ensure proper workup procedures to minimize product loss during aqueous extraction.
    • Purify Intermediates: Purify intermediates like 3-nitroisopropylbenzene and 3-isopropylaniline before proceeding to the next step. This improves the quality of the final product.
    • Control Temperature: Precisely control temperature, especially during the exothermic nitration and the sensitive Sandmeyer reaction.
Poor Meta-Selectivity in Borylation
  • Problem: The reaction gives a mixture of ortho, meta, and para isomers.
  • Solution:
    • Verify Steering Group: Confirm that the O-SiiPr₃ group is used, as O–Si linkage is crucial for high meta-selectivity [2]. Using a carbon-based group or a different silyl group (like SiMe₃) drastically reduces selectivity.
    • Check Ligand Purity: Ensure the specialized PY-PYRI ligand is pure and stored correctly. Decomposition can lead to unselective background reactions.
    • Use Fresh Catalyst: Use a fresh, high-quality iridium precursor. The pre-formed complex [Ir(cod)(PY-PYRI)] (Complex 3) can be more reliable and is stable for months [2].
Reaction Does Not Proceed (Borylation)
  • Problem: No conversion of starting material is observed.
  • Solution:
    • Exclude Air/Moisture: This reaction is highly air- and moisture-sensitive. Perform catalyst weighing and reaction setup in an inert atmosphere glovebox. Ensure all glassware is thoroughly dried and the solvent is anhydrous.
    • Confirm Reagent Quality: Check that the B₂pin₂ is free from hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I directly chlorinate cumene to get this compound? A1: No. Direct electrophilic chlorination of cumene (which has an ortho/para-directing isopropyl group) will produce a mixture of 2-chlorocumene (major) and 4-chlorocumene, with very little of the meta isomer [3] [1]. Achieving meta selectivity requires a strategic approach.

Q2: What is the role of the silicon group in the borylation method? A2: The triisopropylsilyl group attached to the oxygen (O–SiiPr₃) acts as a "steering group." It interacts weakly with the designed PY-PYRI ligand on the iridium catalyst, creating a specific pocket that guides the catalyst to the remote meta carbon for C-H activation [2].

Q3: Are there heterogeneous catalysts for selective chlorination? A3: Yes, but primarily for the para isomer. Zeolite catalysts like K-L have been shown to achieve high para-selectivity (4-ClCm:2-ClCm ratio up to 33:1) in the chlorination of cumene using sulfuryl chloride [3]. These are excellent for para-selectivity but not for meta.

References

m-Chlorocumene column chromatography purification

Author: Smolecule Technical Support Team. Date: February 2026

Column Chromatography Troubleshooting Guide

The table below outlines common issues encountered during column chromatography and their recommended solutions, primarily based on general principles [1].

Problem & Description Likely Causes Solutions
Poor Separation: Bands are not resolved, mixture components co-elute. Incorrect solvent polarity, overloading column, too-fast flow rate, poor adsorption. Optimize solvent system with TLC; reduce sample load; use optimal flow rate; ensure sample is tightly adsorbed on silica (pre-wet top layer) [1].
Tailing Bands: Bands have a comet-like tailing appearance. Active sites on silica, especially with amine compounds, sample too concentrated. Use a deactivated silica or add a basic mobile phase modifier (e.g., 0.1% triethylamine); ensure sample is concentrated but fully dissolved [1].
Vertical Cracks: Cracks form in the silica bed. Column ran dry, allowing air into the stationary phase. Do not let solvent level drop below silica surface; if cracks form, carefully close tap and add sand/silica to fill, then restart elution [1].
Curved Bands: Bands are slanted or curved. Column was packed unevenly or disturbed during loading, or the top surface is uneven. Ensure column is vertical and packed as a homogeneous slurry; protect top surface with a layer of sand [1].
Very Slow Flow Rate: Solvent drips too slowly. Fines clogging frit, too-fine silica grade, over-tight tap. Use quality silica; avoid disturbing bottom frit during packing; slightly open tap to increase pressure (cautiously in glass columns) [1].

Frequently Asked Questions (FAQs)

  • How do I know when to start collecting fractions? You can estimate the "dead volume" before your compound elutes. A good rule of thumb is to start collecting fractions when the solvent level drops to about two-thirds of the silica length [1]. If you used a polar solvent to load your sample, you may see a visible line that serves as a guide.

  • What size should my fractions be? The ideal fraction size depends on your column size. As a rough guide, for a column with a 1 cm diameter, collect fractions of about 5-10 mL. For a 2.5 cm diameter, 20-50 mL fractions are appropriate, and for a 5 cm diameter, 100-250 mL fractions are typical [1].

  • My compound is not stable on silica. What are my options? You can test stability using 2D TLC [1]. If decomposition is confirmed, consider using a less-active stationary phase like alumina, or switch to an alternative purification technique such as crystallization or distillation.

  • What is the 'dry-loading' method and when should I use it? Dry-loading involves adsorbing your sample onto a small amount of dry silica, evaporating the solvent to create a free-flowing powder, and then adding this powder to the top of the pre-packed column. This method is preferable if your sample has poor solubility in your chosen eluent or requires a strong solvent like dichloromethane to dissolve [1].

Workflow for a Typical Column Purification

The diagram below outlines the key steps and decision points in a standard column chromatography purification.

Start Start Purification Pack Pack the column with stationary phase (e.g., silica) Start->Pack Load Load the sample Pack->Load LoadMethod Sample soluble in eluent? Load->LoadMethod WetLoad Wet Loading: Dissolve in min. eluent and apply to column LoadMethod->WetLoad Yes DryLoad Dry Loading: Adsorb on dry silica, evaporate, add to column LoadMethod->DryLoad No Elute Elute with solvent and collect fractions Analyze Analyze fractions (TLC) Elute->Analyze Analyze->Load Impure Pool Pool pure fractions and concentrate Analyze->Pool Pure End Pure Compound Pool->End WetLoad->Elute DryLoad->Elute

Specific Note on m-Chlorocumene

One source indicates that This compound can be analyzed using a reverse-phase HPLC method with a Newcrom R1 column and a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [2]. This suggests that reverse-phase conditions could be a viable starting point for its purification, though scaling from analytical HPLC to preparative column chromatography would require optimization.

References

m-Chlorocumene reaction monitoring analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: m-Chlorocumene

The table below summarizes the key identifiers and structural information for this compound, which is essential for selecting the appropriate analytical method [1] [2].

Property Description
IUPAC Name 1-chloro-3-propan-2-ylbenzene
CAS Registry Number 7073-93-0 [1]
Molecular Formula C₉H₁₁Cl [1] [2]
SMILES CC(C)C1=CC(=CC=C1)Cl [2]
InChI Key MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [2]
Structure A benzene ring with a chlorine atom and an isopropyl group attached at the 1- and 3- positions, respectively (meta-substitution).

Recommended Analytical Methods & Potential Issues

While not specific to this compound, modern organic analysis commonly uses chromatographic techniques. The following table suggests applicable methods and common issues you might encounter.

Analytical Method Application/Strength Potential Issues (Troubleshooting)

| Gas Chromatography (GC) | Ideal for volatile and thermally stable compounds like this compound. Often coupled with MS for detection. | Thermal Decomposition: Sample degradation in the injector or column. Poor Resolution: Co-elution with similar by-products (e.g., ortho- or para-isomers). | | High-Performance Liquid Chromatography (HPLC) | Better suited for less volatile or thermally labile compounds and their reaction mixtures. | Method Development Complexity: Many interdependent parameters (column chemistry, mobile phase, gradient). Unidentified Peaks: Common in complex reaction mixtures. |

The general workflow for selecting and troubleshooting a method is outlined below.

Analytical Method Decision Workflow Start Start: Analyze this compound Decision1 Is the sample thermally stable and volatile? Start->Decision1 GC Select Gas Chromatography (GC) Decision1->GC Yes HPLC Select High-Performance Liquid Chromatography (HPLC) Decision1->HPLC No Issue1 Poor Peak Resolution GC->Issue1 Issue2 Method Development Complexity HPLC->Issue2 Troubleshoot1 Troubleshoot: Optimize temperature ramp; change GC column Issue1->Troubleshoot1 Troubleshoot2 Troubleshoot: Use computer-assisted tools (AI/ML) for parameter optimization Issue2->Troubleshoot2

Modern Method Development Solutions

For the complex issue of HPLC method development, recent advancements can significantly accelerate the process [3]:

  • AI-Driven Optimization: Hybrid systems using a "digital twin" and machine learning can autonomously optimize HPLC methods. After an initial calibration, the system adjusts parameters like flow rate and gradient to meet separation goals with minimal manual experimentation [3].
  • Computer-Assisted Prediction: Data science techniques, including machine learning and surrogate optimization, help manage the large number of interdependent variables, reducing the experimental burden needed for optimization [3].

Frequently Asked Questions

Q: What is the basic structure and properties of this compound? A: this compound (C₉H₁₁Cl) is a meta-substituted benzene ring with a chlorine atom and an isopropyl group. Its CAS number is 7073-93-0, and it is a liquid at room temperature [1] [2].

Q: I am synthesizing this compound and my yield is low. What could be the problem? A: A common challenge in its synthesis is controlling the substitution pattern. Both chlorine and isopropyl groups are ortho-para directing, making selective meta-substitution difficult in a direct route. Consider a multi-step synthesis that uses a meta-directing group (like a nitro group -NO₂) or a protection/deprotection strategy to achieve the correct isomer [4].

Q: How can I distinguish this compound from its ortho- and para- isomers? A: Chromatographic separation (GC or HPLC) is the most straightforward method. You will need a well-optimized method on an appropriate column to resolve the three isomers, which have very similar physical properties. Confirmation would typically require coupling the chromatograph to a mass spectrometer (MS) or using NMR spectroscopy.

Conclusion and Recommendations

I hope this technical overview provides a useful starting point. Given the lack of specific methods for your compound, here are my recommendations for your next steps:

  • Method Development: Focus on Gas Chromatography-Mass Spectrometry (GC-MS) as your primary technique. For method optimization, systematically adjust the temperature ramp and consider columns with different polarities to separate it from potential ortho- and para-isomer by-products.
  • Literature Search: Search specialized databases like SciFinder or Reaxys using the CAS Number (7073-93-0) to find journal articles that may contain detailed analytical procedures for this compound.

References

m-Chlorocumene scale-up synthesis challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Route Comparison

The table below summarizes two primary theoretical pathways for synthesizing m-chlorocumene from benzene, detailing their advantages and challenges [1].

Synthetic Route Key Steps Key Challenges & Considerations

| Route A: Nitrobenzene FC Alkylation [1] | 1. Nitration of benzene to nitrobenzene. 2. Friedel-Crafts alkylation with isopropyl chloride. 3. Reduction of nitro group to amine. 4. Sandmeyer reaction to convert amine to chloride. | - Isomer Separation: The Friedel-Crafts alkylation of nitrobenzene can be challenging as the nitro group is strongly deactivating, requiring vigorous conditions. The product, 3-nitroisopropylbenzene, is the desired isomer.

  • Multi-step Process: Involves handling diverse reaction conditions (strong acids, diazonium salts). | | Route B: Benzoic Acid Pathway [1] | 1. Oxidation of toluene to benzoic acid.
  • Meta-chlorination of benzoic acid.
  • Esterification to methyl 3-chlorobenzoate.
  • Grignard reaction with methylmagnesium chloride.
  • Reduction of the resulting alcohol. | - Functional Group Interconversions: Requires multiple functional group changes (oxidation, esterification, Grignard reaction).
  • Specialized Reagents: Involves the use of Grignard reagents, which require anhydrous conditions, and a final reduction step. |

The following workflow illustrates the logical sequence of Route A (Nitrobenzene Pathway), which is a more direct approach [1]:

G Start Start: Benzene Step1 Nitration (Electrophilic Aromatic Substitution) Start->Step1 Reagents: HNO₃/H₂SO₄ Step2 Friedel-Crafts Alkylation with Isopropyl Chloride Step1->Step2 Nitrobenzene Step3 Nitro Group Reduction (to Aniline) Step2->Step3 3-Nitroisopropylbenzene (Meta isomer) Step4 Sandmeyer Reaction (Diazotization + Chlorination) Step3->Step4 3-Aminoisopropylbenzene (m-Cumenamine) End Product: this compound Step4->End Reagents: NaNO₂/HCl, then CuCl

Troubleshooting Common Experimental Issues

Friedel-Crafts Alkylation of Nitrobenzene

The nitro group strongly deactivates the benzene ring towards electrophilic substitution [1]. Standard Friedel-Crafts conditions for activated arenes may not suffice.

  • Problem: Low or no yield of 3-nitroisopropylbenzene.
  • Solution:
    • Ensure Reagent Quality: Use anhydrous conditions and fresh catalyst (AlCl₃).
    • Employ Vigorous Conditions: Use excess catalyst, a potent alkylating agent, and extended reaction times at elevated temperatures. Monitor reaction by TLC or GC-MS.
Sandmeyer Reaction for Chlorination

This reaction involves the conversion of a primary aromatic amine (3-Aminoisopropylbenzene) to an aryl chloride via a diazonium salt intermediate [1].

  • Problem: Low yield or formation of byproducts.
  • Solution:
    • Control Temperature: Maintain diazotization temperature strictly between 0-5°C to prevent diazonium salt decomposition.
    • Use Fresh Copper(I) Chloride: Prepare CuCl immediately before use or use a high-quality commercial source.
    • Quench Carefully: After reaction, quench and extract the organic product promptly to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly chlorinate cumene to get this compound?

  • Both the isopropyl group (ortho-para director) and chlorine (ortho-para director) would favor the ortho and para positions during direct electrophilic chlorination [1]. A direct reaction would yield a mixture of o-chlorocumene and p-chlorocumene, making the meta isomer a minor product that is difficult to isolate in pure form.

Q2: What are the critical safety considerations for these syntheses?

  • Friedel-Crafts Alkylation: Use strict anhydrous conditions. Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. Handle with appropriate PPE and in a fume hood.
  • Sandmeyer Reaction: Diazonium salts can be unstable and explosive when dry. Never concentrate or heat dry diazonium salts. Always keep them in solution and below 5°C until use [1].
  • General: Standard laboratory safety practices are essential, including the use of gloves, safety glasses, and a fume hood for all steps, especially when handling volatile, toxic, or corrosive reagents.

Q3: Is there an alternative if I cannot perform a Sandmeyer reaction?

  • The Benzoic Acid Pathway is a viable alternative that avoids diazonium chemistry [1]. While it involves more steps, it can be more reliable. The key is the meta-directing effect of the carboxylic acid group during chlorination, which provides better regio-control for placing the chlorine atom.

Key Takeaways for Scaling Up

  • Isomer Purity is Paramount: The core challenge is obtaining the pure meta isomer. On scale-up, efficient isolation and purification techniques (like distillation or crystallization) for intermediates are critical.
  • Process Safety Assessment: A thorough hazard analysis is needed for scale-up, especially for exothermic reactions (Friedel-Crafts) and handling unstable intermediates (diazonium salts).
  • Consult Specialized Resources: The procedures discussed are conceptual. Before any lab work, consult detailed, validated laboratory manuals like Organic Syntheses for precise, checked procedures on specific reactions (e.g., [2]).

References

Reactivity in Electrophilic Aromatic Substitution

Author: Smolecule Technical Support Team. Date: February 2026

The structure of an aromatic compound determines where a new substituent will be attached during an electrophilic aromatic substitution reaction. The chlorine atom and the isopropyl group on the chlorocumene ring have different electronic effects that influence this process.

The table below summarizes the directing effects of these groups, which combine to determine the overall reactivity of each isomer.

Isomer Directing Effect of Chloro Group Directing Effect of Isopropyl Group Combined Outcome for Further Substitution
o-chlorocumene Ortho, para-directing (but deactivating) [1] Ortho, para-directing (and activating) [1] The positions ortho and para to the isopropyl group are strongly favored [2].
m-chlorocumene Ortho, para-directing (but deactivating) [1] Ortho, para-directing (and activating) [1] The positions ortho and para to the isopropyl group are strongly favored. The meta position between the two substituents is less favored.

This difference in directing effects makes o-chlorocumene more reactive and prone to forming certain disubstituted products compared to its meta isomer. Experimental studies on cumene chlorination show a strong preference for substitution at the para position relative to the isopropyl group, leading to a high yield of the ortho isomer among the monochlorinated products [2]. This demonstrates the powerful directing influence of the activating isopropyl group.

Synthesis and Separation Challenges

The difference in reactivity directly impacts how these compounds are synthesized and purified.

  • Synthesizing this compound is more challenging because you cannot easily obtain it from the direct chlorination of cumene. The reaction preferentially yields the ortho and para isomers [2]. Therefore, a multi-step synthesis is required, such as:
    • Introducing a meta-directing group to benzene (like a nitro group via nitration) [1].
    • Performing a Friedel-Crafts alkylation to add the isopropyl group [1].
    • Converting the nitro group to a chlorine atom, for example, via a Sandmeyer reaction [1].
  • Separating the isomers is necessary after direct chlorination of cumene. The search results indicate that the product is always a mixture of 2-chlorocumene (ortho), 3-chlorocumene (meta), and 4-chlorocumene (para), which requires separation techniques like distillation [2].

The following diagram illustrates the contrasting synthetic approaches for these isomers, highlighting why the meta isomer requires a more complex route.

Synthesis Pathways for Chlorocumene Isomers cluster_direct Direct Chlorination Path cluster_indirect Multi-Step Path for Meta Isomer Start Cumene DirectChlorination Electrophilic Chlorination Start->DirectChlorination IsomerMixture Isomer Mixture: o- and p-chlorocumene are major products DirectChlorination->IsomerMixture Nitration Nitration of Benzene Nitrobenzene Nitrobenzene (meta-director) Nitration->Nitrobenzene FC_Alkylation Friedel-Crafts Alkylation Nitrobenzene->FC_Alkylation NitroCumene p-Nitroisopropylbenzene FC_Alkylation->NitroCumene Reduction Reduce Nitro to Amine NitroCumene->Reduction Amine p-Aminoisopropylbenzene Reduction->Amine Sandmeyer Sandmeyer Reaction Amine->Sandmeyer mChlorocumene This compound Sandmeyer->mChlorocumene

References

m-Chlorocumene versus p-chlorocumene properties

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach the Comparison

The search results confirm the existence of m-chlorocumene and p-chlorocumene (4-chlorocumene) as distinct chemical isomers [1] [2]. A comparison guide for researchers would typically focus on how the different positions of the chlorine atom (meta vs. para) on the cumene ring affect their chemical and physical properties.

The table below outlines the key properties you should compare and explains why data is currently unavailable:

Property Importance in Comparison Data Availability
Molecular Mass & Formula Baseline identity confirmation Available: Both are C₉H₁₁Cl [1] [2]
Structural Formula Core difference (substituent position) Available: Structures can be drawn from identifiers
Boiling/Melting Point Indicates intermolecular forces and purity Not found in search results
Density & Refractive Index Useful for identification and quantification Not found in search results
Spectral Data (NMR, IR, MS) Critical for identification and confirmation Not found in search results
Chemical Reactivity Determines suitability in synthesis Not found in search results
Toxicity & Safety Data Essential for lab handling and regulations Not found in search results

Synthetic Pathways

The synthesis of these isomers is a primary point of differentiation. The general strategy involves controlling the order of introducing substituents to the benzene ring to exploit directing effects [3].

G Start Benzene A Nitration Start->A B Nitrobenzene (meta-directing) A->B C Friedel-Crafts Alkylation B->C D Nitrocumene (major meta isomer) C->D E Reduction D->E F m-Cumenylamine E->F G Sandmeyer Reaction F->G End m-Chlorocumene G->End

Diagram 1: A theoretical multi-step synthesis for m-chlorocumene, utilizing the meta-directing effect of a nitro group [3].

G Start Benzene A Friedel-Crafts Alkylation Start->A B Cumene (ortho/para-directing) A->B C Chlorination (Electrophilic) B->C End Chlorocumene (Mixture of o- and p- isomers) C->End

Diagram 2: A direct synthesis leading to a mixture of ortho and para isomers, requiring separation to isolate p-chlorocumene [3].

Experimental Framework for Comparison

Since experimental data is missing from the search results, here is a proposed methodology for key comparative experiments.

1. Chromatographic Separation and Analysis

  • Objective: To separate a mixture of m- and p-chlorocumene and determine relative purity.
  • Protocol:
    • Method: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
    • Column: A reverse-phase C18 column is suitable for HPLC.
    • Mobile Phase: For HPLC, use a gradient of acetonitrile and water.
    • Detection: Use a UV-Vis detector, noting the retention times for each pure isomer.
    • Calibration: Create a calibration curve for each isomer to quantify their concentration in mixtures.

2. Spectroscopic Differentiation and Confirmation

  • Objective: To collect and compare characteristic spectroscopic data for each isomer.
  • Protocol:
    • Nuclear Magnetic Resonance (NMR): Analyze both 1H and 13C NMR spectra.
      • Key Difference: The chemical shifts and splitting patterns of the aromatic protons are most diagnostic. The meta isomer shows a more complex pattern, while the para isomer can exhibit symmetry.
    • Infrared (IR) Spectroscopy: Note the absorption frequencies for C-H, C-C, and C-Cl stretches. Minor shifts may be observed due to the different ring substitution patterns.
    • Mass Spectrometry (MS): Confirm the molecular ion peak (m/z 154 for C₉H₁¹Cl) and compare fragmentation patterns.

Key Research Considerations

  • Isomer-Specific Effects: In drug development, the meta-substitution in m-chlorocumene creates a different three-dimensional shape and electronic distribution compared to the para-substitution in p-chlorocumene. This can lead to significant differences in how the molecule interacts with a biological target, potentially affecting potency, selectivity, and metabolism.
  • Data Sources: The current search results are insufficient for a rigorous comparison. You will need to consult specialized chemical databases (like SciFinder, Reaxys), handbooks (like the CRC Handbook of Chemistry and Physics), and primary scientific literature for physical constants, spectral data, and toxicological information.
  • Experimental Necessity: If this data does not exist in the literature, you would need to synthesize pure isomers using controlled pathways [3] and characterize them fully using the experimental protocols outlined above.

References

m-Chlorocumene cumene chlorinated derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathways for m-Chlorocumene

Based on the search results, a direct, single-step synthesis of this compound with high selectivity is challenging because standard chlorination methods favor the ortho and para isomers [1]. Therefore, a multi-step synthesis is required to target the meta isomer specifically.

The diagram below outlines two theoretical synthetic strategies discussed in forum conversations among chemists [2]. Please note that these are proposed routes from a non-peer-reviewed source and should be validated with further literature.

G Start Start (Benzene) Nitrobenzene Nitrobenzene Start->Nitrobenzene Nitration BenzoicAcid Benzoic Acid Start->BenzoicAcid Oxidation (via Toluene) m_NitroCumene m-Nitroisopropylbenzene Nitrobenzene->m_NitroCumene Friedel-Crafts Alkylation m_AminoCumene m-Aminoisopropylbenzene m_NitroCumene->m_AminoCumene Reduction of Nitro Group m_ChloroCumene This compound (Target) m_AminoCumene->m_ChloroCumene Sandmeyer Reaction m_ChloroBA m-Chlorobenzoic Acid BenzoicAcid->m_ChloroBA Meta-selective Chlorination m_ChloroBE Methyl m-chlorobenzoate m_ChloroBA->m_ChloroBE Esterification m_ChloroCumylAlc m-Chlorocumyl Alcohol m_ChloroBE->m_ChloroCumylAlc Grignard Reaction with CH₃MgCl m_ChloroCumylAlc->m_ChloroCumene Reduction

The two primary strategies are:

  • Pathway A (The Nitro-Group Route): This route uses the nitro group as a meta-directing agent. Nitrobenzene first undergoes Friedel-Crafts alkylation to introduce the isopropyl group in the meta position. The nitro group is then converted to a chlorine via a Sandmeyer reaction [2].
  • Pathway B (The Carboxylic-Acid Route): This route uses a carboxylic acid group for meta-direction. Benzoic acid (synthesized from toluene) is chlorinated at the meta position. The acid group is then transformed through a series of steps (esterification, Grignard reaction, and reduction) to yield the isopropyl group [2].

Comparison of Chlorinated Cumene Isomers

The following table summarizes key comparative data found in the search results. A significant finding is that zeolite catalysts can drastically improve para-selectivity over traditional methods [1]. Direct data for the meta isomer's physical properties or performance in applications is absent from these results.

Feature Conventional Chlorination (e.g., with AlCl₃) Zeolite-Catalyzed Chlorination (K-L, with SO₂Cl₂)
Major Product 2-chlorocumene (ortho) is the major product [1] 4-chlorocumene (para) is the major product [1]
Typical 4-ClCm : 2-ClCm Ratio Lower ratio Up to 33.0 (under optimized conditions) [1]
Key Advantage/Disadvantage Lower regioselectivity, forms polychlorinated products [1] High para-selectivity, reduced side-chain chlorination [1]
Catalyst System Homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) [1] Heterogeneous zeolites (e.g., K-L) [1]

| Experimental Workflow | Not detailed in results | 1. Catalyst preparation & activation [1] 2. Liquid-phase reaction with SO₂Cl₂ [1] 3. Product analysis (e.g., GC) [1] |

Analytical Protocol

One source provides a brief method for analyzing this compound, which could be useful for researchers characterizing their products [3].

  • Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: Newcrom R1 (a C18-based column with low silanol activity).
  • Mobile Phase: Acetonitrile/Water with phosphoric acid. For mass spectrometry compatibility, formic acid is recommended as a substitute for phosphoric acid.
  • Notes: The method is scalable and can also be used for preparative separation to isolate impurities [3].

Suggestions for Further Research

To build a more complete guide, you may need to investigate the following:

  • Physical Property Data: Search for specific handbooks or databases on organochlorine compounds to find properties like boiling point, solubility, and reactivity for all three isomers (ortho, meta, para).
  • Direct Synthesis Methods: Look specifically for reviews on "arene chlorination" and "directing group effects" in advanced organic chemistry textbooks or journals.
  • Toxicological and Environmental Data: Investigate the environmental persistence and toxicity profiles of these isomers, as this is highly relevant for drug development and industrial safety.

References

m-Chlorocumene chlorinated aromatic compounds logP

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of m-Chlorocumene

The table below summarizes the key identified information for this compound (CAS Registry Number 7073-93-0) [1] [2] [3]:

Property Details
IUPAC Name 1-chloro-3-isopropylbenzene [3]
Molecular Formula C9H11Cl [1] [3]
Molar Mass 154.64 g/mol [3]
CAS Registry Number 7073-93-0 [1] [2] [3]
Standard InChI Key MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [2]
Enthalpy of Reaction (ΔrH°) -0.80 ± 0.20 kcal/mol (liquid phase) [2]

Synthesis Pathways

For researchers, two primary theoretical synthesis routes starting from benzene have been discussed. Both pathways involve multiple steps and require careful consideration of directing effects and functional group transformations [4].

G cluster_route1 Route 1: Nitration First cluster_route2 Route 2: Acylation First Start Benzene A1 Nitration Start->A1 A2 Friedel-Crafts Acylation Start->A2 B1 Nitrobenzene A1->B1 C1 Friedel-Crafts Alkylation B1->C1 D1 3-Nitroisopropylbenzene C1->D1 E1 Reduction (e.g., with Fe/HCl) D1->E1 F1 3-Aminoisopropylbenzene E1->F1 G1 Sandmeyer Reaction (with CuCl) F1->G1 H1 This compound G1->H1 B2 Cumene A2->B2 C2 Oxidation (to Benzoic Acid) B2->C2 D2 Benzoic Acid C2->D2 E2 Meta-Chlorination D2->E2 F2 3-Chlorobenzoic Acid E2->F2 G2 Esterification & Grignard Addition F2->G2 H2 m-Chlorocumyl Alcohol G2->H2 I2 Reduction (e.g., with Silane) H2->I2 J2 This compound I2->J2

Diagram: Two Theoretical Synthesis Routes for this compound.

Route 1: Nitration First is often considered more straightforward. The nitro group is a strong meta-directing deactivator, which allows for controlled Friedel-Crafts alkylation at the meta position. The nitro group is then converted to a chlorine atom via a Sandmeyer reaction [4].

Route 2: Acylation First utilizes the carboxylic acid group as a meta-directing and protecting group. This route involves more steps but can offer better control over regioselectivity during chlorination. The final steps involve building and then reducing the isopropyl alcohol to the alkane [4].

Experimental Considerations

The synthesis discussions are theoretical and derived from educational discourse [4]. Conducting these reactions requires a high level of expertise in handling hazardous chemicals, specialized glassware, and rigorous safety protocols. The final purification of this compound from potential ortho and para isomers is a significant practical challenge mentioned in the literature [4].

References

m-Chlorocumene isopropylbenzene derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Isopropylbenzene Derivatives

The search results primarily contain methodological and basic property data, but no direct head-to-head comparison for drug development.

Aspect Available Information & Source Key Findings / Relevance
Analytical Methodology Gas chromatographic analysis of cumene chlorination products [1] Details challenges in analyzing thermally unstable derivatives. Confirms m-Chlorocumene is a product of cumene chlorination, but data is focused on analytical chemistry rather than biological performance.
Basic Chemical Property 4-Chlorocumene (a structural isomer) data sheet [2] Provides basic physico-chemical properties (e.g., boiling point: 198.35°C). Useful for foundational knowledge but not for comparative biological activity.
Relevant Drug Discovery Approach Computational study on Chalcone derivatives [3] Does not mention chlorocumene derivatives. Demonstrates the type of computational methods (QSAR, molecular docking) that should be applied to your compounds of interest.

Proposed Workflow for Comparative Analysis

To help structure your research, here is a conceptual workflow that outlines the key steps for a comprehensive comparison. You can use this as a guide for your own investigations.

Start Start: Identify Derivatives Step1 1. Literature & Database Review Start->Step1 Step2 2. Data Extraction & Curation Step1->Step2 Step3 3. Computational Modeling Step2->Step3 Table Structured Tables Step2->Table Step4 4. Data Synthesis Step3->Step4 Diagram Pathway Diagrams Step3->Diagram End Output: Comparison Guide Step4->End

References

m-Chlorocumene HPLC retention time comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of m-Chlorocumene

The table below summarizes the basic identifying information and a referenced analytical condition for this compound.

Property Description
CAS Number 7073-93-0 [1]
Molecular Formula C₉H₁₁Cl [1]
Molecular Weight 154.640 g/mol [1]
logP 3.93 [1]
Synonyms 1-Chloro-3-(propan-2-yl)benzene, 3-Chloroisopropylbenzene [1]
Reported HPLC Column Newcrom R1 [1]
Reported Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid [1]

Suggested Experimental Pathway

To create the comparison guide you need, generating experimental data is the most reliable path. The flowchart below outlines a systematic method development workflow for comparing retention times, adapted from general HPLC guidance [2] and retention prediction principles [3] [4].

cluster_1 Phase 1: Method Scouting cluster_2 Phase 2: Method Optimization cluster_3 Phase 3: Validation & Data Collection Start Start Define Scope Define Scope Start->Define Scope End End Select Candidate Columns & Eluents Select Candidate Columns & Eluents Define Scope->Select Candidate Columns & Eluents Perform Initial Screening Runs Perform Initial Screening Runs Select Candidate Columns & Eluents->Perform Initial Screening Runs Identify Promising Conditions Identify Promising Conditions Perform Initial Screening Runs->Identify Promising Conditions Optimize Parameters Optimize Parameters Identify Promising Conditions->Optimize Parameters For best condition(s) Analyze this compound & Alternatives Analyze this compound & Alternatives Optimize Parameters->Analyze this compound & Alternatives Compare Retention & Selectivity Compare Retention & Selectivity Analyze this compound & Alternatives->Compare Retention & Selectivity Compare Retention & Selectivity->Optimize Parameters If separation is poor Robustness Testing Robustness Testing Compare Retention & Selectivity->Robustness Testing If separation is adequate Finalize Method & Document Data Finalize Method & Document Data Robustness Testing->Finalize Method & Document Data Finalize Method & Document Data->End

This workflow visualizes a structured approach to obtain the data you need [2]:

  • Phase 1: Method Scouting involves screening different stationary phases (C18, C8, and other columns with different selectivities) and mobile phase modifiers (methanol, acetonitrile, or tetrahydrofuran) to find a promising starting point [5] [2].
  • Phase 2: Method Optimization focuses on fine-tuning parameters like the mobile phase gradient, temperature, and pH to achieve optimal separation between this compound and your selected alternative compounds [6] [2].
  • Phase 3: Validation & Data Collection is where you would run the finalized method to gather precise retention time data and test the method's robustness to variations, ensuring your comparison data is reliable [2].

A Note on Retention Time Prediction

For research planning, you may find retention time prediction models useful. Quantitative Structure-Retention Relationship (QSRR) models use the chemical structure to predict retention behavior. Studies have shown that these models can often predict retention times within a ±15% chromatographic time window [4]. Machine learning approaches are also being actively developed for this purpose, though they often require large, standardized datasets [7].

References

m-Chlorocumene solvation behavior similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Modern Tools for Solubility Prediction

For a researcher, your most efficient path is likely to use the state-of-the-art computational tools that have been developed recently. These models are trained on large datasets and can predict solubility for a wide range of solute-solvent pairs, which would include m-Chlorocumene.

The table below summarizes key resources mentioned in recent research:

Resource Name Type Key Feature Relevance to Your Task
BigSolDB [1] [2] Experimental Database A recently compiled database of organic solubility, containing variable-temperature data. Provides the experimental data used to train the most advanced models.
FASTSOLV [1] [2] Machine Learning Model An open-source, fast prediction model derived from the FASTPROP architecture. Can be used to predict this compound's solubility in various organic solvents at different temperatures.
Abraham Solvation Parameter Model [3] Linear Free-Energy Relationship Uses compound descriptors (E, S, A, B, V, L) to predict free-energy related properties. The WSU-2025 database provides curated descriptors for thousands of compounds to model distribution properties.

A Practical Workflow for Investigation

Based on the available information, here is a suggested workflow you can follow to obtain the data you need:

  • Define the Solvation Properties: First, specify the exact solvation properties you wish to compare. For a compound like this compound, this could include:

    • Solubility (log S) in various common organic solvents (e.g., ethanol, hexane, ethyl acetate).
    • Temperature-dependent solubility profiles.
    • The Abraham descriptors (E, S, A, B, V, L), which provide a comprehensive profile of a molecule's solvation behavior [3]. These describe a compound's ability to participate in various intermolecular interactions (e.g., hydrogen-bond acidity/basicity, dipolarity, and dispersion forces).
  • Leverage Predictive Models: Use publicly available models like FASTSOLV to generate prediction data. The model is accessible as a Python package (pip install fastsolv) or via a web interface (fastsolv.mit.edu) [1] [2]. You can input the structure of this compound and a list of solvents to obtain quantitative solubility predictions.

  • Compare with Similar Compounds: To create a meaningful comparison guide, use the same tools to generate data for structurally similar compounds. For instance, you could compare this compound with:

    • Cumene (isopropylbenzene)
    • o-Chlorocumene and p-Chlorocumene (to see the effect of substituent position)
    • Chlorobenzene Comparing their Abraham descriptors or predicted solubilities would objectively highlight differences in their solvation behavior.

A Proposed Methodology for Data Generation

While direct experimental data for this compound is scarce in the current search results, the methodology for determining such data is well-established. The experimental protocol generally involves [1] [2]:

  • Saturation and Equilibrium: An excess amount of the solid solute (e.g., this compound, if it is a solid) is added to a specific solvent in a sealed vessel. The mixture is agitated at a constant temperature for a sufficient time to reach saturation equilibrium.
  • Sampling and Analysis: Once equilibrium is established, a sample of the saturated solution is withdrawn, often after filtering to remove undissolved solid. The concentration of the solute in the solution is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
  • Data Compilation: This process is repeated for the compound in multiple solvents and across a range of temperatures. The collected data, typically expressed as log S, is what gets compiled into databases like BigSolDB.

Conceptual Workflow Diagram

The diagram below outlines the process of using modern tools to build your comparison guide.

Start Start: Identify Target Compound (this compound) Step1 Define Comparison Parameters & Compounds Start->Step1 Step2 Generate Data via Predictive Models (FASTSOLV) Step1->Step2 Step3 Calculate Abraham Descriptors if needed Step1->Step3 Alternative Path Step4 Compile & Analyze Data in Structured Tables Step2->Step4 Step3->Step4 Result Objective Comparison Guide Step4->Result

References

m-Chlorocumene analytical standard verification

Author: Smolecule Technical Support Team. Date: February 2026

m-Chlorocumene Basic Data

The table below summarizes the key identification and physicochemical properties of this compound from the available sources.

Property Value / Description
CAS Registry Number 7073-93-0 [1] [2] [3]
Molecular Formula C₉H₁₁Cl [1] [4] [2]
IUPAC Name 1-chloro-3-(propan-2-yl)benzene [2]
Molecular Weight 154.64 g/mol [4] [2]
Boiling Point 179.6 °C at 760 mmHg [2]
Flash Point 70.6 °C [2]
Density 1.021 g/cm³ [2]
LogP 3.93 [4]
InChI Key MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [4] [2]

One search result also provided a single data point on reaction thermochemistry, reporting an enthalpy of reaction (ΔrH°) of -3.35 ± 0.84 kJ/mol in the liquid phase [1].

A Framework for Your Analytical Verification

While direct experimental comparisons are not available, the general principles of analytical method verification can guide your work. The following workflow outlines the key stages in this process, from initial testing to ruggedness assessment.

cluster_1 Single-Operator Characterization cluster_2 Ruggedness Testing Start Start Method Verification Step1 Single-Operator Characterization Start->Step1 Step2 Blind Analysis of Standards Step1->Step2 A1 A1 Step3 Ruggedness Testing Step2->Step3 End Method Verified Step3->End B1 Identify Critical Factors (e.g., Analyst, Equipment, Temperature) Determine Determine Precision Precision , fillcolor= , fillcolor= A2 Determine Accuracy A3 Establish Detection Limit B2 Evaluate at Two Levels

Here are the typical experimental protocols for the key stages shown in the diagram:

  • Single-Operator Characterization: This step involves a single analyst determining the method's fundamental performance. Precision is found by analyzing at least 10 replicate portions of a standard sample [5]. Accuracy is evaluated by comparing the measured results to the known value of the standard using a statistical t-test [5]. The detection limit is determined by repeatedly analyzing an appropriate reagent blank [5].

  • Blind Analysis of Standards: To eliminate bias, the analyst performs the method on standard samples whose concentrations are known only to a supervisor. The reported average must fall within three standard deviations (from the single-operator data) of the true value to be acceptable [5].

  • Ruggedness Testing: This identifies which factors (e.g., different analysts, equipment brands, environmental conditions) significantly affect the results. The effect of each chosen factor is evaluated by performing the analysis at two levels (e.g., the specified temperature and an extreme temperature another lab might encounter) [5].

References

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XLogP3

4

Other CAS

7073-93-0

Wikipedia

M-Chlorocumene

General Manufacturing Information

Benzene, 1-chloro-3-(1-methylethyl)-: INACTIVE

Dates

Last modified: 08-16-2023

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